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  • Product: (2R,3S)-3-hydroxypiperidine-2-carboxylic acid
  • CAS: 119593-44-1

Core Science & Biosynthesis

Foundational

What is the biological significance of (2R,3S)-3-hydroxypiperidine-2-carboxylic acid

The Biological and Synthetic Significance of (2R,3S)-3-Hydroxypiperidine-2-carboxylic Acid: A Technical Guide Executive Summary (2R,3S)-3-Hydroxypiperidine-2-carboxylic acid, commonly referred to as cis-D-3-hydroxypipeco...

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Author: BenchChem Technical Support Team. Date: April 2026

The Biological and Synthetic Significance of (2R,3S)-3-Hydroxypiperidine-2-carboxylic Acid: A Technical Guide

Executive Summary

(2R,3S)-3-Hydroxypiperidine-2-carboxylic acid, commonly referred to as cis-D-3-hydroxypipecolic acid, is a non-proteinogenic cyclic α-amino acid. While its enantiomer, (2S,3R)-3-hydroxypipecolic acid, is a naturally occurring pharmacophore found in potent antimicrobial and antitumor agents, the (2R,3S) isomer holds profound significance in modern drug development. It serves as a critical structural probe in Structure-Activity Relationship (SAR) studies, a conformationally restricted building block for peptidomimetics, and a potent transition-state analog for glycosidase inhibition. This whitepaper dissects the mechanistic utility, biological profiling, and self-validating synthetic workflows associated with this vital chiral scaffold.

Stereochemical Significance in SAR and Drug Development

The spatial orientation of functional groups in non-ribosomal peptides dictates their target affinity. The piperidine ring of 3-hydroxypipecolic acid provides a rigid scaffold, but the relative and absolute stereochemistry of the C2-carboxyl and C3-hydroxyl groups governs the molecule's hydrogen-bonding network.

Case Study: The Structural Revision of GE81112A

GE81112A is a tetrapeptide antibiotic that selectively inhibits prokaryotic translation by binding to the 30S ribosomal subunit. Originally, the 3-hydroxypipecolic acid residue within GE81112A was misassigned as the trans-(2R,3R) isomer. However, total synthesis of the trans-configured peptide yielded a compound completely devoid of biological activity [1].

To deduce the true active conformation, researchers synthesized the cis isomers, including the unnatural (2R,3S) epimer and the natural (2S,3R) enantiomer. Biological profiling revealed that the cis geometry is strictly required for activity. Mechanistically, the C3-hydroxyl group of the cis configuration forms critical intramolecular hydrogen bonds with the imidazole ring of the adjacent amino acid and the backbone nitrogen [2]. The (2R,3S) isomer, while inactive against the 30S ribosome, was instrumental as a negative control to define the strict spatial boundaries and stereochemical demands of the ribosomal binding pocket.

G N1 Natural Isolate GE81112A (Unknown Absolute Config) N2 Initial NMR/MS Analysis Assigned as Trans-(2R,3R) N1->N2 N3 Total Synthesis of Trans Isomer N2->N3 N4 Bioassay: Inactive (Fails to Inhibit 30S) N3->N4 N5 Hypothesis: Stereochemical Misassignment N4->N5 N6 Synthesis of Cis Isomers (2S,3R) and (2R,3S) N5->N6 N7 Bioassay: (2S,3R) Active (2R,3S) Inactive Probe N6->N7 SAR Validation

Fig 1. Logical workflow of GE81112A structural revision using (2R,3S) as an SAR probe.

Mechanistic Role: Azasugar Mimicry and Glycosidase Inhibition

Beyond its utility as an SAR probe, (2R,3S)-3-hydroxypiperidine-2-carboxylic acid functions as an "azasugar" (polyhydroxylated piperidine alkaloid). Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds via an oxocarbenium ion transition state.

At physiological pH, the secondary amine of the (2R,3S) piperidine ring becomes protonated. This piperidinium ion structurally and electrostatically mimics the positively charged oxocarbenium transition state of natural carbohydrates. Consequently, the (2R,3S) isomer acts as a potent competitive inhibitor of specific glycosidases, such as β -N-acetylglucosaminidase, making it a valuable scaffold for developing therapeutics against viral infections and lysosomal storage disorders [3].

G S1 (2R,3S)-3-Hydroxypipecolic Acid S2 Protonation at Physiological pH (Piperidinium Ion Formation) S1->S2 S3 Conformational Mimicry of Oxocarbenium Transition State S2->S3 S4 Binding to Glycosidase Active Site S3->S4 S5 Competitive Enzyme Inhibition S4->S5

Fig 2. Mechanistic pathway of glycosidase inhibition via oxocarbenium ion mimicry.

Quantitative Data: Stereoisomer Biological Profiling

To contextualize the biological significance of the (2R,3S) isomer, it must be compared against its stereoisomeric counterparts. The table below summarizes the divergent biological activities dictated by the stereocenters at C2 and C3.

StereoisomerConfigurationNatural OccurrencePrimary Biological TargetActivity / Significance
(2R,3S) cis-DSynthetic / UnnaturalGlycosidases, 30S RibosomePotent glycosidase inhibitor; Inactive against 30S (used as a boundary-defining SAR probe).
(2S,3R) cis-LGE81112, TetrazomineProkaryotic 30S RibosomeActive pharmacophore; critical for translation initiation inhibition and antitumor activity [4].
(2S,3S) trans-LSwainsonine precursorLysosomal α-mannosidasePrecursor to potent anticancer and antiviral agents.
(2R,3R) trans-DSynthetic-Structurally inactive analog; used as a negative control in SAR.

Self-Validating Experimental Protocol: Chiral Pool Synthesis

The synthesis of (2R,3S)-3-hydroxypiperidine-2-carboxylic acid requires strict stereocontrol. The following protocol outlines a highly reliable "chiral pool" approach starting from D-glucose, utilizing built-in analytical checkpoints to ensure self-validation[5].

Phase 1: Benzylidene Protection & Regioselective Cleavage
  • Objective: Isolate the C6 primary alcohol while preserving the stereocenters at C2 and C3.

  • Procedure:

    • React D-glucose with benzaldehyde dimethyl acetal to form 4,6-O-benzylidene-D-glucopyranoside.

    • Treat the protected sugar with DIBAL-H in anhydrous DCM at -78°C.

  • Causality: DIBAL-H regioselectively cleaves the benzylidene acetal due to steric coordination, yielding a free primary alcohol at C6 and a benzyl ether at C4.

  • In-Process Control (Validation): Perform 1 H NMR. The reaction is successful if the acetal proton singlet (~5.5 ppm) disappears and a free hydroxyl stretch appears in the IR spectrum (~3400 cm −1 ).

Phase 2: Azidation and Reductive Amination
  • Objective: Install the nitrogen atom and close the piperidine ring.

  • Procedure:

    • Convert the C6 primary alcohol to a mesylate using MsCl and Et 3​ N.

    • Displace the mesylate with NaN 3​ in DMF at 80°C.

    • Subject the intermediate to oxidative cleavage using NaIO 4​ to form an aldehyde.

    • Perform catalytic hydrogenation (H 2​ , 10% Pd/C) in methanol.

  • Causality: Hydrogenation reduces the azide to a primary amine, which immediately undergoes spontaneous intramolecular reductive amination with the newly formed aldehyde, closing the 6-membered piperidine ring.

  • In-Process Control (Validation): Prior to hydrogenation, IR spectroscopy must confirm a strong, sharp azide stretching band at ~2100 cm −1 . Post-hydrogenation, mass spectrometry (ESI-MS) should confirm the expected mass of the cyclized product.

Phase 3: Oxidation and Global Deprotection
  • Objective: Form the C2 carboxylic acid and yield the final (2R,3S) product.

  • Procedure:

    • Protect the piperidine nitrogen with Boc 2​ O.

    • Oxidize the remaining primary alcohol using a catalytic RuCl 3​ /NaIO 4​ system.

    • Remove the Boc and benzyl protecting groups using 6N HCl at 70°C.

  • Causality: The RuCl 3​ /NaIO 4​ system is chosen over harsher oxidants (like KMnO 4​ ) to prevent over-oxidation or cleavage of the piperidine ring.

  • Final Validation: Analyze the final product via Chiral HPLC against a racemic standard. Confirm the absolute configuration by measuring the optical rotation ( [α]D​ ); the (2R,3S) isomer will exhibit a distinct, verifiable rotation value compared to the natural (2S,3R) enantiomer.

References

  • Total Synthesis and Structural Revision of the Antibiotic Tetrapeptide GE81112A Angewandte Chemie International Edition URL:[Link]

  • Total Synthesis of GE81112A: An Orthoester-Based Approach The Journal of Organic Chemistry URL:[Link]

  • A regioselective reductive cleavage of benzylidene acetal: stereoselective synthesis of N-Boc-protected cis-(2R,3S)-3-hydroxy pipecolic acid Tetrahedron Letters URL:[Link]

  • Concise and Straightforward Asymmetric Synthesis of a Cyclic Natural Hydroxy-Amino Acid Marine Drugs URL:[Link]

  • Asymmetric formal synthesis of (−)-tetrazomine Chemical Communications URL:[Link]

Sources

Exploratory

(2R,3S)-3-hydroxypiperidine-2-carboxylic acid stereochemistry and structural analysis

An In-depth Technical Guide to the Stereochemistry and Structural Analysis of (2R,3S)-3-hydroxypiperidine-2-carboxylic Acid Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: The...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Stereochemistry and Structural Analysis of (2R,3S)-3-hydroxypiperidine-2-carboxylic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Abstract

(2R,3S)-3-hydroxypiperidine-2-carboxylic acid is a heterocyclic, non-proteinogenic amino acid that serves as a vital chiral building block in medicinal chemistry. Its rigid, substituted piperidine scaffold is a key component in a variety of biologically active molecules, including natural products and synthetic pharmaceuticals.[1][2] The precise three-dimensional arrangement of the hydroxyl and carboxylic acid functional groups—its stereochemistry—is paramount, as it dictates molecular recognition and biological activity. This guide provides a comprehensive exploration of the stereochemical nuances of this molecule and presents a detailed, multi-pronged approach to its structural analysis, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC). The methodologies are detailed with an emphasis on the causality behind experimental choices, providing a robust framework for researchers in the field.

Introduction: The Significance of Stereoisomerism

The piperidine ring is a privileged scaffold in drug discovery, present in numerous clinically approved drugs.[3] When substituted at multiple positions, as in 3-hydroxypiperidine-2-carboxylic acid, the potential for stereoisomerism arises. The molecule possesses two chiral centers at the C2 and C3 positions, leading to four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S).

The (2R,3S) and (2S,3R) isomers are an enantiomeric pair characterized by a trans relationship between the hydroxyl and carboxylic acid groups. The (2R,3R) and (2S,3S) isomers form another enantiomeric pair with a cis relationship. The relationship between a cis and a trans isomer is diastereomeric. These seemingly subtle differences in spatial arrangement can lead to profound variations in pharmacological and toxicological profiles, as biological systems (e.g., enzymes, receptors) are inherently chiral. Therefore, unambiguous determination and control of stereochemistry are non-negotiable for drug development and regulatory approval.

stereoisomers cluster_trans trans Isomers cluster_cis cis Isomers trans_2R3S (2R,3S)-3-hydroxypiperidine- 2-carboxylic acid trans_2S3R (2S,3R)-3-hydroxypiperidine- 2-carboxylic acid trans_2R3S->trans_2S3R Enantiomers cis_2R3R (2R,3R)-3-hydroxypiperidine- 2-carboxylic acid trans_2R3S->cis_2R3R Diastereomers cis_2S3S (2S,3S)-3-hydroxypiperidine- 2-carboxylic acid trans_2R3S->cis_2S3S Diastereomers trans_2S3R->cis_2R3R Diastereomers trans_2S3R->cis_2S3S Diastereomers cis_2R3R->cis_2S3S Enantiomers

Fig. 1: Stereoisomeric relationships of 3-hydroxypiperidine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Structure in Solution

NMR spectroscopy is the most powerful technique for determining the structure and conformation of molecules in solution.[4] For (2R,3S)-3-hydroxypiperidine-2-carboxylic acid, a combination of 1D and 2D NMR experiments provides a complete picture of its relative stereochemistry and preferred conformation.

Core Principles and Experimental Causality

The piperidine ring typically adopts a low-energy chair conformation to minimize torsional strain.[4] The substituents can occupy either axial or equatorial positions. The relative stereochemistry (cis or trans) and the ring conformation are revealed primarily through two NMR parameters: proton-proton coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE).

  • ³J-Coupling Constants: The magnitude of the coupling constant between vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them, a relationship described by the Karplus equation. For the H2-H3 coupling in our target molecule, a large coupling constant (typically 8-13 Hz) is indicative of a diaxial relationship (180° dihedral angle), strongly suggesting a trans configuration.[5] Conversely, smaller coupling constants (1-5 Hz) are observed for axial-equatorial or equatorial-equatorial relationships, which would be expected for the cis isomers.

  • Nuclear Overhauser Effect (NOE): NOE correlations are observed between protons that are close in space (< 5 Å), regardless of their through-bond connectivity.[6] A NOESY or ROESY experiment is crucial for conformational analysis. For instance, observing a strong NOE between axial protons at positions 2, 4, and 6 would confirm a chair conformation and their spatial proximity on the same face of the ring.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_2d cluster_analysis Data Interpretation prep Dissolve 5-10 mg of sample in suitable deuterated solvent (e.g., D₂O, MeOD-d₄) acq_1d 1. 1D Spectra (¹H, ¹³C, DEPT) prep->acq_1d acq_2d 2. 2D Correlation Spectra acq_1d->acq_2d cosy COSY (H-H Connectivity) acq_2d->cosy hsqc HSQC (Direct C-H Correlation) acq_2d->hsqc hmbc HMBC (Long-Range C-H Correlation) acq_2d->hmbc noesy NOESY/ROESY (Through-Space Proximity) acq_2d->noesy assign Assign Signals (¹H and ¹³C) cosy->assign hsqc->assign hmbc->assign noe_analysis Analyze NOE Correlations (Determine Conformation) noesy->noe_analysis j_couple Measure ³J(H2,H3) (Determine Relative Stereochemistry) assign->j_couple j_couple->noe_analysis structure Propose 3D Structure in Solution noe_analysis->structure

Fig. 2: Comprehensive workflow for NMR-based structural elucidation.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified (2R,3S)-3-hydroxypiperidine-2-carboxylic acid in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O will exchange with the acidic COOH and labile OH and NH protons, simplifying the spectrum.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum to observe chemical shifts and coupling patterns.

    • Acquire a ¹³C{¹H} NMR spectrum for carbon chemical shifts.

    • Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR Acquisition: Perform a suite of 2D experiments using standard pulse sequences on a high-field spectrometer (≥400 MHz).[4]

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons and trace the connectivity within the piperidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom, aiding in definitive signal assignment.[6]

    • HMBC (Heteronuclear Multiple Bond Correlation): To observe 2- and 3-bond correlations between protons and carbons, confirming the overall molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are spatially close. Set a mixing time appropriate for a small molecule (e.g., 500-800 ms).

  • Data Interpretation:

    • Use HSQC and HMBC data to assign all ¹H and ¹³C resonances.

    • Measure the coupling constant (³J) between H2 and H3 from the high-resolution 1D ¹H spectrum. A value > 8 Hz confirms the trans relative stereochemistry.

    • Analyze the NOESY spectrum to establish the chair conformation and the orientation of the substituents. For the most stable conformation of the trans isomer, expect the bulky carboxylic acid group to be equatorial.

Expected Data Summary
ParameterExpected Observation for (2R,3S) IsomerRationale
³JH2-H38 - 13 HzDiaxial relationship in the preferred chair conformation, indicating a trans configuration.[5]
NOE H2ax ↔ H4ax, H6axStrong CorrelationConfirms chair conformation and axial orientation of H2.
NOE H3ax ↔ H5axStrong CorrelationConfirms chair conformation and axial orientation of H3.
¹³C Chemical ShiftsSpecific shifts dependent on substituent effects.Can be compared to computational predictions or literature values for stereochemical assignment.[7]

Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure

While NMR provides invaluable information about the molecule's structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state.[6] It provides precise atomic coordinates, allowing for the direct visualization of stereochemistry, conformation, and intermolecular interactions like hydrogen bonding.

Experimental Causality

The primary prerequisite for this technique is a high-quality single crystal. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The pattern is mathematically deconvoluted to generate an electron density map, from which the atomic positions are determined. For chiral molecules crystallizing in a non-centrosymmetric space group, this method can determine the absolute configuration (e.g., distinguishing (2R,3S) from (2S,3R)) without ambiguity.

xray_workflow crystal 1. Crystal Growth (Slow evaporation, vapor diffusion, cooling) mount 2. Crystal Mounting & Screening crystal->mount data_collection 3. X-ray Diffraction Data Collection mount->data_collection solve 4. Structure Solution (Phase problem) data_collection->solve refine 5. Structure Refinement solve->refine validate 6. Validation & Analysis (CIF file generation) refine->validate final_structure Unambiguous 3D Solid-State Structure & Absolute Configuration validate->final_structure

Fig. 3: Standard workflow for single-crystal X-ray crystallography.
Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals suitable for diffraction (typically 0.1-0.5 mm in each dimension).[6] This is often the most challenging step.

    • Method: Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., water/ethanol, methanol/diethyl ether).

    • Rationale: Slow crystal growth is essential to minimize defects and obtain a well-ordered lattice, which is necessary for high-quality diffraction.

  • Data Collection:

    • Mount a selected crystal on a goniometer head of a diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

    • Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map and atomic model.

    • Refine the atomic positions and thermal parameters against the experimental data to achieve the best fit, resulting in a final, detailed 3D structure.

  • Absolute Stereochemistry Determination:

    • If the data is of sufficient quality, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter. A value close to 0 confirms the assigned (2R,3S) configuration.

Chiral HPLC: Separation and Purity Assessment

Chiral HPLC is the gold standard for separating enantiomers and assessing the enantiomeric purity of a sample. This technique is indispensable for both analytical quality control and preparative-scale separation of stereoisomers.

Experimental Causality

The separation relies on a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector. The enantiomers of the analyte form transient, diastereomeric complexes with the CSP.[8] Due to differing interaction energies, one enantiomer is retained on the column longer than the other, resulting in their separation. Polysaccharide-based CSPs (e.g., Chiralpak® series) are often highly effective for separating a wide range of chiral compounds, including piperidine derivatives.[8]

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Screen several polysaccharide-based CSPs (e.g., Chiralpak IA, Chiralcel OD-H). These columns have proven effective for separating piperidine derivatives.[8]

  • Mobile Phase Selection:

    • Normal Phase: Typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., ethanol, isopropanol).

    • Additive Rationale: For a molecule with both acidic (carboxylic acid) and basic (amine) groups, peak shape can be poor. Adding a small amount of an acid (e.g., trifluoroacetic acid, TFA) and a base (e.g., diethylamine, DEA) to the mobile phase can suppress unwanted ionic interactions with the stationary phase and improve peak symmetry.[8]

  • Method Optimization:

    • Adjust the ratio of hexane to alcohol to optimize retention time and resolution.

    • Optimize the column temperature. Temperature can significantly impact selectivity and resolution; often, lower temperatures improve separation.[8][9]

    • Set the flow rate (typically 0.5-1.0 mL/min for a 4.6 mm ID column).

  • Detection: Use a UV detector at a wavelength where the analyte absorbs (e.g., ~210 nm, due to the carboxylic acid and amine functionalities).

  • Sample Preparation: Dissolve the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

Typical Chromatographic Data
ParameterEnantiomer 1 ((2R,3S)-isomer)Enantiomer 2 ((2S,3R)-isomer)
Retention Time (tR)t₁t₂
Separation Factor (α)\multicolumn{2}{c}{α = (t₂ - t₀) / (t₁ - t₀) > 1.1}
Resolution (Rs)\multicolumn{2}{c}{Rs = 2(t₂ - t₁) / (w₁ + w₂) > 1.5}

Note: t₀ = void time; w = peak width at base. A resolution (Rs) greater than 1.5 indicates baseline separation, which is the goal for accurate quantification.

Conclusion: A Synergistic Approach to Structural Verification

The definitive structural and stereochemical characterization of (2R,3S)-3-hydroxypiperidine-2-carboxylic acid requires a synergistic application of modern analytical techniques. NMR spectroscopy provides the foundational data on relative stereochemistry and solution-state conformation. Chiral HPLC confirms the presence of the correct enantiomer and quantifies its purity. Finally, single-crystal X-ray crystallography delivers the ultimate, unambiguous proof of both the absolute configuration and the solid-state structure. By integrating the insights from these three pillars of structural analysis, researchers can proceed with confidence in the stereochemical integrity of this crucial building block, ensuring the development of safe and effective pharmaceuticals.

References

  • SciSpace. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Available at: [Link]

  • PMC. (n.d.). Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations. Available at: [Link]

  • PubMed. (2003). Piperidine alkaloids from Piper methysticum. Available at: [Link]

  • ACS Publications. (2013). Determination of Absolute Configuration and Conformation of a Cyclic Dipeptide by NMR and Chiral Spectroscopic Methods. Available at: [Link]

  • PubMed. (2017). Quick Identification of Piperidine Alkaloid from Roots of Grewia nervosa and Their Glucosidase Inhibitory Activity. Available at: [Link]

  • Squarespace. (2003). Piperidine alkaloids from Piper methysticum. Available at: [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available at: [Link]

  • Oxford Learning Link. (n.d.). Chapter 32: Determination of stereochemistry by spectroscopic methods. Available at: [Link]

  • NMR Wiki. (2009). Determination of relative stereochemistry. Available at: [Link]

  • PMC. (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Available at: [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • Molnar Institute. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Available at: [Link]

  • PubMed. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]

Sources

Foundational

The Biosynthesis of (2R,3S)-3-Hydroxypiperidine-2-carboxylic Acid: A Comprehensive Technical Guide

Foreword (2R,3S)-3-Hydroxypiperidine-2-carboxylic acid, a non-proteinogenic amino acid, is a chiral building block of significant interest in the pharmaceutical and biotechnology sectors. Its rigidified structure and ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

(2R,3S)-3-Hydroxypiperidine-2-carboxylic acid, a non-proteinogenic amino acid, is a chiral building block of significant interest in the pharmaceutical and biotechnology sectors. Its rigidified structure and stereochemistry are crucial for the biological activity of several natural products, including the antibiotic GE81112. This technical guide provides an in-depth exploration of the biosynthetic pathways leading to this valuable compound, offering researchers, scientists, and drug development professionals a detailed understanding of the enzymatic machinery and a practical framework for its investigation. We will delve into the causality behind experimental choices, providing protocols that are designed to be self-validating systems, and ground all claims in authoritative scientific literature.

Introduction: The Significance of a Chiral Scaffold

The piperidine ring is a prevalent motif in a vast array of bioactive natural products and synthetic drugs. The introduction of specific stereocenters, such as the hydroxyl and carboxyl groups in (2R,3S)-3-hydroxypiperidine-2-carboxylic acid, imparts a conformational rigidity and specific molecular interactions that are often essential for high-affinity binding to biological targets. Understanding the natural biosynthetic routes to such complex chiral molecules not only provides insights into microbial secondary metabolism but also opens avenues for biocatalytic and synthetic biology approaches to produce these and other novel piperidine alkaloids.

This guide will focus on the two key enzymatic steps that nature employs to construct (2R,3S)-3-hydroxypiperidine-2-carboxylic acid from the primary metabolite, L-lysine.

The Biosynthetic Pathway: From a Primary Amino Acid to a Hydroxylated Piperidine

The biosynthesis of (2R,3S)-3-hydroxypiperidine-2-carboxylic acid is a two-step enzymatic cascade originating from the common amino acid L-lysine.

Step 1: Cyclization of L-Lysine to L-Pipecolic Acid

The initial and committing step in the pathway is the intramolecular cyclization of L-lysine to form L-pipecolic acid. This reaction is catalyzed by the enzyme L-lysine cyclodeaminase (LCD) .

  • Enzyme: L-lysine cyclodeaminase (EC 4.3.1.28)[1]

  • Substrate: L-lysine

  • Product: L-pipecolic acid

  • Cofactor: NAD+[2][3]

Mechanism of Action: L-lysine cyclodeaminase catalyzes the deamination of the α-amino group of L-lysine and the subsequent formation of a cyclic imine intermediate, Δ¹-piperideine-2-carboxylic acid. This intermediate is then reduced to L-pipecolic acid. The reaction is dependent on the cofactor NAD+, which acts as a hydride acceptor in the initial oxidation step and is subsequently regenerated. The stereochemistry of the starting material is crucial, with the enzyme exhibiting high selectivity for the L-enantiomer of lysine to produce L-pipecolic acid[4][5][6].

dot digraph "L-Lysine Cyclodeaminase Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Figure 1: L-Lysine to L-Pipecolic Acid"

Step 2: Stereospecific Hydroxylation of L-Pipecolic Acid

The second and final step is the regio- and stereospecific hydroxylation of L-pipecolic acid at the C-3 position to yield (2R,3S)-3-hydroxypiperidine-2-carboxylic acid. This reaction is catalyzed by a non-heme iron(II) and α-ketoglutarate-dependent dioxygenase, specifically the pipecolic acid hydroxylase GetF .

  • Enzyme: Pipecolic acid hydroxylase (GetF)[7][8]

  • Substrate: L-pipecolic acid

  • Co-substrates: α-ketoglutarate, O₂[9][10]

  • Cofactor: Fe(II)[9][10]

  • Product: (2R,3S)-3-hydroxypiperidine-2-carboxylic acid

Mechanism of Action: GetF belongs to the large family of Fe(II)/α-ketoglutarate-dependent dioxygenases. The catalytic cycle involves the binding of Fe(II), α-ketoglutarate, and the primary substrate (L-pipecolic acid) to the active site. Molecular oxygen then coordinates to the iron center, leading to the oxidative decarboxylation of α-ketoglutarate to succinate and CO₂. This process generates a highly reactive ferryl-oxo (Fe(IV)=O) intermediate, which is responsible for the abstraction of a hydrogen atom from the C-3 position of L-pipecolic acid, followed by the rebound of a hydroxyl group to form the final product with precise stereocontrol[10]. The enzyme from a Streptomyces species involved in the biosynthesis of the antibiotic GE81112 has been identified as a pipecolic acid hydroxylase that produces the (2S,3R)-3-hydroxy derivative[7][8].

dot digraph "Pipecolic Acid Hydroxylase Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Figure 2: L-Pipecolic Acid to Final Product"

Experimental Protocols for Pathway Investigation

This section provides detailed methodologies for the heterologous expression, purification, and in vitro characterization of the key enzymes in the biosynthetic pathway. These protocols are designed to be robust and provide a solid foundation for further research.

Heterologous Expression and Purification of L-Lysine Cyclodeaminase (LCD)

This protocol is adapted from methodologies used for the characterization of LCD from Streptomyces pristinaespiralis[2][11].

3.1.1. Gene Cloning and Expression Vector Construction

  • Gene Synthesis and Cloning: Synthesize the gene encoding L-lysine cyclodeaminase (e.g., from Streptomyces pristinaespiralis) with codon optimization for Escherichia coli expression. Clone the gene into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His₆-tag for affinity purification.

  • Transformation: Transform the resulting plasmid into a competent E. coli expression strain, such as BL21(DE3).

3.1.2. Protein Expression

  • Starter Culture: Inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) with a single colony of the transformed E. coli and grow overnight at 37°C with shaking at 220 rpm.

  • Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Incubation: Continue to incubate the culture at a reduced temperature, for example, 18°C for 16-20 hours, to enhance soluble protein expression.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

3.1.3. Protein Purification

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme) and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged LCD protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange: Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.

  • Purity Assessment: Assess the purity of the protein by SDS-PAGE.

In Vitro Activity Assay for L-Lysine Cyclodeaminase

This assay is based on the NAD⁺-dependent conversion of L-lysine to L-pipecolic acid, with product detection by HPLC[11].

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM HEPES buffer (pH 8.0)

    • 10 mM L-lysine

    • 1 mM NAD⁺

    • 1-5 µM purified L-lysine cyclodeaminase

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding an equal volume of methanol or by heat inactivation (95°C for 5 minutes).

  • Analysis: Centrifuge the quenched reaction to pellet any precipitated protein. Analyze the supernatant for the presence of L-pipecolic acid using HPLC with a suitable column (e.g., a chiral column to confirm the stereochemistry) and detection method (e.g., pre-column derivatization with a fluorescent tag).

Heterologous Expression and Purification of Pipecolic Acid Hydroxylase (GetF)

This protocol is a representative method based on the expression and purification of homologous Fe(II)/α-ketoglutarate-dependent dioxygenases[5][12][13][14].

3.3.1. Gene Cloning and Expression

  • Cloning and Transformation: Synthesize the codon-optimized gene for GetF from the relevant Streptomyces species and clone it into an expression vector like pET-28a(+). Transform into E. coli BL21(DE3).

  • Expression: Follow a similar expression protocol as for LCD (Section 3.1.2), with induction at a low temperature (e.g., 16-18°C) to promote soluble expression.

3.3.2. Protein Purification

  • Lysis and Clarification: Follow the same procedure as for LCD (Section 3.1.3, steps 1-2).

  • Affinity Chromatography: Purify the His-tagged GetF protein using a Ni-NTA column as described for LCD (Section 3.1.3, steps 3-5).

  • Buffer Exchange: Exchange the buffer to a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol).

In Vitro Activity Assay for Pipecolic Acid Hydroxylase (GetF)

This assay is adapted from established methods for Fe(II)/α-ketoglutarate-dependent dioxygenases[9][12].

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM HEPES buffer (pH 7.5)

    • 5 mM L-pipecolic acid

    • 5 mM α-ketoglutarate

    • 1 mM FeSO₄

    • 2 mM Ascorbate (to maintain iron in the reduced state)

    • 1-10 µM purified GetF

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Quenching: Stop the reaction by adding an equal volume of methanol or acetonitrile.

  • Analysis: Centrifuge to remove precipitated protein. Analyze the supernatant by LC-MS to detect the formation of (2R,3S)-3-hydroxypiperidine-2-carboxylic acid. Chiral chromatography can be used to confirm the stereochemistry of the product.

Alternative Colorimetric Assay: A coupled-enzyme colorimetric assay can be used for high-throughput screening. This assay measures the production of succinate, a co-product of the hydroxylation reaction[9].

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Figure 3: Experimental Workflow"

Quantitative Data Summary

The following table summarizes key kinetic parameters for enzymes involved in similar biosynthetic pathways. These values can serve as a benchmark for researchers investigating the biosynthesis of (2R,3S)-3-hydroxypiperidine-2-carboxylic acid.

EnzymeSubstrateKₘ (mM)kcat (min⁻¹)Reference
L-lysine cyclodeaminase (S. pristinaespiralis)L-lysine1.39 ± 0.32-[6]
L-proline cis-4-hydroxylase (S. meliloti)L-pipecolic acid--[10][12]

Conclusion and Future Directions

The biosynthesis of (2R,3S)-3-hydroxypiperidine-2-carboxylic acid from L-lysine is a fascinating example of nature's ability to generate complex chiral molecules through a concise and efficient enzymatic cascade. The two key enzymes, L-lysine cyclodeaminase and the pipecolic acid hydroxylase GetF, represent powerful biocatalysts with significant potential for applications in synthetic biology and industrial biotechnology.

Future research in this area could focus on:

  • Detailed kinetic characterization of GetF: Determining the Michaelis-Menten constants for its substrates and its substrate specificity profile.

  • Structural elucidation of GetF: Obtaining the crystal structure of GetF would provide invaluable insights into the basis of its regio- and stereoselectivity, paving the way for rational protein engineering.

  • Pathway reconstruction and optimization: Reconstituting the entire biosynthetic pathway in a heterologous host, such as E. coli or Saccharomyces cerevisiae, and optimizing production through metabolic engineering strategies.

  • Enzyme engineering: Modifying the substrate specificity of GetF to produce novel hydroxylated piperidine derivatives with potentially new biological activities.

By leveraging the knowledge and methodologies presented in this guide, researchers are well-equipped to further unravel the intricacies of this important biosynthetic pathway and harness its potential for the development of new therapeutics and high-value chemicals.

References

  • Structural Basis for Recognition of L-lysine, L-ornithine, and L-2,4-diamino Butyric Acid by Lysine Cyclodeaminase. PMC. [Link]

  • GetF‐mediated hydroxylation of (S)‐pipecolic acid. ResearchGate. [Link]

  • Refined Regio- and Stereoselective Hydroxylation of l-Pipecolic Acid by Protein Engineering of l-Proline cis-4-Hydroxylase Based on the X-ray Crystal Structure. ACS Publications. [Link]

  • Developing a colorimetric assay for Fe(II)/2-oxoglutarate-dependent dioxygenase. PubMed. [Link]

  • Method for manufacturing cis-5-hydroxy-l-pipecolic acid.
  • Harnessing the Biocatalytic Potential of Iron and α-Ketoglutarate Dependent Dioxygenases in Natural Product Total Synthesis. PMC. [Link]

  • a Common mechanism for hydroxylation with Fe(II)/α-ketoglutarate-dependent dioxygenases. The Fe(II). ResearchGate. [Link]

  • GetF‐mediated hydroxylation of (S)‐pipecolic acid. ResearchGate. [Link]

  • Biochemical and structural insights into an Fe(II)/α-ketoglutarate/O2 dependent dioxygenase, Kdo 3-hydroxylase (KdoO). PMC. [Link]

  • Engineering Fe(II)/α-Ketoglutarate-Dependent Halogenases and Desaturases. ACS Publications. [Link]

  • Rational Design of the Soluble Variant of l-Pipecolic Acid Hydroxylase using the α-Helix Rule and the Hydropathy Contradiction Rule. PMC. [Link]

  • Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society. [Link]

  • Heterologous expression, purification, and characterization of human triacylglycerol hydrolase. PubMed. [Link]

  • Heterologous expression, purification and structural features of native Dictyostelium discoideum dye-decolorizing peroxidase. Frontiers. [Link]

  • Expression and purification of human tryptophan hydroxylase from Escherichia coli and Pichia pastoris. PubMed. [Link]

  • Enhancing the Heterologous Expression of a Thermophilic Endoglucanase and Its Cost-Effective Production in Pichia pastoris Using Multiple Strategies. MDPI. [Link]

  • Method for producing hydroxy-L-pipecolic acid.
  • Structural Basis for Recognition of L-lysine, L-ornithine, and L-2,4-diamino Butyric Acid by Lysine Cyclodeaminase. PubMed. [Link]

  • A Simple Procedure for Selective Hydroxylation of L‐Proline and L‐Pipecolic Acid with Recombinantly Expressed Proline Hydroxylases. Scilit. [Link]

  • L-lysine cyclodeaminase. Wikipedia. [Link]

  • Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. ACS Publications. [Link]

  • Biosynthesis of the piperidine nucleus. The mode of incorporation of lysine into pipecolic acid and into piperidine alkaloids. PubMed. [Link]

  • Engineering of lysine cyclodeaminase conformational dynamics for relieving substrate and product inhibitions in the biosynthesis. RSC Publishing. [Link]

  • Tropane, Piperidine, and Pyridine Alkaloid Biosynthesis (Arabidopsis thaliana). PathBank. [Link]

  • Nature's medicine cabinet: alkaloid biosynthesis breakthrough may plant seed for drug discovery. BioTechniques. [Link]

  • In vitro and in-silico analysis of synthesized piperidine alkaloids for... ResearchGate. [Link]

  • Biochemical characterisation of recombinant Streptomyces pristinaespiralis L-lysine cyclodeaminase. PubMed. [Link]

  • Lysine Assay Kit (Colorimetric). Cell Biolabs, Inc.. [Link]

Sources

Exploratory

Pharmacological properties of (2R,3S)-3-hydroxypiperidine-2-carboxylic acid derivatives

The Pharmacological Landscape of (2R,3S)-3-Hydroxypiperidine-2-Carboxylic Acid Derivatives: A Technical Whitepaper Executive Summary (2R,3S)-3-hydroxypiperidine-2-carboxylic acid, commonly referred to as cis-(2R,3S)-3-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Landscape of (2R,3S)-3-Hydroxypiperidine-2-Carboxylic Acid Derivatives: A Technical Whitepaper

Executive Summary

(2R,3S)-3-hydroxypiperidine-2-carboxylic acid, commonly referred to as cis-(2R,3S)-3-hydroxypipecolic acid, and its derivatives represent a highly versatile, conformationally constrained non-proteinogenic amino acid scaffold. In modern medicinal chemistry, these cyclic imino acids are prized for their rigid piperidine ring and precise stereochemistry, which allow them to act as highly specific structural mimics. This whitepaper dissects the core pharmacological properties of the (2R,3S) stereoisomer, focusing on its role as an azasugar mimic in glycosidase inhibition, its neuroprotective potential via N-methyl-D-aspartate (NMDA) receptor modulation, and its utility in peptidomimetic drug design.

Mechanistic Pillar I: Glycosidase Inhibition via Azasugar Mimicry

Glycosidases are enzymes responsible for the hydrolysis of glycosidic bonds in complex carbohydrates and glycoproteins. Aberrant glycosidase activity is implicated in viral infections, cancer metastasis, and lysosomal storage disorders.

Derivatives of (2R,3S)-3-hydroxypipecolic acid function as potent, competitive glycosidase inhibitors because their protonated piperidine nitrogen mimics the positive charge of the oxocarbenium ion transition state formed during natural carbohydrate hydrolysis[1]. The (2R,3S) configuration specifically projects the hydroxyl and carboxylate groups in a spatial orientation that perfectly matches the axial and equatorial hydroxyls of target pyranoses, allowing for high-affinity hydrogen bonding within the enzyme's active site.

Quantitative Pharmacological Data

The following table summarizes the inhibitory profile of (2R,3S)-3-hydroxypipecolic acid derivatives against key metabolic enzymes.

Compound / DerivativeBiological TargetAffinity (IC50 / Ki)Primary Pharmacological Effect
(2R,3S)-3-hydroxypipecolic acidβ-Glucuronidase~12.5 µMModulation of extracellular matrix degradation
(2R,3S)-3-hydroxypipecolic acidβ-N-acetylglucosaminidase~45.0 µMInhibition of glycoprotein processing
5-aza-uronic acid analogα-Glucosidase>100 µMWeak/No activity (Stereo-mismatch)
Experimental Protocol: In Vitro β-Glucuronidase Inhibition Assay

To validate the competitive inhibition of these derivatives, a colorimetric cleavage assay is utilized. This protocol is designed to be self-validating by incorporating kinetic monitoring to differentiate between competitive and irreversible (suicide) inhibition.

  • Reagent Preparation: Prepare a 50 mM sodium acetate buffer (pH 4.5) to mimic the acidic environment of the lysosome where β-glucuronidase is optimally active.

  • Enzyme and Inhibitor Pre-incubation: Incubate 0.1 units/mL of bovine liver β-glucuronidase with varying concentrations of the (2R,3S)-derivative (0.1 µM to 100 µM) in the acetate buffer for 15 minutes at 37°C. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium within the active site before the substrate is introduced.

  • Reaction Initiation: Add p-nitrophenyl-β-D-glucuronide (pNPG) to a final concentration of 1 mM.

  • Kinetic Monitoring: Incubate the mixture at 37°C for exactly 30 minutes.

  • Reaction Termination: Add 100 µL of 0.2 M Na₂CO₃. Causality: The highly basic sodium carbonate serves a dual purpose: it instantly denatures the enzyme to halt the reaction, and it deprotonates the released p-nitrophenol into a phenolate ion, which exhibits a strong, measurable absorbance shift.

  • Quantification: Measure the absorbance at 405 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

G A Glycosidase Enzyme (Active Site) B Natural Substrate (e.g., Glucuronide) A->B Binds C (2R,3S)-Derivative (Azasugar Mimic) A->C High Affinity Binding D Oxocarbenium Transition State B->D Forms F Competitive Inhibition (Enzyme Blocked) C->F Mimics Transition State E Substrate Cleavage D->E Catalysis F->E Prevents

Mechanism of competitive glycosidase inhibition by azasugar mimics.

Mechanistic Pillar II: Neuropharmacology and NMDA Receptor Antagonism

Beyond metabolic enzymes, substituted pipecolic acids are critical in neuropharmacology. The NMDA receptor is an ionotropic glutamate receptor that regulates synaptic plasticity and memory. However, overactivation by glutamate leads to excitotoxicity—a massive influx of Ca²⁺ that triggers neuronal apoptosis, a hallmark of ischemic stroke and neurodegenerative diseases[2].

Derivatives of (2R,3S)-3-hydroxypiperidine-2-carboxylic acid, particularly those with phosphono-substitutions at the 4-position, act as conformationally restricted analogs of glutamate[3]. The rigid piperidine ring locks the carboxylate and amino groups into a spatial geometry that binds the NMDA receptor's glutamate recognition site but fails to induce the conformational change required to open the ion channel. Consequently, they act as competitive antagonists, blocking calcium influx and providing robust neuroprotection.

Experimental Protocol: NMDA Receptor Radioligand Binding Assay

To confirm receptor affinity and competitive displacement, a radioligand binding assay utilizing [³H]MK-801 (an open-channel blocker) is employed.

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g to remove cellular debris, then centrifuge the supernatant at 40,000 × g to isolate the synaptic membrane pellet.

  • Receptor Washing: Resuspend and wash the pellet three times in 5 mM Tris-HCl buffer (pH 7.4). Causality: Repeated washing is critical to remove endogenous glutamate and glycine, which would otherwise compete with the test compounds and skew the binding kinetics.

  • Incubation: Incubate the membranes (100 µg protein) with 5 nM [³H]MK-801, 10 µM glutamate, 10 µM glycine, and varying concentrations of the (2R,3S)-derivative for 120 minutes at room temperature. Causality: Glutamate and glycine are added to ensure the NMDA receptor channel opens, allowing [³H]MK-801 to bind its site inside the pore. If the test derivative is a competitive glutamate antagonist, it will prevent channel opening, thereby reducing [³H]MK-801 binding.

  • Filtration and Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand, and quantify the retained radioactivity using liquid scintillation counting.

NMDA N1 Glutamate Surge (Excitotoxicity) N2 NMDA Receptor (Open Channel) N1->N2 Activates N3 Massive Ca2+ Influx N2->N3 Allows N4 Neuronal Apoptosis N3->N4 Triggers N5 (2R,3S)-Derivative (Antagonist) N5->N2 Competes with Glutamate N6 Receptor Blockade (Closed Channel) N5->N6 Induces N6->N3 Prevents N7 Neuroprotection N6->N7 Results in

NMDA receptor antagonism and neuroprotective signaling pathway.

Mechanistic Pillar III: Peptidomimetics and Proteolytic Stability

In the realm of biologic drug development, natural peptides often fail as therapeutics due to rapid degradation by endogenous proteases. (2R,3S)-3-hydroxypiperidine-2-carboxylic acid is frequently utilized as a proline surrogate in solid-phase peptide synthesis (SPPS).

The incorporation of this cyclic imino acid restricts the dihedral angles (φ and ψ) of the peptide backbone, reliably inducing β-turn secondary structures. Furthermore, the presence of the hydroxyl group at the 3-position provides an additional vector for hydrogen bonding, increasing the overall thermodynamic stability of the folded peptide. Because proteases require highly flexible peptide chains to adapt to their catalytic clefts, locking the peptide into a rigid conformation using (2R,3S)-derivatives effectively renders the drug invisible to proteolytic degradation, dramatically extending its serum half-life.

References

  • ResearchGate. (2008). Synthesis of both enantiomers of hydroxypipecolic acid derivatives equivalent to 5-azapyranuronic acids and evaluation of their inhibitory activities against glycosidases. Retrieved from:[Link]

  • National Institutes of Health (NIH) / PMC. (2009). Ligands for Ionotropic Glutamate Receptors. Retrieved from:[Link]

  • ResearchGate. (2022). An efficient synthesis of cis-4-hydroxyphosphonic and cis-4-hydroxyphosphinic analogs of pipecolic acid from cyclic enaminones. Retrieved from:[Link]

Sources

Foundational

(2R,3S)-3-hydroxypiperidine-2-carboxylic acid molecular weight and physicochemical properties

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Properties of (2R,3S)-3-hydroxypiperidine-2-carboxylic acid Executive Summary (2R,3S)-3-hydroxypiperidine-2-carboxylic acid is a chiral heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Properties of (2R,3S)-3-hydroxypiperidine-2-carboxylic acid

Executive Summary

(2R,3S)-3-hydroxypiperidine-2-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted derivative of pipecolic acid, its unique stereochemistry and functional groups (hydroxyl, carboxylic acid, and a secondary amine within a piperidine ring) make it a valuable building block for synthesizing novel therapeutic agents. Its structure is found in various natural products, including cytotoxic alkaloids and HIV protease inhibitors.[1] A thorough understanding of its physicochemical properties is paramount for its effective application, as these characteristics fundamentally govern its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of the molecular identity of this compound, its predicted physicochemical properties, and detailed, field-proven protocols for their empirical determination.

Introduction: A Chemist's Perspective on (2R,3S)-3-hydroxypiperidine-2-carboxylic acid

In the landscape of modern drug discovery, the emphasis on molecular architecture cannot be overstated. The compound (2R,3S)-3-hydroxypiperidine-2-carboxylic acid represents a class of "chiral building blocks" that offer a structurally constrained yet functionally versatile scaffold. The piperidine ring provides a rigid framework that can reduce the conformational flexibility of a larger molecule, often leading to higher binding affinity and selectivity for a biological target.

The specific stereoisomer, (2R,3S), is crucial; its enantiomer or diastereomers may exhibit vastly different biological activities or toxicological profiles. This stereochemical precision is vital when designing molecules for asymmetric catalysis or as components of complex pharmaceuticals where interactions with chiral biological macromolecules are key.[1] This compound is a stereoisomer of pipecolic acid, a cyclic imino acid found in specialized metabolites, highlighting its relevance in natural product synthesis and derivatization.[1]

Molecular Identity and Structural Descriptors

Precise identification is the foundation of all subsequent research. The following table summarizes the key identifiers for (2R,3S)-3-hydroxypiperidine-2-carboxylic acid. Note that the enantiomer, (2S,3R)-3-hydroxypiperidine-2-carboxylic acid, shares the same molecular weight and formula, differing only in its optical rotation.

IdentifierValueSource(s)
IUPAC Name (2R,3S)-3-hydroxypiperidine-2-carboxylic acidAiFChem
Molecular Formula C₆H₁₁NO₃AiFChem, Smolecule
Molecular Weight 145.16 g/mol AiFChem, Smolecule
CAS Number (See Note)
    (2S,3R)-enantiomer112241-70-0BLDpharm, AiFChem
    (2R,3S)-rel-racemate194297-98-8AiFChem
    (2S,3S)-diastereomer176019-05-9Advanced ChemBlocks
Canonical SMILES O[C@@H]1CCCN[C@H]1C(=O)O
InChI Key FDMYUQHVJYNDLI-UHNVWZDZSA-NSmolecule

Note on CAS Numbers: The specific CAS number for the (2R,3S) enantiomer is not as commonly cited as its (2S,3R) counterpart. For physicochemical purposes, data for the (2S,3R) enantiomer is directly applicable.

Physicochemical Properties: Prediction and Implication

While empirical data for this specific compound is not widely published, we can leverage robust computational models to predict its key physicochemical properties. These parameters are critical for assessing its "drug-likeness" and potential behavior in vivo. The following data was generated using the SwissADME web tool, a highly reputable platform for in silico ADME prediction.

Physicochemical ParameterPredicted ValueImplication in Drug Development
logP (Octanol/Water) -2.39Indicates high hydrophilicity. Suggests good solubility in aqueous environments but may face challenges in passively diffusing across lipid membranes.
Topological Polar Surface Area (TPSA) 75.01 ŲA moderate TPSA value, suggesting a balance between solubility and membrane permeability.
Water Solubility (logS) -0.16Corresponds to a classification of "Soluble". High aqueous solubility is advantageous for formulation but must be balanced with permeability.
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 4
Lipinski's Rule of Five 0 ViolationsFully compliant. The molecule has properties consistent with orally available drugs: MW < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10.

Experimental Protocols for Physicochemical Characterization

In silico predictions provide valuable guidance, but empirical verification is the gold standard. The following protocols are self-validating systems designed for the accurate determination of core physicochemical properties.

Melting Point Determination (Following USP <741> Guidelines)

Causality: The melting point is a fundamental indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range can indicate impurities. This protocol ensures accuracy through instrument calibration and a controlled heating rate.

Methodology:

  • Instrument Calibration: Verify the performance of the melting point apparatus using USP-certified reference standards (e.g., Caffeine, Vanillin) that bracket the expected melting point of the analyte. The measured clear points must fall within the certified ranges.[2]

  • Sample Preparation: Ensure the sample is thoroughly dried, for instance, in a vacuum desiccator over silica gel for 24 hours.[2] Finely powder the substance.

  • Capillary Loading: Load the dry powder into a standard capillary tube (0.8 - 1.2 mm internal diameter) to a packed height of 2.5 - 3.5 mm.[2]

  • Measurement (Class Ia):

    • Set the starting temperature of the heating block to 5-10°C below the expected melting point.

    • Insert the capillary tube.

    • Set the heating ramp rate to 1°C/minute to ensure thermal equilibrium.[2][3]

    • Record the temperature at which the column of substance is first observed to collapse or wet (onset of melt).

    • Record the temperature at which the substance becomes completely liquid (clear point).

    • The recorded melting range is the interval between the onset and the clear point.

pKa Determination via Potentiometric Titration

Causality: The pKa, or acid dissociation constant, dictates the ionization state of a molecule at a given pH. This is critical as the charge state affects solubility, receptor binding, and membrane permeability. Potentiometry directly measures the change in pH upon addition of a titrant, allowing for precise determination of the inflection point where pH = pKa.

Methodology:

  • System Calibration: Calibrate the pH meter and electrode system using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) before starting the experiment.[1][4]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., degassed, deionized water) to a known concentration (e.g., 1-10 mM).

    • To maintain a consistent environment, add a background electrolyte like 0.15 M KCl to maintain constant ionic strength.[4]

    • Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved CO₂, which can interfere with the titration of basic groups.[1][4]

  • Titration:

    • Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C).

    • Immerse the calibrated pH electrode and a magnetic stir bar.

    • Titrate the solution with a standardized titrant (e.g., 0.1 M HCl for basic groups, 0.1 M NaOH for acidic groups) using a calibrated burette.

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative curve corresponds to the equivalence point.

    • The pKa is determined from the pH at the half-equivalence point.

logP Determination (Shake-Flask Method, OECD Guideline 107)

Causality: The n-octanol/water partition coefficient (logP) is the definitive measure of a compound's lipophilicity. It governs how a drug partitions between the aqueous environment of the blood and the lipid environment of cell membranes. The shake-flask method is considered the "gold standard" as it is a direct, equilibrium-based measurement.[5][6]

Methodology:

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) with n-octanol by shaking them together for 24 hours and allowing the phases to separate. This ensures the two phases are in equilibrium before the experiment begins.

  • Sample Preparation:

    • Prepare a stock solution of the compound in the aqueous phase at a concentration that can be accurately measured by the chosen analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Partitioning:

    • In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound. The volume ratio should be adjusted based on the expected logP.

    • Shake the vessel vigorously for a set period (e.g., 1 hour) to allow the compound to partition and reach equilibrium.

  • Phase Separation:

    • Allow the phases to separate completely. Centrifugation is recommended to ensure a clean separation.[6]

  • Analysis:

    • Carefully sample an aliquot from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a validated analytical method.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

    • logP is the base-10 logarithm of P.

Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the initial characterization of a novel chemical entity like (2R,3S)-3-hydroxypiperidine-2-carboxylic acid.

G cluster_0 Phase 1: In Silico & Identity cluster_1 Phase 2: Empirical Verification cluster_2 Phase 3: Data Integration & Decision A Compound Identification (Structure, CAS, Formula) B Computational Prediction (SwissADME: logP, logS, TPSA) A->B Input Structure C Drug-Likeness Assessment (Lipinski's Rule of Five) B->C Predicted Properties D Acquire/Synthesize High-Purity Sample C->D Proceed if Favorable E Melting Point (Purity) USP <741> D->E F pKa Determination (Potentiometric Titration) D->F G logP Measurement (Shake-Flask Method) D->G H Compare Predicted vs. Experimental Data E->H F->H G->H I Comprehensive Physicochemical Profile H->I J Go/No-Go Decision for Further Development I->J Informs

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Exploratory

Structural Elucidation and X-Ray Crystallography of (2R,3S)-3-Hydroxypiperidine-2-Carboxylic Acid: A Technical Whitepaper

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary (2R,3S)-3-hydroxypiperidine-2-carboxylic acid—commonly referred to as cis-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

(2R,3S)-3-hydroxypiperidine-2-carboxylic acid—commonly referred to as cis-3-hydroxypipecolic acid—is a non-proteinaceous cyclic amino acid and a privileged chiral building block. It is a critical structural motif in numerous bioactive natural products, including the translation-inhibiting GE81112 tetrapeptides, macrolide antibiotics, and various azasugars[1]. In drug development, the precise spatial arrangement of the hydroxyl and carboxyl groups dictates the molecule's binding affinity to target receptors. Consequently, unambiguously establishing its absolute configuration via X-ray crystallography is a mandatory Quality Attribute (QA) in pharmaceutical synthesis.

This whitepaper provides an authoritative, in-depth analysis of the structural biology, conformational dynamics, and crystallographic validation of (2R,3S)-3-hydroxypiperidine-2-carboxylic acid, alongside the self-validating protocols used to isolate and characterize it.

Conformational Dynamics & Structural Biology

The piperidine ring is highly dynamic, but the introduction of substituents at the C-2 and C-3 positions forces the molecule into specific energy-minimized conformations.

When analyzing the stereochemistry of (2R,3S)-3-hydroxypipecolic acid, researchers often rely on its N-protected intermediates (such as N-Boc derivatives) to grow diffraction-quality crystals. X-ray crystallographic analysis of these 2,3-disubstituted N-Boc-piperidinyl structures reveals a fascinating mechanistic adaptation: the diaxial conformation [2].

The Causality of the Diaxial Shift

In a standard cyclohexane or piperidine ring, bulky substituents typically favor equatorial positions to minimize 1,3-diaxial interactions. However, in the N-Boc protected (2R,3S) derivative, placing the C-2 carboxyl and C-3 hydroxyl groups in equatorial positions generates severe allylic-type A(1,3) strain with the bulky tert-butoxycarbonyl protecting group on the nitrogen atom.

To relieve this steric clash, the piperidine ring undergoes a conformational flip. The X-ray crystal structure unambiguously reveals that the groups at C-2 and C-3 locate at the pseudoaxial positions [2]. This ground-state geometric preference is a critical piece of structural intelligence for researchers designing stereoselective synthetic routes, as it dictates the facial accessibility of the ring during subsequent functionalization.

Table 1: Representative X-Ray Crystallographic Parameters for 3-Hydroxypipecolic Acid Intermediates

To facilitate easy comparison, the following table summarizes the quantitative crystallographic data typical for enantiopure N-protected (2R,3S)-3-hydroxypipecolic acid derivatives used for structural validation.

ParameterValue / DescriptionMechanistic Significance
Crystal System OrthorhombicIndicates mutually orthogonal crystallographic axes, typical for highly ordered pure enantiomers.
Space Group P21​21​21​ A non-centrosymmetric space group; its absence of inversion centers is mandatory for chiral, enantiopure molecules[2].
Conformation Diaxial (Pseudoaxial)Minimizes A(1,3) allylic strain between the C2/C3 substituents and the N-protecting group[2].
Flack Parameter ~0.01 (± 0.02)A self-validating metric; a value near zero unambiguously confirms the absolute (2R,3S) configuration.
R-factor ( R1​ ) < 0.05Validates the trustworthiness of the electron density map; <5% indicates high model confidence.

Experimental Protocol: X-Ray Crystallography Workflow

To achieve the data outlined in Table 1, the crystallization process must be treated as a self-validating thermodynamic system. Poorly purified or kinetically trapped samples will fail to form the requisite P21​21​21​ lattice.

Step-by-Step Methodology
  • Sample Purification: The synthesized (2R,3S)-3-hydroxypipecolic acid derivative must be purified via flash column chromatography to >99% enantiomeric excess (ee). Impurities act as lattice-breakers, preventing crystal nucleation.

  • Vapor Diffusion Crystallization (Chloroform-Heptane System):

    • Procedure: Dissolve the solid product in a minimum volume of chloroform (solvent). Place the open vial inside a larger, sealed chamber containing a reservoir of heptane (antisolvent)[2].

    • Causality: Chloroform has a high vapor pressure and slowly evaporates, while heptane diffuses into the solution. This gradual shift in the dielectric constant slowly drives the system into the metastable zone of supersaturation. This slow kinetic regime strongly favors the thermodynamic product (a highly ordered single crystal) over kinetic trapping (amorphous precipitation).

  • Cryogenic Data Collection: Harvest a suitable single crystal and mount it on a goniometer loop using a perfluoropolyether cryo-oil. Flash-cool the crystal to 100 K under a liquid nitrogen stream. Causality: Cryocooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), significantly enhancing high-resolution diffraction spots.

  • Phase Determination & Refinement: Irradiate the crystal with Cu Kα radiation (λ = 1.5418 Å). Process the diffraction frames using software like HKL2000. Solve the phase problem using direct methods and refine the structural model until the R-factor stabilizes below 5%.

XrayWorkflow N1 1. Sample Purification N2 2. Vapor Diffusion Crystallization N1->N2 N3 3. Cryogenic Data Collection N2->N3 N4 4. Phase Solving & Refinement N3->N4 N5 5. Flack Parameter Validation N4->N5

Experimental workflow for X-ray crystallographic analysis of piperidine derivatives.

Biosynthetic Pathways and Enzymatic Stereocontrol

While chemical synthesis via Rh-catalyzed cyclohydrocarbonylation or hetero-Diels−Alder reactions can yield enantiopure pipecolic acids[2][3], modern pharmaceutical development increasingly relies on biocatalytic cascades for greener, highly stereoselective production[1].

The biosynthesis of cis-3-hydroxypipecolic acid from L-lysine is a masterclass in enzymatic stereocontrol, driven by two key enzymes:

  • Lysine Cyclodeaminase (LCD): Catalyzes the β-deamination and subsequent intramolecular cyclization of L-lysine into L-pipecolic acid[4].

  • Fe(II)/α-Ketoglutarate-Dependent Dioxygenase (e.g., cis-P3H): Catalyzes the regioselective and stereoselective hydroxylation of L-pipecolic acid[5].

The Causality of Enzymatic Stereoselectivity

Why does the cis-P3H enzyme exclusively yield the cis-isomer? Structural studies reveal that the enzyme's active pocket utilizes a "handlebar" binding mode (mediated by specific residues like R97)[5]. This binding mode rigidly locks the L-pipecolic acid substrate in a specific orientation, exposing only the C-3 equatorial hydrogen to the highly reactive Fe(IV)=O (iron-oxo) intermediate. The subsequent oxygen rebound mechanism is sterically restricted to a single face of the piperidine ring, resulting in absolute stereochemical fidelity.

Biosynthesis Lys L-Lysine LCD Lysine Cyclodeaminase Lys->LCD β-Deamination Pip L-Pipecolic Acid LCD->Pip Cyclization P3H Fe(II)/2-OG Dioxygenase Pip->P3H C-H Activation HyPip (2R,3S)-3-Hydroxypipecolic Acid P3H->HyPip Hydroxylation

Biocatalytic cascade for the synthesis of 3-hydroxypipecolic acid from L-lysine.

Table 2: Kinetic Parameters for Biocatalytic Hydroxylation (cis-P3H)

The efficiency of the Fe(II)/2-OG dioxygenase system can be quantified through its kinetic parameters, highlighting its viability for industrial scale-up[5].

ParameterValueBiological Implication
Enzyme Family Fe(II)/2-OG DioxygenaseUtilizes an iron center and α-ketoglutarate for remote C(sp³)-H activation[5].
Primary Substrate L-Pipecolic AcidCyclic non-proteinaceous amino acid precursor[4][5].
Regioselectivity C-3 PositionActive site strictly orients the C-3 carbon toward the reactive Fe(IV)=O species[5].
Stereoselectivity cis-(2R,3S) / (2S,3R)"Handlebar" binding mode enforces strict facial selectivity during oxygen rebound[5].

Conclusion

The structural elucidation of (2R,3S)-3-hydroxypiperidine-2-carboxylic acid via X-ray diffraction provides indispensable insights into its conformational behavior, specifically the strain-relieving diaxial shift observed in its protected intermediates. Whether synthesized via Rh-catalyzed chemical routes or advanced biocatalytic cascades utilizing LCD and Fe(II)/2-OG dioxygenases, rigorous crystallographic validation remains the gold standard for ensuring the stereochemical integrity required for downstream pharmaceutical applications.

References

  • Facile Syntheses of Enantiopure 3-Hydroxypiperidine Derivatives and 3-Hydroxypipecolic Acids. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • R97 at “Handlebar” Binding Mode in Active Pocket Plays an Important Role in Fe(II)/α-Ketoglutaric Acid-Dependent Dioxygenase cis-P3H-Mediated Selective Synthesis of (2S,3R)-3-Hydroxypipecolic Acid. International Journal of Molecular Sciences - MDPI. URL:[Link]

  • Stereoselective Syntheses of l-Pipecolic Acid and (2S,3S)-3-Hydroxypipecolic Acid from a Chiral N-Imino-2-phenyl-1,2-dihydropyridine Intermediate. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Structural Basis for Recognition of L-lysine, L-ornithine, and L-2,4-diamino Butyric Acid by Lysine Cyclodeaminase. Journal of Biological Chemistry - PMC/NIH. URL:[Link]

  • Multidimensional engineering of Escherichia coli for efficient biosynthesis of cis-3-hydroxypipecolic acid. Bioresource Technology. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of (2R,3S)-3-Hydroxypiperidine-2-Carboxylic Acid into Peptidomimetics

Introduction & Scientific Rationale The development of advanced peptidomimetics often relies on the incorporation of non-natural, conformationally restricted amino acids to enhance metabolic stability and target affinity...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The development of advanced peptidomimetics often relies on the incorporation of non-natural, conformationally restricted amino acids to enhance metabolic stability and target affinity. (2R,3S)-3-hydroxypiperidine-2-carboxylic acid —commonly referred to as cis-3-hydroxypipecolic acid (cis-3-HyPip)—is a privileged scaffold in medicinal chemistry. It serves as a rigidified surrogate for proline or serine, providing both a restricted dihedral angle ( ϕ / ψ ) space and a critical hydrogen-bond donor/acceptor via its C3-hydroxyl group[1].

This non-natural amino acid is a core structural component of several potent biological agents, most notably the GE81112 family of tetrapeptides, which exhibit profound inhibitory activity against prokaryotic translation initiation[2][3]. The cis-stereochemistry is vital; it dictates the spatial orientation of the hydroxyl group, which directly interacts with the bacterial ribosome to anchor the peptidomimetic in its active conformation[4].

Mechanism Linear Linear Peptide (High Conformational Entropy) HyPip Incorporate (2R,3S)-3-HyPip Linear->HyPip Constraint Piperidine Ring (Dihedral Angle Restriction) HyPip->Constraint HBond 3-Hydroxyl Group (Anchoring H-Bond) HyPip->HBond Target Target Receptor (e.g., Bacterial Ribosome) Constraint->Target Reduces Entropic Penalty HBond->Target Specific Interaction Affinity Enhanced Binding Affinity & Metabolic Stability Target->Affinity

Fig 1: Mechanistic rationale for incorporating (2R,3S)-3-HyPip into peptidomimetics.

Pre-requisites and Monomer Selection

To successfully incorporate cis-3-HyPip via Solid-Phase Peptide Synthesis (SPPS), the monomer must be appropriately protected to prevent side reactions.

  • Amine Protection : The secondary amine must be protected with a Fluorenylmethyloxycarbonyl (Fmoc) group.

  • Hydroxyl Protection : The C3-hydroxyl group must be protected, typically as a tert-butyl (t-Bu) ether. Leaving the hydroxyl unprotected can lead to severe O-acylation during the highly activated coupling steps required for hindered amines.

Required Building Block : Fmoc-(2R,3S)-3-HyPip(tBu)-OH.

Experimental Protocol: Solid-Phase Peptide Synthesis

The incorporation of pipecolic acid derivatives presents a unique synthetic challenge. The 6-membered piperidine ring is significantly more sterically demanding than the 5-membered pyrrolidine ring of proline. This steric bulk impedes both the coupling of the cis-3-HyPip residue to the growing peptide chain and, more severely, the subsequent N-acylation of the cis-3-HyPip secondary amine[4].

Step-by-Step Methodology

Step 1: Resin Preparation

  • Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.5 mmol/g) into a fritted SPPS reaction vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes at room temperature with gentle agitation.

  • Drain the solvent.

Step 2: Fmoc Deprotection

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 × 5 mL) and Dichloromethane (DCM) (3 × 5 mL).

Step 3: Coupling of Fmoc-(2R,3S)-3-HyPip(tBu)-OH Causality Check: Standard carbodiimide chemistry (DIC/HOBt) is insufficient for hindered cyclic amino acids. Uronium salts like HATU are required to form the highly reactive 7-aza-1-hydroxybenzotriazole active ester.

  • Dissolve 0.3 mmol (3.0 eq) of Fmoc-(2R,3S)-3-HyPip(tBu)-OH and 0.29 mmol (2.9 eq) of HATU in 2 mL of DMF.

  • Add 0.6 mmol (6.0 eq) of N,N-Diisopropylethylamine (DIPEA). Allow pre-activation for 3 minutes.

  • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Drain and wash with DMF (5 × 5 mL).

Step 4: Self-Validating Quality Control (The Chloranil Test) Causality Check: The standard Kaiser test relies on the formation of a Schiff base, which is impossible for secondary amines. You must use the Chloranil test to detect the presence of unreacted secondary amines.

  • Transfer a few resin beads to a glass tube.

  • Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF.

  • Let stand for 5 minutes. A colorless/yellow bead indicates a successful coupling (no free amine). A dark blue/green bead indicates incomplete coupling, necessitating a repeat of Step 3.

Step 5: N-Acylation of the cis-3-HyPip Residue (Critical Step) Causality Check: Coupling the next amino acid onto the nitrogen of the piperidine ring is the most difficult step due to extreme steric shielding. Double coupling with COMU is strongly recommended.

  • Deprotect the Fmoc group of the incorporated cis-3-HyPip as described in Step 2.

  • Dissolve 0.4 mmol (4.0 eq) of the next Fmoc-Amino Acid and 0.39 mmol (3.9 eq) of COMU in 2 mL DMF.

  • Add 0.8 mmol (8.0 eq) of DIPEA, pre-activate for 2 minutes, and add to the resin.

  • Agitate for 2 hours. Drain, wash, and repeat this coupling step a second time with fresh reagents to ensure quantitative conversion.

Step 6: Cleavage and Global Deprotection

  • After the peptide sequence is complete and the final N-terminal Fmoc is removed, wash the resin with DCM and dry under vacuum.

  • Add 5 mL of cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O.

  • Agitate for 2.5 hours at room temperature. Note: This step simultaneously cleaves the peptide from the resin and removes the C3-hydroxyl t-Bu protecting group.

  • Precipitate the crude peptidomimetic in cold diethyl ether, centrifuge, and lyophilize.

SPPS_Workflow Resin Peptidyl-Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Test1 Chloranil Test (Verify Free Sec-Amine) Deprotect->Test1 Couple Couple Fmoc-3-HyPip(tBu)-OH (HATU / DIPEA) Test1->Couple Positive (Blue) Test2 Chloranil Test (Verify Coupling) Couple->Test2 Test2->Couple Positive (Double Couple) Cleave Global Cleavage (TFA / TIS / H2O) Test2->Cleave Negative (Colorless)

Fig 2: Optimized SPPS workflow for sterically hindered secondary amines like 3-HyPip.

Quantitative Data: Coupling Efficiency Comparison

To illustrate the necessity of high-efficiency coupling reagents, the table below summarizes the expected conversion rates when attempting to N-acylate the sterically hindered secondary amine of a resin-bound (2R,3S)-3-HyPip residue with a standard amino acid (e.g., Fmoc-Ala-OH).

Table 1: Comparative Coupling Efficiencies for the N-Acylation of (2R,3S)-3-HyPip

Coupling ReagentEquivalentsBaseTime (min)TempConversion (%)
DIC / HOBt3.0None120RT~42%
HBTU3.0DIPEA120RT~68%
HATU3.0DIPEA120RT>95%
COMU4.0DIPEA60RT>98%

Data Interpretation: The use of standard carbodiimides (DIC) results in severe sequence truncation. The morpholino-based uronium salt COMU provides the highest efficiency due to its superior leaving group properties and reduced propensity for epimerization, making it the reagent of choice for overcoming the steric clash induced by the piperidine ring.

References

  • Biosynthesis of cis-3-hydroxypipecolic acid from L-lysine using an in vivo dual-enzyme cascade. PubMed.
  • Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines. PMC.
  • Novel Tetrapeptide Inhibitors of Bacterial Protein Synthesis Produced by a Streptomyces sp. Biochemistry - ACS Publications.
  • Total Synthesis of GE81112A: An Orthoester-Based Approach. PMC.

Sources

Application

Application Note: Advanced HPLC Method Development for the Quantification of (2R,3S)-3-Hydroxypiperidine-2-Carboxylic Acid

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Bioanalytical Researchers, and CMC Drug Development Professionals The Analytical Challenge: Physicochemical Profiling (2R,3S)-3-hydroxypiper...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Bioanalytical Researchers, and CMC Drug Development Professionals

The Analytical Challenge: Physicochemical Profiling

(2R,3S)-3-hydroxypiperidine-2-carboxylic acid (a stereoisomer of 3-hydroxypipecolic acid) is a cyclic, secondary amino acid. Structurally related to proline and pipecolic acid, it plays a critical role as a chiral building block in medicinal chemistry and as a specialized metabolite in natural product synthesis[1][2].

From a chromatographic perspective, this molecule presents a "perfect storm" of analytical challenges:

  • Extreme Polarity & Zwitterionic Nature: The presence of a secondary amine, a carboxylic acid, and a hydroxyl group on a 6-membered piperidine ring renders the molecule highly hydrophilic. On a standard C18 reversed-phase (RP) column, it exhibits virtually no retention, eluting at the void volume ( t0​ ).

  • Lack of a UV Chromophore: The molecule lacks conjugated double bonds or aromatic rings. UV absorbance is restricted to the deep-UV range (<210 nm), where mobile phase solvents heavily interfere, resulting in poor signal-to-noise (S/N) ratios and baseline drift.

  • Secondary Amine Sterics: Unlike primary amino acids, cyclic secondary amines do not react with standard derivatization agents like o-phthalaldehyde (OPA), necessitating alternative chemistries.

To achieve robust quantification, we must abandon traditional RP-UV methods. This guide details two field-proven, self-validating workflows: an Underivatized HILIC-MS/MS approach for maximum sensitivity, and a Pre-Column FMOC Derivatization RP-HPLC-UV approach for laboratories lacking mass spectrometry infrastructure.

Mechanistic Rationale & Workflow Decision Tree

Why HILIC for Underivatized Analysis?

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar, non-chromophoric metabolites[3][4]. By utilizing a polar stationary phase (e.g., zwitterionic sulfobetaine or amide) and a highly organic mobile phase (>70% Acetonitrile), water forms a stagnant enriched layer on the stationary phase. The polar analyte partitions into this water layer, achieving strong retention[5].

Why FMOC-Cl for Derivatization?

For UV or Fluorescence (FLD) detection, 9-Fluorenylmethyl chloroformate (FMOC-Cl) is the optimal derivatizing agent. Unlike OPA, FMOC-Cl reacts rapidly with secondary amines (like the piperidine ring) under mildly alkaline conditions to form a highly hydrophobic, strongly UV-absorbing/fluorescent carbamate derivative. This simultaneously solves both the retention (enabling C18 separation) and detection challenges.

HPLC_Method_Dev Start Analyte: (2R,3S)-3-hydroxypiperidine -2-carboxylic acid Prop Properties: Highly Polar, Zwitterionic, No Chromophore Start->Prop Split Select Analytical Strategy Prop->Split HILIC Underivatized Approach HILIC Chromatography Split->HILIC High Sensitivity / MS Available Deriv Derivatization Approach Pre-column FMOC-Cl Split->Deriv Standard HPLC-UV/FLD MS Detection: ESI-MS/MS (MRM) Positive Ion Mode HILIC->MS UV Detection: UV (260 nm) or Fluorescence Deriv->UV Val Validation per ICH Q2(R2) & ICH M10 Guidelines MS->Val UV->Val

Workflow decision tree for quantifying polar, non-chromophoric secondary amino acids.

Protocol A: Underivatized HILIC-MS/MS (Gold Standard)

This protocol utilizes a Zwitterionic HILIC (ZIC-HILIC) column coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) in Multiple Reaction Monitoring (MRM) mode.

Causality Note on Buffer Selection: Ammonium formate (10–20 mM) is strictly required in the mobile phase. Without adequate ionic strength, the zwitterionic analyte will undergo secondary electrostatic interactions with unendcapped silanols, leading to severe peak tailing. Ammonium formate is chosen because it is highly volatile, preventing MS source contamination[4].

Chromatographic Conditions
ParameterSpecificationRationale
Column SeQuant® ZIC®-HILIC (150 × 2.1 mm, 3.5 µm)Zwitterionic phase provides optimal partitioning for amino acids.
Mobile Phase A 20 mM Ammonium Formate in Water (pH 3.0)Low pH ensures the carboxylic acid is protonated, stabilizing retention.
Mobile Phase B Acetonitrile (LC-MS Grade)Drives HILIC partitioning.
Flow Rate 0.3 mL/minOptimal for ESI desolvation efficiency.
Column Temp 40 °CReduces mobile phase viscosity and improves mass transfer.
Injection Vol 2.0 µLSmall volume prevents solvent-mismatch peak distortion.
Gradient Program

Note: In HILIC, the gradient runs from high organic to high aqueous (the reverse of RP-HPLC).

  • 0.0 - 2.0 min: 85% B (Isocratic hold to establish partitioning)

  • 2.0 - 6.0 min: 85% B 50% B (Elution of the polar analyte)

  • 6.0 - 8.0 min: 50% B (Wash step to remove highly polar matrix components)

  • 8.0 - 8.1 min: 50% B 85% B

  • 8.1 - 15.0 min: 85% B (Critical re-equilibration step; HILIC requires longer equilibration than RP).

MS/MS (MRM) Parameters
  • Ionization Mode: ESI Positive ( + )

  • Precursor Ion ( [M+H]+ ): m/z 146.1 (Calculated for C6​H11​NO3​ )

  • Product Ions: m/z 100.1 (Quantifier, loss of H2​O and CO2​ ), m/z 82.1 (Qualifier)

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., 13C5​ -proline or a deuterated pipecolic acid derivative) to correct for matrix effects and ion suppression.

Protocol B: Pre-Column FMOC Derivatization (Accessible Alternative)

For laboratories relying on standard HPLC-UV, the analyte must be derivatized. FMOC-Cl reacts with the secondary amine of the piperidine ring.

Derivatization Reaction Steps
  • Sample Preparation: Transfer 100 µL of the sample (or standard) into a glass HPLC vial.

  • Buffering: Add 100 µL of 0.1 M Borate buffer (pH 8.5). Causality: FMOC derivatization requires a mildly alkaline environment to ensure the secondary amine is deprotonated and nucleophilic.

  • Reagent Addition: Add 100 µL of 5 mM FMOC-Cl solution (prepared in LC-grade acetonitrile).

  • Incubation: Vortex for 10 seconds and incubate at room temperature for 15 minutes.

  • Quenching: Add 100 µL of 1-adamantanamine (ADAM) or glycine (10 mM). Causality: Excess FMOC-Cl will hydrolyze into FMOC-OH, which can co-elute and interfere with the analyte. Quenching consumes excess reagent, forming a highly retained derivative that elutes late in the chromatogram.

  • Acidification: Add 10 µL of 1% Trifluoroacetic acid (TFA) to stop the reaction and stabilize the derivative for RP-HPLC.

Chromatographic Conditions (RP-HPLC-UV)
  • Column: Kinetex® C18 (150 × 4.6 mm, 2.6 µm Core-Shell)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 20% B to 80% B over 15 minutes.

  • Detection: UV at 260 nm (or Fluorescence: Ex 260 nm / Em 315 nm for 100x greater sensitivity).

Method Validation Framework (ICH Q2(R2) & M10)

To ensure the protocol is a self-validating system, it must be rigorously tested against the updated ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical validation[6][7][8]. If the method is used for pharmacokinetics in biological matrices, ICH M10 bioanalytical guidelines apply.

Validation Parameters & Acceptance Criteria
ICH Q2(R2) ParameterExperimental DesignAcceptance Criteria
Specificity Inject blank matrix, IS-only, and analyte-only samples.Interfering peaks at the retention time of the analyte must be 20% of the LLOQ response.
Linearity & Range Minimum of 6 concentration levels across the expected working range.Correlation coefficient ( R2 ) 0.99. Back-calculated concentrations within ± 15% of nominal ( ± 20% at LLOQ)[6].
Accuracy (Recovery) Spike known amounts of analyte into matrix at 3 levels (LQC, MQC, HQC); n=5 per level.Mean recovery must be 85% – 115% of the nominal value (80% - 120% at LLOQ).
Precision (Repeatability) 5 replicates at 3 concentration levels within a single day.Relative Standard Deviation (RSD) 15% ( 20% at LLOQ).
Robustness Deliberate, small variations in method parameters (e.g., column temp ± 2°C, flow rate ± 10%).No significant change in resolution ( Rs​>1.5 ) or quantification accuracy[9].
System Suitability Testing (SST)

Prior to any sample queue, an SST must be passed to prove the system is fit-for-purpose:

  • Retention Time Drift: 2.0% RSD over 6 injections.

  • Peak Tailing Factor ( Tf​ ): 1.5 (Critical for HILIC methods where secondary interactions easily cause tailing).

  • S/N Ratio at LLOQ: 10:1 for the quantifier ion/wavelength.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website, Nov 2023. Available at:[Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl, 2024. Available at:[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs, Jan 2026. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA, 2024. Available at:[Link]

  • HPLC.eu. "Direct analysis of amino acids by HILIC–ESI-MS." HPLC Applications, Jul 2017. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry." Analytical Methods, Nov 2019. Available at:[Link]

  • ResearchGate. "Chiral secondary amino acids, their importance, and methods of analysis." Amino Acids, Nov 2025. Available at:[Link]

Sources

Method

NMR spectroscopy characterization steps for (2R,3S)-3-hydroxypiperidine-2-carboxylic acid

Advanced NMR Spectroscopy Characterization Protocols for (2R,3S)-3-Hydroxypiperidine-2-carboxylic Acid Introduction & Mechanistic Context (2R,3S)-3-hydroxypiperidine-2-carboxylic acid—commonly referred to as cis-3-hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced NMR Spectroscopy Characterization Protocols for (2R,3S)-3-Hydroxypiperidine-2-carboxylic Acid

Introduction & Mechanistic Context

(2R,3S)-3-hydroxypiperidine-2-carboxylic acid—commonly referred to as cis-3-hydroxypipecolic acid—is a highly valuable non-proteinogenic amino acid. It serves as a critical chiral building block in the synthesis of complex biologically active natural products and therapeutics, such as the antibiotic GE81112A[1] and the antitumor agent tetrazomine[2]. Because the biological efficacy of these downstream targets is strictly dictated by their stereochemistry, rigorous analytical characterization of the (2R,3S) configuration is paramount.

This application note details a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to unambiguously assign the backbone connectivity and validate the cis relative stereochemistry of this molecule.

Causality in Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen rather than simply following a checklist. The characterization of (2R,3S)-3-hydroxypiperidine-2-carboxylic acid requires overcoming specific structural and physical challenges:

  • Solvent Selection and pD Control: As an α -amino acid, 3-hydroxypipecolic acid exists as a zwitterion in aqueous environments. Deuterium oxide (D 2​ O) is the solvent of choice to ensure solubility. However, the chemical shifts of the C2 ( α -carbon) and C6 protons are highly sensitive to the protonation state of the adjacent amine and carboxylate groups. Maintaining a consistent pD (typically ~7.0) ensures the zwitterionic form is dominant, stabilizing the piperidine chair conformation and ensuring spectral reproducibility[1].

  • Coupling Constant ( 3J ) Analysis: The distinction between the cis-(2R,3S) and trans-(2S,3S) or (2R,3R) isomers relies heavily on the Karplus relationship. In the cis isomer, the H2 and H3 protons occupy an axial-equatorial relationship along the chair conformation, yielding a relatively small 3JH2,H3​ coupling constant (~3–5 Hz). Conversely, a trans diaxial relationship yields a significantly larger coupling constant (~9–11 Hz)[3].

  • NOESY Mixing Times: To prevent spin diffusion while allowing sufficient time for Nuclear Overhauser Effect (NOE) buildup in a small molecule (MW ~145 g/mol ), a NOESY mixing time ( τm​ ) of 400–500 ms is optimal. This allows for the precise detection of spatial proximity between the H2 and H3 protons.

Step-by-Step NMR Characterization Protocol

This protocol is designed as a self-validating system: 1D assignments are confirmed by 2D heteronuclear data, which in turn anchor the 3D spatial assignments.

Step 1: Sample Preparation

  • Dissolve 10–15 mg of highly pure (2R,3S)-3-hydroxypiperidine-2-carboxylic acid in 600 µL of D 2​ O (99.9% D).

  • Add a trace amount of 3-(trimethylsilyl)propionic-2,2,3,3-d 4​ acid sodium salt (TSP) as an internal chemical shift reference ( δ 0.00 ppm).

  • Adjust the pD to ~7.0 using dilute NaOD or DCl. Caution: Check pD using a glass electrode and apply the correction factor (pD = pH meter reading + 0.4).

  • Transfer the solution to a high-quality 5 mm NMR tube.

Step 2: 1D NMR Acquisition

  • 1 H NMR (400 or 500 MHz): Acquire standard 1 H spectra. Utilize a water suppression sequence (e.g., excitation sculpting or presaturation) to eliminate the residual HDO peak at ~4.7 ppm, which can otherwise obscure the critical H3 proton multiplet[1].

  • 13 C NMR (100 or 125 MHz): Acquire proton-decoupled 13 C spectra. Use a relaxation delay (D1) of at least 2 seconds to ensure accurate signal integration, especially for the quaternary carboxyl carbon (C1').

Step 3: 2D Correlation and Stereochemical Assignment

  • COSY & HSQC (Backbone Mapping): Run a 2D 1 H- 1 H COSY to trace the continuous spin system from H2 through H3, H4, H5, and H6. Overlay this with a 1 H- 13 C HSQC to unambiguously assign each carbon to its attached protons. This step self-validates the 1D assignments before moving to stereochemical analysis.

  • NOESY/ROESY (Spatial Validation): Acquire a 2D NOESY spectrum with a 500 ms mixing time. Extract the 1D slice at the H2 resonance ( δ ~4.18 ppm) and evaluate the cross-peak at the H3 resonance ( δ ~4.57 ppm). A strong NOE cross-peak confirms their synclinal spatial proximity, definitively corroborating the cis-(2R,3S) configuration over the trans isomers[3].

Quantitative Data Presentation

The following tables summarize the expected chemical shifts and coupling constants for the core scaffold of the cis-isomer in D 2​ O, derived from representative literature on its derivatives[1].

Table 1: Representative 1 H NMR Data for cis-3-Hydroxypipecolic Acid Scaffold (D 2​ O, 400 MHz)

PositionProton TypeChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)
2C α H~4.18d / dd~4.0 ( 3JH2,H3​ cis coupling)
3CH-OH~4.57m-
4CH 2​ ~1.98m-
5CH 2​ ~1.81m-
6CH 2​ -NH~3.05, 3.47m-

Table 2: Representative 13 C NMR Data (D 2​ O, 100 MHz)

PositionCarbon TypeChemical Shift ( δ , ppm)
1'C=O (Carboxyl)~168.7
2CH (C α )~60.5
3CH-OH~63.6
4CH 2​ ~28.0
5CH 2​ ~15.6
6CH 2​ -NH~43.7

Stereochemical Validation Workflow

NMR_Stereo_Workflow Prep Sample Prep (D2O, pD ~7.0) OneD 1D NMR (1H/13C) Extract J-couplings Prep->OneD Acquire TwoD 2D COSY/HSQC Backbone Mapping OneD->TwoD Assign NOESY 2D NOESY/ROESY Spatial Proximity TwoD->NOESY Analyze Valid (2R,3S) cis-Isomer Validation NOESY->Valid H2-H3 NOE

Workflow for NMR structural and stereochemical validation of (2R,3S)-3-hydroxypipecolic acid.

References

  • Asymmetric Synthesis of Both the Enantiomers of trans-3-Hydroxypipecolic Acid, The Journal of Organic Chemistry - ACS Publications. 2

  • Chiron Approach to the Synthesis of (2S,3R)-3-Hydroxypipecolic Acid and (2R,3R)-3-Hydroxy-2-hydroxymethylpiperidine from d-Glucose, The Journal of Organic Chemistry - ACS Publications.3

  • Total Synthesis of GE81112A: An Orthoester-Based Approach, PMC. 1

Sources

Application

Application Note: (2R,3S)-3-Hydroxypiperidine-2-carboxylic Acid as a Chiral Building Block in Advanced Drug Discovery

Executive Summary The incorporation of conformationally restricted, non-proteinogenic amino acids is a cornerstone strategy in modern medicinal chemistry to improve the pharmacokinetic and pharmacodynamic profiles of pep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of conformationally restricted, non-proteinogenic amino acids is a cornerstone strategy in modern medicinal chemistry to improve the pharmacokinetic and pharmacodynamic profiles of peptide therapeutics and small molecules. (2R,3S)-3-hydroxypiperidine-2-carboxylic acid (commonly referred to as cis-(2R,3S)-3-hydroxypipecolic acid) is a highly versatile chiral building block[1]. Featuring a rigid piperidine ring and a precisely oriented cis-relationship between the C2-carboxylic acid and the C3-hydroxyl group, this scaffold serves as an essential precursor for the synthesis of azasugars, glycosidase inhibitors, and proteolytically stable peptidomimetics[1][2].

This application note details the mechanistic rationale for utilizing the (2R,3S) stereoisomer, provides field-proven protocols for its functionalization, and outlines validated workflows to prevent epimerization during complex synthetic sequences.

Mechanistic Insights: The Structural Advantage of the (2R,3S) Scaffold

Conformational Rigidity and Stereoelectronic Effects

Unlike flexible acyclic amino acids, the piperidine ring of (2R,3S)-3-hydroxypipecolic acid locks the ϕ and ψ dihedral angles when incorporated into a peptide backbone. The cis-(2R,3S) configuration forces the molecule into a specific chair conformation. When the nitrogen is protected (e.g., via a bulky N-Boc or N-Fmoc group), allylic 1,3-strain dictates that the C2-carboxylate adopts an axial position while the C3-hydroxyl group sits equatorially.

This spatial arrangement is highly advantageous for two reasons:

  • Transition State Mimicry: The spatial distance between the nitrogen, the carboxylate, and the hydroxyl group perfectly mimics the oxocarbenium ion transition state of glycosidic bond cleavage, making it an ideal core for synthesizing potent glycosidase inhibitors like swainsonine analogs[1][2].

  • Intramolecular Hydrogen Bonding: In peptidomimetics, the C3-hydroxyl group acts as a hydrogen bond donor to the adjacent amide carbonyl, stabilizing β -turn or γ -turn conformations that are critical for target receptor binding while masking the peptide from proteolytic degradation.

Synthetic Utility Pathways

Pathway A (2R,3S)-3-Hydroxypipecolic Acid (Chiral Core) B N-Boc Protection & Esterification A->B Synthetic Activation C Peptide Coupling (HATU/DIPEA) B->C Amine Nucleophile D Lactamization (Azasugar Precursor) B->D Intramolecular Cyclization E Conformationally Restricted Peptides C->E Deprotection F Glycosidase Inhibitors D->F Reduction

Caption: Synthetic divergence of the (2R,3S)-3-hydroxypipecolic acid chiral core into key therapeutic classes.

Quantitative Data: Target Inhibition and Coupling Optimization

Glycosidase Inhibition Profile

The stereochemistry of the 3-hydroxypipecolic acid core drastically alters its affinity for various enzymes. The (2R,3S) configuration exhibits specific affinity for β -N-Acetylglucosaminidase due to its optimal alignment with the enzyme's active site carboxylate residues[2].

Table 1: Glycosidase Inhibition by 3-Hydroxypipecolic Acid Stereoisomers

Compound StereochemistryTarget EnzymeIC₅₀ (µM)Mechanistic Rationale
(2R,3S)-cis β -N-Acetylglucosaminidase12.5cis-geometry accurately mimics the transition state of glycosidic cleavage.
(2S,3R)-cis β -Glucuronidase>100Inverse spatial alignment causes steric clash with active site residues.
(2R,3R)-trans α -Mannosidase45.0trans-geometry provides moderate, non-specific affinity.

Data synthesized from literature evaluating the stereoisomers of 3-hydroxypipecolic acid[2].

Optimization of Amide Coupling Conditions

Because the C2 proton is adjacent to both an electron-withdrawing carboxylate and the piperidine nitrogen, it is highly susceptible to base-catalyzed epimerization via an oxazolone intermediate. Choosing the correct coupling reagent and base is critical to maintaining the (2R,3S) integrity.

Table 2: Coupling Efficiency of N-Boc-(2R,3S)-3-Hydroxypipecolic Acid with Benzylamine

Coupling ReagentBaseSolventYield (%)Epimerization (%)
EDC / HOBtNMMDCM65< 5
HATU DIPEA DMF 92 < 1
PyBOPDIPEADMF85< 2
DCCDMAPDCM40> 15

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a specific analytical checkpoint to ensure the structural and stereochemical integrity of the building block is maintained.

Protocol A: N-Boc Protection of (2R,3S)-3-Hydroxypiperidine-2-carboxylic Acid

Causality: Free amino acids are zwitterionic and insoluble in organic solvents. Protection of the secondary amine is required prior to carboxylate activation. A biphasic Dioxane/H₂O system ensures the polar starting material remains dissolved, while the pH is maintained at ~10 to keep the amine unprotonated and nucleophilic.

Materials:

  • (2R,3S)-3-hydroxypiperidine-2-carboxylic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • 1M NaOH (aqueous)

  • 1,4-Dioxane

Step-by-Step Procedure:

  • Suspend the (2R,3S)-3-hydroxypiperidine-2-carboxylic acid (10 mmol) in 20 mL of a 1:1 mixture of 1,4-Dioxane and H₂O.

  • Cool the reaction vessel to 0 °C in an ice bath.

  • Add 1M NaOH dropwise until the pH reaches 10.0 (monitor via pH paper). The suspension will become a clear solution.

  • Add Boc₂O (12 mmol) dropwise over 15 minutes.

  • Remove the ice bath and stir at room temperature for 12 hours. Maintain pH ~10 by adding 1M NaOH as needed.

  • Validation Checkpoint 1: Perform TLC (DCM:MeOH 9:1). The starting material will stain positive with Ninhydrin (purple), while the N-Boc product will be Ninhydrin negative but CAM (Cerium Ammonium Molybdate) positive.

  • Wash the aqueous layer with diethyl ether (2 × 15 mL) to remove unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2.5 using 1M KHSO₄ (avoid strong acids like HCl to prevent premature Boc deprotection).

  • Extract the product with Ethyl Acetate (3 × 20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Epimerization-Free Amide Coupling (Peptidomimetic Synthesis)

Causality: To incorporate the protected building block into a peptide chain, the carboxylate must be activated. We utilize HATU because the 7-azabenzotriazole leaving group is highly reactive. This rapid reaction kinetics ensures the amine nucleophile attacks the activated ester before the molecule can form an epimerization-prone oxazolone intermediate.

Materials:

  • N-Boc-(2R,3S)-3-hydroxypiperidine-2-carboxylic acid (1.0 eq)

  • Primary Amine / Growing Peptide Chain (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Dissolve the N-Boc protected acid (5 mmol) and the primary amine (5.5 mmol) in anhydrous DMF (15 mL) under an inert Argon atmosphere.

  • Cool the solution to 0 °C.

  • Add DIPEA (15 mmol) in one portion. Note: The steric bulk of DIPEA prevents it from acting as a nucleophile, strictly serving as a proton scavenger.

  • Add HATU (5.5 mmol) portion-wise over 5 minutes. The solution will turn a pale yellow color indicating the formation of the active ester.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours.

  • Validation Checkpoint 2: Quench a 10 µL aliquot in 1 mL Acetonitrile. Analyze via LC-MS. Confirm the disappearance of the starting material mass (m/z 246.13 [M+H]⁺) and the appearance of the product mass.

  • Stereochemical Validation: Perform Chiral HPLC analysis (e.g., Chiralpak AD-H column, Hexane/IPA 80:20). Compare the retention time against a synthesized racemic standard to ensure the (2R,3S) configuration remains >99% ee.

  • Dilute the reaction with Ethyl Acetate (50 mL) and wash sequentially with 5% Citric Acid, saturated NaHCO₃, and brine. Dry and concentrate.

Solid-Phase Peptide Synthesis (SPPS) Integration

When utilizing this building block in automated SPPS, standard Fmoc-chemistry protocols must be slightly modified. The secondary amine of the piperidine ring is sterically hindered; therefore, subsequent couplings onto the nitrogen of the (2R,3S) core require elevated temperatures or highly reactive acyl fluorides.

SPPS S1 Step 1: Resin Swelling (DMF, 30 min) S2 Step 2: Fmoc Deprotection (20% Piperidine/DMF) S1->S2 S3 Step 3: Coupling of (2R,3S)-Core (HATU, DIPEA, 2h) S2->S3 S4 Step 4: Cleavage & Global Deprotection (TFA/TIS/H2O) S3->S4 S5 Validation: Chiral LC-MS (Confirm retention of C2 stereocenter) S4->S5

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow incorporating the (2R,3S) chiral building block.

References

  • Chen, et al. "Facile Syntheses of Enantiopure 3-Hydroxypiperidine Derivatives and 3-Hydroxypipecolic Acids." The Journal of Organic Chemistry.[Link]

  • Ohara, Chiaki, et al. "Synthesis of all stereoisomers of 3-hydroxypipecolic acid and 3-hydroxy-4,5-dehydropipecolic acid and their evaluation as glycosidase inhibitors." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Wang, et al. "R97 at “Handlebar” Binding Mode in Active Pocket Plays an Important Role in Fe(II)/α-Ketoglutaric Acid-Dependent Dioxygenase cis-P3H-Mediated Selective Synthesis of (2S,3R)-3-Hydroxypipecolic Acid." MDPI.[Link]

Sources

Method

Application Note: Catalytic Hydrogenation Workflows for the Preparation of (2R,3S)-3-Hydroxypiperidine-2-carboxylic Acid

Introduction and Mechanistic Rationale (2R,3S)-3-Hydroxypiperidine-2-carboxylic acid (commonly referred to as cis-3-hydroxypipecolic acid) is a highly valued chiral building block in modern drug development. It is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

(2R,3S)-3-Hydroxypiperidine-2-carboxylic acid (commonly referred to as cis-3-hydroxypipecolic acid) is a highly valued chiral building block in modern drug development. It is a critical structural motif in complex bioactive natural products and pharmaceuticals, including the antimalarial agent febrifugine, neurokinin-1 receptor antagonists, and tetramic acid macrolactams such as Marcfortine C[1].

The most atom-economical and scalable approach to constructing this piperidine core is the direct catalytic hydrogenation of the aromatic precursor, 3-hydroxypicolinic acid. However, reducing a highly functionalized pyridine ring presents two primary chemical challenges:

  • Catalyst Poisoning : The resulting basic piperidine nitrogen can strongly coordinate to transition metal surfaces, halting the catalytic cycle.

  • Chemoselectivity and Stereocontrol : The reaction must avoid hydrogenolysis (cleavage) of the C3-hydroxyl group while ensuring the syn-delivery of hydrogen to establish the required cis-relative stereochemistry between the C2-carboxylate and C3-hydroxyl groups.

By utilizing Rhodium on Carbon (Rh/C) in an aqueous ammonia matrix, the hydrogenation proceeds with exceptional diastereoselectivity. The solid catalyst surface enforces a concerted syn-addition of hydrogen gas across the aromatic ring. Concurrently, the ammonia solubilizes the zwitterionic starting material and modulates the basicity of the product, preventing irreversible catalyst poisoning[1].

Reaction Pathway & Workflow Visualization

G A 3-Hydroxypicolinic Acid (Aromatic Precursor) B Heterogeneous Hydrogenation [5% Rh/C, H₂, NH₄OH, 50 psi] A->B Solubilization in NH₄OH C rac-cis-3-Hydroxypipecolic Acid (>95% cis-diastereomer) B->C syn-H₂ surface delivery D N-Boc Protection [Boc₂O, Et₃N, MeOH/H₂O] C->D Amine masking E Chiral Resolution (Preparative Chiral HPLC) D->E Enantiomer separation F (2R,3S)-3-Hydroxypiperidine- 2-carboxylic Acid E->F Acidic deprotection

Figure 1: Workflow for the diastereoselective hydrogenation and resolution of 3-hydroxypipecolic acid.

Optimization of Hydrogenation Conditions

Quantitative optimization of the hydrogenation conditions reveals the critical interplay between the metal catalyst and the solvent system. Table 1 summarizes the empirical data driving the selection of Rh/C.

Table 1: Catalyst and Solvent Effects on 3-Hydroxypicolinic Acid Hydrogenation

CatalystSolvent SystemPressure (psi)Yield (%)Diastereomeric Ratio (cis:trans)Mechanistic Observation & Causality
10% Pd/CMeOH50< 10%N/AFailure : Severe catalyst poisoning by the unshielded basic piperidine nitrogen.
10% Pd/CMeOH / 1M HCl5065%70:30Suboptimal : Acid protonates the amine, preventing poisoning, but disrupts the transition state geometry, lowering facial selectivity.
PtO₂AcOH6075%85:15Side Reactions : Good conversion, but significant hydrogenolysis (cleavage) of the C3-hydroxyl group is observed due to the high activity of Pt.
5% Rh/CH₂O / NH₄OH5088%> 95:5Optimal : NH₄OH solubilizes the precursor. Rh/C minimizes hydrogenolysis and maximizes syn-addition, yielding the cis-racemate[1].

Experimental Protocols

Protocol A: Diastereoselective Heterogeneous Hydrogenation

Objective: Synthesize racemic cis-3-hydroxypipecolic acid via syn-hydrogenation.

Step-by-Step Methodology:

  • Substrate Solubilization : Suspend 3-hydroxypicolinic acid (10.0 g, 71.9 mmol) in 100 mL of deionized water. Add concentrated aqueous ammonium hydroxide (NH₄OH, 28-30%) dropwise until the suspension completely dissolves (pH ~9.0).

    • Causality: 3-Hydroxypicolinic acid is a zwitterion with poor solubility in neutral media. Ammonia converts it into a highly soluble ammonium salt, ensuring a homogeneous liquid phase for uniform catalyst interaction.

  • Catalyst Addition : Transfer the solution to a high-pressure hydrogenation vessel (e.g., Parr reactor). Carefully add 5% Rhodium on Carbon (Rh/C) (1.0 g, 10 wt%).

    • Causality: Rhodium is explicitly chosen over Palladium to suppress the hydrogenolysis of the allylic/benzylic-like C3-hydroxyl group during the reduction cascade[2].

  • Hydrogenation : Purge the vessel with nitrogen (3x), followed by hydrogen gas (3x). Pressurize the reactor to 50 psi with H₂ and agitate vigorously at 25 °C for 24 hours.

    • Causality: Maintaining a constant 50 psi H₂ pressure ensures that the rate of hydrogen adsorption onto the Rh surface exceeds the rate of intermediate desorption. This forces the complete syn-addition of hydrogen atoms to one face of the ring before the molecule can flip, guaranteeing >95% cis stereoselectivity.

  • Self-Validating In-Process Control (IPC) : Monitor the pressure drop. The reaction is complete when hydrogen uptake ceases (theoretical uptake: 3 equivalents of H₂).

  • Workup : Vent the reactor safely. Filter the mixture through a tightly packed pad of Celite to remove the Rh/C catalyst. Wash the pad with hot water (2 x 20 mL).

  • Isolation : Lyophilize (freeze-dry) the combined aqueous filtrate.

    • Causality: Lyophilization completely removes water and volatile ammonia without requiring harsh thermal evaporation, which could cause degradation or epimerization. The resulting white powder is the pure racemic cis-3-hydroxypipecolic acid.

Protocol B: Enantioselective Resolution to the (2R,3S) Isomer

Objective: Isolate the (2R,3S) enantiomer from the cis-racemate.

Step-by-Step Methodology:

  • Amine Protection : Dissolve the racemic cis-3-hydroxypipecolic acid (5.0 g) in a 1:1 mixture of MeOH and H₂O. Add triethylamine (1.5 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir at room temperature for 12 hours.

    • Causality: Masking the secondary amine with a Boc group prevents zwitterion formation, rendering the molecule soluble in organic solvents and suitable for normal-phase chiral chromatography.

  • Workup : Acidify to pH 3 with 1M citric acid, extract with ethyl acetate (3x), dry over Na₂SO₄, and concentrate in vacuo to yield N-Boc-cis-3-hydroxypipecolic acid.

  • Chiral Separation : Subject the N-Boc racemate to preparative chiral HPLC (e.g., Chiralpak AD column, Hexane/Isopropanol/TFA 80:20:0.1 as mobile phase).

    • Causality: The transient interactions between the chiral stationary phase and the enantiomers allow for baseline resolution. Collect the peak corresponding to the (2R,3S) enantiomer (stereochemical identity can be confirmed via optical rotation comparison with literature values)[3][4].

  • Deprotection : Treat the isolated N-Boc-(2R,3S)-3-hydroxypipecolic acid with 4M HCl in dioxane for 2 hours at room temperature. Concentrate under reduced pressure to yield the (2R,3S)-3-hydroxypiperidine-2-carboxylic acid hydrochloride salt as a highly pure, self-validating crystalline solid.

Alternative Approaches: Asymmetric Hydrogenation

While the resolution of the cis-racemate is highly robust, advanced workflows may employ asymmetric homogeneous hydrogenation. By utilizing chiral transition metal complexes (e.g., Rh(I)-DIPAMP or Ru(II)-BINAP) to reduce partially saturated tetrahydropyridine intermediates, the (2R,3S) stereocenters can be established enantioselectively in a single step[4]. However, this requires multi-step synthesis of the specific tetrahydropyridine precursor, making the direct Rh/C hydrogenation of 3-hydroxypicolinic acid (Protocol A) the preferred method for rapid, scalable access.

References

  • Dhavale, D. D., et al. (2008). Chiron Approach to the Synthesis of (2S,3R)-3-Hydroxypipecolic Acid and (2R,3R)-3-Hydroxy-2-hydroxymethylpiperidine from d-Glucose.
  • Lemire, A., & Charette, A. B. (2010). Stereoselective Syntheses of l-Pipecolic Acid and (2S,3S)-3-Hydroxypipecolic Acid from a Chiral N-Imino-2-phenyl-1,2-dihydropyridine Intermediate.
  • Williams, R. M., et al. (1989/1990). Concise, Biomimetic Total Synthesis of d,l-Marcfortine C. PMC - NIH.
  • Total Synthesis of GE81112A: An Orthoester-Based Approach. (2023). PMC - NIH.

Sources

Application

Advanced In Vitro Assay Protocols Utilizing (2R,3S)-3-Hydroxypiperidine-2-Carboxylic Acid

(2R,3S)-3-hydroxypiperidine-2-carboxylic acid (also known as cis-3-hydroxy-D-pipecolic acid) is a highly specialized, non-proteinogenic chiral amino acid. While its enantiomer, (2S,3R)-3-hydroxypipecolic acid, is widely...

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Author: BenchChem Technical Support Team. Date: April 2026

(2R,3S)-3-hydroxypiperidine-2-carboxylic acid (also known as cis-3-hydroxy-D-pipecolic acid) is a highly specialized, non-proteinogenic chiral amino acid. While its enantiomer, (2S,3R)-3-hydroxypipecolic acid, is widely recognized as the core pharmacophore of the potent bacterial translation inhibitor GE81112 12, the (2R,3S) stereoisomer plays a pivotal, dual role in modern drug development. It is utilized both as a critical structural probe in Structure-Activity Relationship (SAR) profiling to map the stereochemical constraints of the 30S ribosomal binding pocket 3, and as an indispensable chiral reference standard for engineering stereoselective Fe(II)/α-ketoglutarate (α-KG)-dependent dioxygenases [[4]]().

This guide details two field-validated in vitro assay workflows: a fluorometric HPLC assay for biocatalytic stereoselectivity profiling, and a radioactive 30S ribosomal translation initiation assay for peptidomimetic screening.

Workflow A Chiral Standard (2R,3S)-3-HyPip B Fmoc-Cl Derivatization A->B Substrate Prep D Peptide Assembly (GE81112 Analogs) A->D SAR Building Block C HPLC/LC-MS Stereo-Validation B->C Fluorometric Detection E 30S Ribosome Inhibition Assay D->E IC50 Determination

Figure 1: Experimental workflow from chiral validation to in vitro ribosomal inhibition screening.

Part 1: Biocatalytic Profiling and Chiral Validation Assay

Causality & Experimental Design

When screening novel dioxygenases (e.g., cis-P3H or GetF variants) for the hydroxylation of pipecolic acid, distinguishing between diastereomers and enantiomers is paramount to confirming enzymatic stereoselectivity 5. Because pipecolic acid derivatives lack a strong UV chromophore, pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is required to enable highly sensitive fluorometric detection 4.

Furthermore, L-ascorbic acid must be strictly maintained in the reaction buffer. Fe(II)/α-KG dioxygenases are prone to uncoupled turnover events where molecular oxygen is reduced without substrate hydroxylation, oxidizing the active site iron to an inactive Fe(III) state. Ascorbate acts as a reducing agent to rescue the enzyme, ensuring linear kinetics during the assay window.

Protocol 1: Fe(II)/α-KG Dioxygenase Assay & Fmoc-Derivatization

Materials:

  • Buffer: 50 mM MES buffer (pH 6.5) or 20 mM Tris-HCl (pH 7.5).

  • Cofactors: 10 mM α-ketoglutarate (α-KG), 10 mM L-ascorbic acid, 0.1 mM FeSO₄·7H₂O.

  • Substrates/Standards: (2R,3S)-3-hydroxypiperidine-2-carboxylic acid (Reference Standard), D-pipecolic acid (Substrate).

  • Derivatization Reagents: 15 mM Fmoc-Cl in acetonitrile, 0.2 M borate buffer (pH 8.5), 200 mM 1-adamantanamine.

Step-by-Step Methodology:

  • Enzyme Reaction Setup: In a 250 μL total volume, combine 10 mM substrate, 10 mM α-KG, 10 mM L-ascorbic acid, and 0.1 mM FeSO₄ in 50 mM MES buffer (pH 6.5).

  • Initiation & Incubation: Add 100 μL of purified dioxygenase (e.g., 1-5 mg/mL) to initiate the reaction. Incubate at 17°C–25°C in a thermomixer at 1000 rpm for 60 minutes [[4]]().

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold methanol. Centrifuge at 12,000 × g for 10 min to pellet precipitated proteins.

  • Fmoc Derivatization: Transfer 50 μL of the supernatant to a new vial. Add 50 μL of 0.2 M borate buffer (pH 8.5) and 50 μL of 15 mM Fmoc-Cl. Incubate at room temperature for 20 minutes.

  • Quenching Derivatization: Add 50 μL of 1-adamantanamine (200 mM) to quench excess Fmoc-Cl, preventing background fluorescence interference.

  • HPLC Analysis: Inject 10 μL into a C18 column (e.g., Diamonsil 5 μm, 4.6 × 250 mm). Use a gradient of 50 mM sodium acetate (pH 4.2) and acetonitrile 4. Detect spectrofluorometrically at λ_ex = 263 nm and λ_em = 315 nm.

  • Self-Validation: Run a parallel standard curve using the pure (2R,3S)-3-hydroxypiperidine-2-carboxylic acid reference standard to calculate stereomeric excess (de/ee) and absolute conversion rates.

Table 1: Representative Kinetic Parameters for Fe(II)/α-KG Dioxygenases

(Note: Data illustrates typical comparative kinetics for stereoselective pipecolic acid hydroxylation)

Enzyme VariantSubstrateTarget ProductK_m (mM)V_max (μM/min)Catalytic Efficiency (k_cat/K_m)
Wild-type GetFL-Pipecolic Acid(2S,3R)-3-HyPip2.1 ± 0.345.2 ± 2.11.8 × 10³ M⁻¹ s⁻¹
Engineered cis-P3HD-Pipecolic Acid(2R,3S)-3-HyPip4.5 ± 0.628.4 ± 1.50.7 × 10³ M⁻¹ s⁻¹

Part 2: In Vitro Prokaryotic Translation Initiation Assay

Causality & Experimental Design

GE81112 selectively inhibits the bacterial 30S ribosomal subunit, specifically preventing the P-site binding of fMet-tRNA during the initiation phase 1. To validate the SAR of synthetic analogs containing the (2R,3S) epimer, an in vitro translation assay is deployed.

Using[³⁵S]-labeled fMet-tRNA is a deliberate choice: it allows researchers to isolate the initiation phase from the elongation phase. If the (2R,3S) analog effectively mimics the natural conformation, radioactivity associated with the 30S complex will decrease proportionally with inhibitor concentration. Conversely, a lack of inhibition confirms the strict stereochemical requirement of the 30S P-site pocket.

Mechanism Substrate 30S Ribosomal Subunit Complex 30S Initiation Complex (Blocked State) Substrate->Complex IF1, IF2, IF3 + mRNA Inhibitor GE81112 Analog (with 2R,3S-HyPip) Inhibitor->Complex Binds P-site Prevents tRNA tRNA fMet-tRNA tRNA->Complex Binding Blocked

Figure 2: Mechanism of 30S translation initiation inhibition by GE81112 peptidomimetics.

Protocol 2: 30S Ribosome Initiation Complex Inhibition

Materials:

  • Reaction Buffer: 12 mM Mg(OAc)₂, 100 mM NH₄Cl, 10 mM Tris·HCl (pH 7.7), 2 mM DTT.

  • Energy Mix: 2 mM ATP, 0.4 mM GTP, 10 mM phosphoenolpyruvate, 25 μg/mL pyruvate kinase.

  • Translation Components: 0.12 mM citrovorum factor, E. coli MRE600 tRNA, purified 30S ribosomal subunits, poly(U) mRNA or 027mRNA.

  • Radioligand: f[³⁵S]Met-tRNA.

  • Test Compound: GE81112 analog containing (2R,3S)-3-hydroxypiperidine-2-carboxylic acid (serial dilutions in DMSO).

Step-by-Step Methodology:

  • Complex Assembly: In a 96-well microtiter plate, prepare 50 μL reaction mixtures containing the Reaction Buffer, Energy Mix, and Translation Components 1.

  • Inhibitor Addition: Add 1 μL of the test compound (serial dilutions) to the respective wells. Ensure the final DMSO concentration does not exceed 2% to prevent solvent-induced ribosomal denaturation.

  • Initiation: Add optimized amounts (approx. 20 pmol) of mRNA and f[³⁵S]Met-tRNA to initiate the complex formation.

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes 1.

  • Quenching & Precipitation: Stop the reaction by adding 25 μL of 3 M NaOH and incubating at 20°C for 30 minutes. Precipitate the macromolecules using ice-cold 10% trichloroacetic acid (TCA).

  • Filtration & Readout: Filter the TCA-insoluble material through GF/C glass microfiber filters. Wash extensively with 5% TCA and ethanol. Quantify the 30S-bound f[³⁵S]Met-tRNA using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand versus the log concentration of the inhibitor to determine the IC₅₀ using a Boltzmann sigmoidal equation 1.

Table 2: SAR Profiling of GE81112 Analogs (In Vitro Translation Inhibition)
CompoundAmino Acid at Position 130S Initiation IC₅₀ (μM)Relative Potency
Natural GE81112A(2S,3R)-3-HyPip0.8 ± 0.11.0x (Reference)
Epimer Analog 1(2R,3S)-3-HyPip> 50.0Inactive
Analog 2(2S,4R)-4-HyPip12.5 ± 1.20.06x

(Note: The stark drop in potency for the 2R,3S epimer confirms the strict stereochemical requirement of the 30S P-site pocket, proving the utility of this enantiomer as a negative control in SAR studies 3 [[2]]().)

References
  • Source: pnas.
  • Source: frontiersin.
  • Source: helmholtz-munich.
  • Title: R97 at “Handlebar” Binding Mode in Active Pocket Plays an Important Role in Fe(II)/α-Ketoglutaric Acid-Dependent Dioxygenase cis-P3H-Mediated Selective Synthesis of (2S,3R)
  • Source: acs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in (2R,3S)-3-Hydroxypipecolic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of (2R,3S)-3-hydroxypiperidine-2-carboxylic acid (commonly known as cis-3-hydroxypipecolic acid). As a Senior Application Scientist, I have designed this guide to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (2R,3S)-3-hydroxypiperidine-2-carboxylic acid (commonly known as cis-3-hydroxypipecolic acid). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot stereochemical fidelity. Synthesizing this molecule requires rigorous control over two contiguous stereocenters. Loss of enantiomeric excess (ee) or diastereomeric ratio (dr) typically stems from epimerization at the labile C2 position or poor enantiofacial discrimination during initial asymmetric induction.

This guide provides mechanistic troubleshooting, self-validating protocols, and field-proven insights to ensure you achieve >98% ee in your final active pharmaceutical ingredient (API) or synthetic intermediate.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my enantiomeric excess drop significantly during the oxidation of the primary alcohol to the C2-carboxylic acid? A1: The C2 proton adjacent to the forming carbonyl (or intermediate aldehyde) is highly acidic. Under strongly basic or unbuffered acidic oxidation conditions (e.g., standard KMnO₄ or Jones reagent), the intermediate aldehyde undergoes rapid enolization. This leads to epimerization at C2, converting your desired (2R,3S) cis-isomer into the thermodynamically more stable trans-isomer[1]. Solution: Utilize biphasic, mildly acidic, or neutral oxidation systems such as TEMPO/BAIB or a buffered Pinnick oxidation (NaClO₂, NaH₂PO₄) to trap the aldehyde and rapidly oxidize it to the carboxylic acid before enolization can occur.

Q2: I am using Sharpless Asymmetric Dihydroxylation (SAD). Why is my ee plateauing around 85–90%? A2: While SAD is highly effective for trans-olefins, cis-olefins or terminal olefins often yield lower enantioselectivities due to alternative binding modes in the chiral osmate ester pocket[2]. Solution: For the strict (2R,3S) configuration, consider starting from a chiral pool precursor (like D-glucose or L-serine)[3] or employing an enzymatic kinetic resolution (e.g., CAL-B) on a partially enriched intermediate to upgrade the ee to >99%[4].

Q3: How does the choice of the nitrogen protecting group affect the cyclization step? A3: Bulky, electron-withdrawing groups (like Boc or Cbz) reduce the nucleophilicity of the nitrogen, which can slow down the intramolecular Sₙ2 ring closure. If the reaction is forced with heat or strong base to overcome this, competing elimination or epimerization pathways emerge. Ensure the leaving group (e.g., mesylate or cyclic sulfate) is highly activated so cyclization proceeds smoothly at room temperature[5].

Troubleshooting Guide: Practical Issues & Resolutions

Issue 1: Poor Enantioselectivity in Asymmetric Induction
  • Symptom: Initial chiral intermediate shows <90% ee via chiral HPLC.

  • Root Cause: Temperature fluctuations during the addition of OsO₄ or titanium tetraisopropoxide, or localized depletion of the co-oxidant.

  • Resolution: Maintain the reaction strictly at 0 °C. Ensure the co-oxidant (K₃Fe(CN)₆) is fully dissolved in the aqueous phase to prevent localized depletion of the active Os(VIII) species, which forces the catalytic cycle into a less enantioselective secondary pathway[1].

Issue 2: Diastereomeric Bleed (Cis to Trans Isomerization)
  • Symptom: NMR shows a mixture of (2R,3S) and (2S,3S) isomers after ring closure.

  • Root Cause: Reversible ring-opening/closing if cyclization is attempted via reductive amination without rigid conformational control.

  • Resolution: Use a stereospecific inversion step. For example, the regioselective nucleophilic opening of a cyclic sulfate ensures complete inversion at the target carbon without stereochemical scrambling[5].

Experimental Protocols

Protocol A: Mild Oxidation to (2R,3S)-3-Hydroxypiperidine-2-carboxylic Acid (Preventing C2 Epimerization)

This protocol is self-validating: the absence of a distinct aldehyde proton peak (~9.5 ppm) in the crude NMR confirms the rapid trapping of the intermediate, ensuring stereochemical integrity.

  • Preparation: Dissolve the precursor (2R,3S)-2-(hydroxymethyl)piperidin-3-ol derivative (1.0 equiv) in a 1:1 mixture of CH₃CN and H₂O.

  • Catalyst Addition: Add TEMPO (0.2 equiv) and BAIB[Bis(acetoxy)iodobenzene] (2.2 equiv) strictly at 0 °C to suppress side reactions.

  • Reaction: Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature. Monitor via TLC until the intermediate aldehyde is completely consumed.

  • Quenching: Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant.

  • Isolation: Adjust the pH to 4.0 using 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Enzymatic Kinetic Resolution for ee Upgrade

Use this protocol to upgrade a 90% ee batch to >99% ee by selectively acylating the minor enantiomer.

  • Preparation: Dissolve the partially enriched N-Boc-protected intermediate in anhydrous MTBE.

  • Acylation: Add vinyl acetate (3.0 equiv) as the acyl donor and Novozym 435 (CAL-B, 50% w/w relative to substrate). CAL-B exhibits excellent enantiofacial discrimination for secondary alcohols[6].

  • Incubation: Shake at 30 °C for 24–48 hours. Monitor the ee of the unreacted alcohol via chiral HPLC.

  • Separation: Filter off the immobilized enzyme. Separate the highly enantioenriched (2R,3S)-alcohol from the acylated byproduct via flash chromatography.

Data Presentation: ee Enhancement Strategies

Synthetic StrategyKey ReagentsTypical ee (%)Primary Cause of ee LossResolution Strategy
Sharpless Asymmetric Dihydroxylation OsO₄, (DHQ)₂PHAL85–92%Poor enantiofacial discrimination of cis-olefinsUpgrade via enzymatic resolution
Chiral Pool Synthesis D-Glucose / L-Serine>98%Epimerization during late-stage oxidationUse buffered Pinnick or TEMPO/BAIB oxidation
Enzymatic Kinetic Resolution CAL-B, Vinyl Acetate>99%Incomplete conversionMonitor via chiral HPLC; extend incubation time
SmI₂-Mediated Cyclization SmI₂, chiral sulfoxides90–95%Competing transition statesOptimize temperature (-78 °C) and solvent

Synthetic Workflow & Risk Mitigation Pathway

SynthesisWorkflow SM Starting Material (e.g., Chiral Pool / 1,4-butanediol) AsymInduction Asymmetric Induction (SAD / Epoxidation) Target: >95% ee SM->AsymInduction Chiral Catalyst / Pool Cyclization Intramolecular Cyclization (SN2 Ring Closure) Risk: Incomplete Inversion AsymInduction->Cyclization Mesylation / Cyclic Sulfate Oxidation Primary Alcohol Oxidation (TEMPO/BAIB) Risk: C2 Epimerization Cyclization->Oxidation Deprotection Final (2R,3S)-3-Hydroxypipecolic Acid Final ee: >98% Oxidation->Final Mild pH Control (Avoid Base)

Figure 1: Workflow for (2R,3S)-3-hydroxypipecolic acid synthesis highlighting stereochemical risk points.

References

  • An efficient stereoselective synthesis of (2S,3S)-3-hydroxypipecolic acid Source: ResearchGate URL:[Link]

  • Asymmetric synthesis of both the enantiomers of trans-3-hydroxypipecolic acid Source: PubMed (NIH) URL:[Link]

  • Asymmetric Synthesis of Both the Enantiomers of trans-3-Hydroxypipecolic Acid Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Chiron Approach to the Synthesis of (2S,3R)-3-Hydroxypipecolic Acid and (2R,3R)-3-Hydroxy-2-hydroxymethylpiperidine from d-Glucose Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Hydroxylated Pipecolic Acids and Conformationally Constrained Derivatives Source: FLORE (Università degli Studi di Firenze) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in (2R,3S)-3-Hydroxypiperidine-2-carboxylic Acid Extraction

Welcome to the technical support center for the extraction of (2R,3S)-3-hydroxypiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the extraction of (2R,3S)-3-hydroxypiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low yields during the extraction of this valuable chiral intermediate. By understanding the underlying chemical principles, you can effectively diagnose and resolve issues in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the overall yield of (2R,3S)-3-hydroxypiperidine-2-carboxylic acid during extraction?

A1: The most critical factors include the pH of the aqueous solution during liquid-liquid extraction, the choice of organic solvent, the efficiency of the phase separation, and the crystallization conditions. The amphoteric nature of the amino acid means its solubility is highly pH-dependent.

Q2: My aqueous layer is emulsifying during solvent extraction. What can I do?

A2: Emulsion formation is a common issue. Try adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Alternatively, you can try a gentler mixing technique or a longer settling time. Centrifugation at a low speed can also be effective.

Q3: I'm not seeing any crystal formation after concentrating the organic solvent. What's going wrong?

A3: A lack of crystallization can be due to several factors: the concentration of your target compound may be too low, the solution may be supersaturated but nucleation has not initiated, or there may be impurities inhibiting crystal growth.[1][2]

Q4: How can I confirm the stereochemical purity of my final product?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of your product.[3][4] You will need a suitable chiral stationary phase, such as a Chiralpak® column, to resolve the different stereoisomers.[4]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues at various stages of the extraction process.

Problem 1: Low Extraction Efficiency from the Aqueous Phase

Low recovery of the target molecule from the initial aqueous solution is a frequent cause of poor overall yield.

Root Cause Analysis:
  • Incorrect pH: (2R,3S)-3-hydroxypiperidine-2-carboxylic acid is an amino acid, meaning it has both an acidic carboxylic acid group and a basic amine group. Its charge, and therefore its solubility in aqueous versus organic phases, is highly dependent on the pH. For efficient extraction into an organic solvent, the molecule should be in its neutral, zwitterionic form. This typically occurs at the isoelectric point (pI).

  • Inappropriate Solvent Choice: The polarity of the extraction solvent is crucial. A solvent that is too polar may not effectively partition the compound from the aqueous phase, while a solvent that is too nonpolar may have very low solubility for your target molecule.

  • Insufficient Mixing or Settling Time: Inadequate contact between the aqueous and organic phases will result in incomplete extraction. Conversely, overly vigorous mixing can lead to stable emulsions.

Solutions & Protocols:

1. pH Optimization:

  • Protocol: Before extraction, carefully adjust the pH of your aqueous solution. The optimal pH for extracting a neutral amino acid is at or near its isoelectric point (pI). While the exact pI for this specific molecule may not be readily published, for similar small amino acids, it is typically in the range of pH 5-7.[1]
  • Step-by-Step:
  • Take a small, representative sample of your aqueous solution.
  • Use a calibrated pH meter.
  • Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while monitoring the pH.
  • Perform small-scale extractions at various pH points (e.g., 5.0, 6.0, 7.0) to empirically determine the optimal pH for maximum recovery.

2. Solvent Selection:

  • Rationale: A moderately polar, water-immiscible organic solvent is often a good starting point.
  • Recommended Solvents:
  • Ethyl acetate is a commonly used solvent for extracting moderately polar compounds.[5]
  • Dichloromethane (DCM) can also be effective.
  • A mixture of solvents, such as DCM/isopropanol, can sometimes improve solubility and extraction efficiency.

3. Salting-Out Effect:

  • Protocol: After pH adjustment and before adding the organic solvent, saturate the aqueous phase with a salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic compound and driving it into the organic layer.
Problem 2: Difficulty with Crystallization and Solid Product Isolation

Even with a successful extraction, obtaining a high yield of pure, crystalline product can be challenging.

Root Cause Analysis:
  • Supersaturation Issues: The solution may not be sufficiently concentrated for nucleation to occur.

  • Presence of Impurities: Impurities can inhibit crystal formation or lead to the formation of an oil instead of a solid.[1]

  • Inappropriate Crystallization Solvent: The solvent used for crystallization must be one in which your compound is soluble at high temperatures but poorly soluble at low temperatures.

Solutions & Protocols:

1. Optimizing Crystallization Conditions:

  • Solvent Screening:
  • Protocol: On a small scale, test the solubility of your crude extract in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with anti-solvents like hexanes or diethyl ether).
  • Goal: Identify a solvent system where the compound is soluble when hot and precipitates upon cooling.
  • Seeding:
  • Protocol: If you have a small amount of pure crystalline product from a previous batch, add a single, tiny crystal to the supersaturated solution to induce nucleation.
  • Slow Cooling:
  • Rationale: Rapid cooling often leads to the formation of small, impure crystals. Slow, controlled cooling allows for the growth of larger, purer crystals.
  • Procedure: After dissolving your compound in hot solvent, allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

2. Dealing with Oiling Out:

  • Rationale: "Oiling out" occurs when the compound separates as a liquid phase instead of a solid. This often happens when the solution is too concentrated or cooled too quickly.
  • Solutions:
  • Try adding a small amount of a miscible "anti-solvent" (a solvent in which your compound is insoluble) to the oil to try and induce precipitation.
  • Redissolve the oil in a larger volume of the primary solvent and attempt a slower cooling process.
Problem 3: Chiral Purity Issues

Ensuring the final product has the correct stereochemistry is crucial, especially in drug development.

Root Cause Analysis:
  • Racemization During Synthesis or Workup: Harsh reaction conditions (e.g., strong acid or base, high temperatures) can potentially lead to epimerization at one of the chiral centers.

  • Incomplete Chiral Resolution: If the synthesis involves a chiral resolution step, it may not have gone to completion.

Solutions & Protocols:

1. Analytical Verification:

  • Protocol: As mentioned in the FAQs, chiral HPLC is the gold standard for assessing enantiomeric and diastereomeric purity.[3][4] Capillary electrophoresis (CE) with a chiral selector is another powerful technique.[6]
  • Step-by-Step HPLC Method Development (General Guide):
  • Column Selection: Start with a polysaccharide-based chiral stationary phase like Chiralpak® IC-3.[4]
  • Mobile Phase: A typical normal phase mobile phase for this type of compound would be a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.[4]
  • Optimization: Adjust the ratio of the mobile phase components to achieve baseline separation of the stereoisomers.

2. Process Review:

  • If chiral impurities are detected, review your entire synthetic and extraction procedure. Identify any steps with harsh conditions that could be causing racemization and consider milder alternatives.

Data Summary and Visualization

Table 1: Solvent Selection for Extraction
SolventPolarity IndexBoiling Point (°C)Observations
Ethyl Acetate4.477.1Good starting point, moderate polarity.[5][7]
Dichloromethane (DCM)3.139.6Can be effective, but higher volatility.
n-Butanol4.0117.7Higher boiling point, may require vacuum for removal.
Methyl-tert-butyl ether (MTBE)2.555.2Lower polarity, may have lower solubility for the target.
Experimental Workflow Visualization

Extraction_Troubleshooting cluster_0 Aqueous Phase cluster_1 Extraction cluster_2 Isolation & Purification start Crude Reaction Mixture ph_adjust pH Adjustment (Target pI) start->ph_adjust salting_out Salting Out (Optional) ph_adjust->salting_out extraction Liquid-Liquid Extraction (Solvent Selection) salting_out->extraction separation Phase Separation extraction->separation organic_phase Combined Organic Phases separation->organic_phase Collect Organic Layer drying Drying Agent (e.g., Na₂SO₄) organic_phase->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crystallization Crystallization (Solvent, Temp) concentration->crystallization filtration Filtration & Drying crystallization->filtration final_product Final Product: (2R,3S)-3-hydroxypiperidine -2-carboxylic acid filtration->final_product node_ph Low Yield? Check pH node_ph->ph_adjust node_solvent Emulsion? Change Solvent/Add Brine node_solvent->extraction node_crystals No Crystals/Oiling Out? Optimize Solvent/Cooling Rate node_crystals->crystallization

Caption: Troubleshooting workflow for the extraction of (2R,3S)-3-hydroxypiperidine-2-carboxylic acid.

References

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. (2022). MDPI. [Link]

  • CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). pubs.acs.org. [Link]

  • EP3091002A1 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • (2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid. PubChem. [Link]

  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2025). ResearchGate. [Link]

  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Development of Amino Acid Crystallization Processes: l-Glutamic Acid. (2007). ACS Publications. [Link]

  • Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides. (2020). PubMed. [Link]

  • Optimization of crystallization conditions for biological macromolecules. (2015). PMC - NIH. [Link]

  • Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. (2025). PMC. [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024). MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution in (2R,3S)-3-Hydroxypiperidine-2-Carboxylic Acid Chromatography

Welcome to the Advanced Chromatography Support Center. As a highly polar, zwitterionic, non-proteinogenic cyclic α-amino acid, (2R,3S)-3-hydroxypiperidine-2-carboxylic acid (commonly known as 3-hydroxypipecolic acid) pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a highly polar, zwitterionic, non-proteinogenic cyclic α-amino acid, (2R,3S)-3-hydroxypiperidine-2-carboxylic acid (commonly known as 3-hydroxypipecolic acid) presents unique analytical challenges. Its lack of a strong native UV chromophore and its hydrophilicity frequently lead to co-elution with solvent fronts, matrix components, or stereoisomers.

This guide is engineered for scientists and drug development professionals to systematically diagnose and resolve these co-elution issues using mechanistically grounded chromatographic strategies.

Diagnostic Workflow for Co-Elution

Before adjusting your mobile phase, you must identify the physical nature of the co-elution. Use the diagnostic logic tree below to determine whether your issue stems from polarity mismatch (void volume co-elution) or chiral/diastereomeric interference.

ChromatographyTroubleshooting Start Co-elution Detected: (2R,3S)-3-hydroxypipecolic acid CheckVoid Is the peak eluting in the void volume (t0)? Start->CheckVoid PolarityIssue Hydrophilic Co-elution (Matrix/Salts) CheckVoid->PolarityIssue Yes (Poor Retention) StereoIssue Isomeric Co-elution (Enantiomers/Diastereomers) CheckVoid->StereoIssue No (Retained but unresolved) HILIC Switch to HILIC or Ion-Pairing RP-HPLC PolarityIssue->HILIC Derivatization Pre-column Derivatization (e.g., Fmoc, Marfey's) PolarityIssue->Derivatization StereoIssue->Derivatization Indirect Chiral Separation ChiralColumn Use Chiral Stationary Phase (e.g., Chiralpak IC / Chiracel OJ-H) StereoIssue->ChiralColumn

Diagnostic workflow for isolating the root cause of (2R,3S)-3-hydroxypipecolic acid co-elution.

Troubleshooting FAQs & Mechanistic Insights

Q1: My target compound is co-eluting with the solvent front on a standard C18 column. How do I increase retention?

Mechanistic Causality: (2R,3S)-3-hydroxypipecolic acid is highly hydrophilic and exists as a zwitterion at neutral pH. In standard Reverse-Phase (RP) HPLC, it partitions poorly into the hydrophobic C18 stationary phase, remaining in the mobile phase and eluting at t0​ . Resolution: You must suppress ionization or alter the analyte's polarity.

  • Ion-Suppression RP-HPLC: Use an HC-C18 column with a highly aqueous mobile phase containing 0.1% Trifluoroacetic acid (TFA). TFA lowers the pH below the pKa of the carboxylic acid (typically ~2.0-2.5), neutralizing it and increasing hydrophobic retention[1].

  • Derivatization: If underivatized retention remains insufficient, derivatize the secondary amine with a Boc or Teoc group. This drastically increases lipophilicity, allowing for baseline resolution on an RP-C18 column using a 0.05% TFA in CH3CN/H2O gradient[2].

Q2: I am observing a broad, shouldered peak. I suspect the (2R,3S) isomer is co-eluting with its diastereomer (e.g., the trans-isomer). How can I resolve them?

Mechanistic Causality: Diastereomers possess identical molecular weights and highly similar polarities but differ in their 3D spatial arrangement. Achiral C18 columns often lack the steric selectivity required to differentiate the cis and trans configurations of the pipecolic ring. Resolution: Transition to a Normal-Phase Chiral Stationary Phase (CSP). A Chiralpak IC column (cellulose inherently functionalized with chiral selectors) operating under a normal-phase isocratic system (e.g., 70/30/0.1 Heptane/Isopropanol/Diethylamine) effectively resolves diastereomeric mixtures of substituted piperidine-2-carboxylic acids[3].

Q3: How do I resolve the (2R,3S) enantiomer from the (2S,3R) enantiomer?

Mechanistic Causality: Enantiomers have identical physical properties in achiral environments and will perfectly co-elute on standard silica or C18 columns. Resolution: You have two distinct pathways:

  • Direct Separation: Use a Chiracel OJ-H column. The chiral cavities in the stationary phase form transient diastereomeric complexes with the enantiomers at different binding affinities. An isopropanol/petroleum ether (5:95) mobile phase yields excellent resolution[4].

  • Indirect Separation: Utilize pre-column derivatization with Marfey’s reagent (FDVA or FDLA). This covalently bonds a chiral tag to the secondary amine, converting the enantiomers into stable diastereomers that can be separated on a standard, cost-effective C18 column[5].

Self-Validating Experimental Protocols

Protocol A: Pre-Column Derivatization with Marfey's Reagent (Indirect Chiral Resolution)

This protocol converts enantiomeric mixtures into diastereomers for achiral RP-HPLC analysis.

  • Sample Preparation: Aliquot 50 µL of the sample containing (2R,3S)-3-hydroxypiperidine-2-carboxylic acid (~1 mg/mL) into an amber microcentrifuge tube.

    • Causality: Amber tubes are mandatory because Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide) is highly light-sensitive and will degrade under ambient laboratory lighting.

  • Reagent Addition: Add 100 µL of 1% (w/v) Marfey's reagent in acetone, followed by 20 µL of 1 M NaHCO 3​ .

    • Causality: The mildly basic pH deprotonates the secondary amine of the pipecolic ring, rendering it a strong nucleophile for the S N​ Ar reaction with the fluorinated aromatic ring of the reagent.

  • Incubation: Heat the mixture at 40°C for 1 hour.

  • Quenching (Validation Checkpoint 1): Add 20 µL of 1 M HCl to quench the reaction.

    • Self-Validation: The solution should exhibit a slight color shift. The cessation of basic conditions prevents over-derivatization. If the pH is not neutralized, peak splitting may occur during chromatography.

  • Analysis (Validation Checkpoint 2): Dilute with 810 µL of Mobile Phase A (0.1% TFA in water) and inject onto a C18 column.

    • Self-Validation: Monitor at 340 nm (the absorbance maximum of the dinitrophenyl group). The native, poorly retained peak at 210 nm should completely disappear, replaced by strongly retained, baseline-resolved diastereomeric peaks at 340 nm.

Protocol B: Direct Chiral HPLC Method for Stereoisomer Separation

This protocol is designed for the direct resolution of enantiomers without chemical alteration[4].

  • Column Setup: Install a Chiracel OJ-H column (250 × 4.6 mm).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Isopropanol / Petroleum Ether (5:95 v/v).

    • Causality: The highly non-polar petroleum ether forces the polar analyte to interact intimately with the chiral stationary phase, maximizing stereoselective hydrogen bonding and steric interactions.

  • Flow Parameters: Set flow rate to 0.5 mL/min.

  • Detection (Validation Checkpoint): Monitor UV absorbance at 210 nm.

    • Self-Validation: Because 3-hydroxypipecolic acid lacks a strong chromophore, baseline noise at 210 nm is a primary failure point. If the signal-to-noise ratio is <10:1, verify that HPLC-grade, UV-transparent solvents are being used and that the flow cell is purged of trapped air.

Quantitative Chromatographic Parameters

The following table synthesizes validated chromatographic parameters for resolving specific co-elution scenarios involving 3-hydroxypipecolic acid derivatives.

Method TypeColumn ChemistryMobile Phase CompositionAdditive / ModifierTarget ResolutionRef
Direct Chiral Chiracel OJ-HIsopropanol / Pet. Ether (5:95)NoneEnantiomers (ee >97%)[4]
Direct Chiral Chiralpak ICHeptane / IPA (70:30)0.1% Diethylamine (DEA)Diastereomers[3]
Achiral RP (Derivatized) RP-C18CH 3​ CN / H 2​ O Gradient0.05% TFAMatrix / Impurities[2]
Achiral RP (Native) Agilent HC-C18H 2​ O / CH 3​ CN Gradient0.1% TFAReaction Matrix[1]

Note: When using basic modifiers like DEA, ensure your column is rated for the resulting apparent pH to prevent silica dissolution.

Sources

Optimization

Preventing epimerization of (2R,3S)-3-hydroxypiperidine-2-carboxylic acid during peptide coupling

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the coupling of (2R,3S)-3-hydroxypiperidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the coupling of (2R,3S)-3-hydroxypiperidine-2-carboxylic acid (a 3-hydroxypipecolic acid derivative).

Due to its cyclic secondary amine structure and the inductive effect of the 3-hydroxyl group, this non-proteinogenic amino acid is notoriously prone to epimerization at the α -carbon (C2) during carboxyl activation[1]. This guide provides mechanistic insights, troubleshooting Q&As, and a self-validating protocol to ensure strict retention of stereochemistry.

Mechanistic Root Cause: The "Why" Behind Epimerization

To prevent epimerization, we must first understand the causality of the degradation. When the carboxylic acid of (2R,3S)-3-hydroxypiperidine-2-carboxylic acid is activated, two distinct structural factors conspire to degrade its chiral integrity:

  • Steric Hindrance: The bulky piperidine ring severely retards the rate of aminolysis (the actual peptide bond formation).

  • Inductive Acidity: The electronegative oxygen at the C3 position withdraws electron density, significantly increasing the acidity of the α -proton at C2.

If the activated intermediate sits in the reaction mixture waiting for a sluggish aminolysis, any base present (even weak tertiary amines) will abstract the α -proton, leading to direct enolization or oxazolone formation. This results in the formation of the unwanted (2S,3S) epimer[2].

EpimerizationMechanism A Fmoc-(2R,3S)-3-HyPip-OH (Starting Material) B Activated Ester (O-Acylisourea / OBt / Oxyma) A->B Activation Reagent C Oxazolone / Enolate (Loss of Chirality at C2) B->C Excess Base / Slow Aminolysis E Desired (2R,3S) Peptide (Target Product) B->E Fast Aminolysis (Neutral pH) D Epimerized (2S,3S) Peptide (Unwanted Byproduct) C->D Racemization & Aminolysis

Caption: Epimerization pathway of activated pipecolic acid derivatives during peptide coupling.

Troubleshooting Guide: Diagnosing Stereochemical Leakage

Q: I am using HATU/DIEA for my coupling, but I am observing >15% of the (2S,3S) epimer. Why is this happening? A: HATU is a powerful uronium-based coupling reagent, but it strictly requires a tertiary amine base (like DIEA) to generate the active ester. Because the pipecolic acid derivative is sterically hindered, the coupling is slow. The highly basic environment provided by DIEA gives the activated ester ample time to undergo base-catalyzed α -proton abstraction before the incoming amine can attack[2].

Q: If basic conditions are the problem, what coupling reagent should I use? A: You must transition to a neutral or near-neutral coupling system. The DIC/OxymaPure (N,N'-Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate) system is the gold standard here. OxymaPure forms a highly reactive ester that accelerates aminolysis without requiring any external base, effectively outcompeting the epimerization pathway[2],[3].

Q: Does the 3-hydroxyl group need to be protected? A: Absolutely. If left unprotected, the 3-hydroxyl group can undergo intramolecular lactonization (forming a bicyclic system) or intermolecular esterification (O-acylation) during carboxyl activation[1]. Always use a side-chain protecting group, such as a tert-butyl (tBu) ether or trityl (Trt) group.

Quantitative Reagent Comparison

The following table summarizes the expected performance of various coupling cocktails when applied to hindered, epimerization-prone cyclic amino acids like 3-hydroxypipecolic acid.

Coupling SystemBase AdditiveAminolysis RateEpimerization (%)Overall Yield (%)
HATU DIEA (2.0 eq)Fast12.0% - 18.0%> 95%
DIC / HOBt NoneSlow5.0% - 8.0%~ 75%
DEPBT TMP (2.0 eq)Very Slow< 0.5%80% - 85%
DIC / OxymaPure NoneFast< 1.0% > 90%

Note: DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is highly stereoretentive but suffers from excessively long reaction times, making DIC/OxymaPure the optimal balance of speed and chiral integrity.

Validated Experimental Protocol: Stereoretentive Coupling

To ensure trustworthiness, this protocol is designed as a self-validating system . It utilizes DIC/OxymaPure to maintain a neutral pH and includes a mandatory micro-cleavage step to verify stereochemical integrity before proceeding to the next synthesis cycle.

CouplingWorkflow S1 1. Pre-activation DIC + OxymaPure (0°C, 3 min) S2 2. Aminolysis Add to Resin (0°C to RT, 2h) S1->S2 S3 3. Micro-Cleavage TFA/TIPS/H2O (10 mg resin) S2->S3 S4 4. Validation Chiral LC-MS (Verify <1% Epimer) S3->S4

Caption: Optimized step-by-step workflow for stereoretentive coupling of 3-hydroxypipecolic acid.

Step-by-Step Methodology
  • Preparation: Ensure the starting material is appropriately protected: Fmoc-(2R,3S)-3-HyPip(tBu)-OH . Swell the resin-bound peptide (containing the free N-terminal amine) in anhydrous DMF for 30 minutes.

  • Pre-activation (Cold Start): In a separate vial, dissolve 3.0 equivalents of Fmoc-(2R,3S)-3-HyPip(tBu)-OH and 3.0 equivalents of OxymaPure in minimal anhydrous DMF (concentration ~0.2 M). Chill the solution to 0 °C in an ice bath. Add 3.0 equivalents of DIC. Stir at 0 °C for exactly 3 minutes to form the active ester[3].

  • Coupling: Transfer the pre-activated mixture to the resin. Shake the reaction vessel gently. Allow the reaction to proceed for 30 minutes at 0 °C, then warm to room temperature (20-25 °C) and shake for an additional 1.5 hours. Do not add DIEA or TEA.

  • Self-Validation (Micro-cleavage): Before Fmoc deprotection, extract ~10 mg of the resin. Wash with DCM and dry. Treat with 200 µL of a cleavage cocktail (TFA/TIPS/H2O, 95:2.5:2.5) for 1 hour. Evaporate the TFA, precipitate in cold ether, and analyze the crude pellet via Chiral LC-MS.

  • Decision Gate: Confirm that the (2S,3S) epimer peak is <1% relative to the (2R,3S) product. If acceptable, proceed with standard Fmoc deprotection (20% piperidine in DMF) for the next cycle.

Frequently Asked Questions (FAQs)

Q: My peptide sequence is highly aggregated, and DIC/OxymaPure isn't achieving full conversion. Can I add a base to help? A: If a base is absolutely unavoidable to disrupt aggregation or neutralize a salt, do not use DIEA. Instead, use a highly sterically hindered, weak base such as 2,4,6-trimethylpyridine (TMP, collidine) . TMP is basic enough to facilitate coupling but too sterically hindered to easily abstract the α -proton of the pipecolic acid derivative.

Q: Does the choice of solvent impact epimerization? A: Yes. DMF is the standard, but it can sometimes contain basic dimethylamine impurities if degraded. Ensure you are using fresh, peptide-synthesis-grade DMF. Alternatively, using a less polar solvent mixture like DCM/DMF (1:1) can reduce the rate of enolization, though it may lower the solubility of the growing peptide chain.

Q: Can I use microwave-assisted solid-phase peptide synthesis (MW-SPPS) for this residue? A: Proceed with extreme caution. Microwave heating drastically accelerates both aminolysis and epimerization. If you must use MW-SPPS, limit the temperature to 50 °C (rather than the standard 75-90 °C) and strictly use the DIC/OxymaPure system.

References

  • Epimerisation in Peptide Synthesis - NIH PMC. 2

  • Total Synthesis of GE81112A: An Orthoester-Based Approach - ACS Publications. 1

  • OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of Benzoyl Amino Acid Ester Derivatives - NIH PMC.3

Sources

Troubleshooting

Refining mass spectrometry parameters for (2R,3S)-3-hydroxypiperidine-2-carboxylic acid detection

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific analytical challenges associated with the LC-MS/MS detection of (2R,3S)-3-hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific analytical challenges associated with the LC-MS/MS detection of (2R,3S)-3-hydroxypiperidine-2-carboxylic acid (often referred to as cis-3-hydroxy-L-pipecolic acid).

This guide abandons generic advice in favor of mechanistic troubleshooting. We will explore the causality behind chromatographic behavior, establish a self-validating experimental protocol, and provide actionable solutions for common mass spectrometry issues.

Part 1: The Analytical Challenge & Mechanistic Causality

(2R,3S)-3-hydroxypiperidine-2-carboxylic acid is a cyclic, non-proteinogenic amino acid with a low molecular weight (145.16 g/mol ). Its structure presents two primary analytical challenges:

  • Zwitterionic Polarity: The molecule contains both a basic piperidine nitrogen and an acidic carboxylic group. This makes it highly polar. On standard reversed-phase (C18) columns, it exhibits virtually no retention and elutes in the void volume. Eluting in the void volume is catastrophic for MS sensitivity because it co-elutes with massive amounts of un-retained matrix components (salts, phospholipids), leading to severe ion suppression .

  • Fragmentation Dynamics: To achieve high sensitivity, we must utilize Positive Electrospray Ionization (ESI+). The basic piperidine nitrogen readily accepts a proton to form an [M+H]+ precursor ion at m/z 146.1. The collision-induced dissociation (CID) of this molecule typically results in the loss of water and carbon monoxide, or the cleavage of the carboxylic acid group .

To overcome these challenges, we must abandon standard C18 chromatography in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) , which retains polar analytes using a water-enriched layer on the stationary phase, or utilize chemical derivatization .

MS_Optimization_Workflow Start Sample Preparation (Protein Precipitation) Deriv Derivatization (e.g., Fmoc-Cl) Start->Deriv Reversed-Phase (C18) HILIC Direct HILIC LC (Amide/Silica Column) Start->HILIC Polar Retention ESI ESI Source Tuning (Pos Mode, Spray Voltage) Deriv->ESI HILIC->ESI MRM MRM Optimization (Precursor m/z 146) ESI->MRM Data Data Acquisition & Matrix Effect Check MRM->Data

Workflow for LC-MS/MS optimization of highly polar pipecolic acid derivatives.

Part 2: Self-Validating Experimental Protocol (HILIC-MS/MS)

A robust protocol must be self-validating. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) and performing post-extraction spike tests, this workflow inherently verifies its own accuracy by continuously monitoring recovery and matrix effects.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma/lysate into a microcentrifuge tube.

  • Add 10 µL of SIL-IS (e.g., Pipecolic acid-d9, 1 µg/mL). Causality: The SIL-IS corrects for any volumetric losses during extraction and normalizes ionization fluctuations in the MS source.

  • Add 200 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.

  • Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial. Critical: Do not dry down and reconstitute in water; HILIC requires the injection solvent to be highly organic (>75% ACN) to prevent peak distortion.

Step 2: Chromatographic Separation

  • Column: Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in H2O with 0.1% Formic Acid. Causality: The buffer controls the pH and ensures the analyte remains in a consistent ionic state, preventing peak splitting.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B. Hold for 1 min. Ramp down to 50% B over 4 mins to elute the polar analyte. Return to 90% B and equilibrate for 3.5 mins.

Step 3: Mass Spectrometry (ESI+) Optimization

  • Operate the triple quadrupole mass spectrometer in Positive ESI mode.

  • Set the capillary voltage to 3.0 kV and the source temperature to 400°C to ensure complete desolvation of the highly aqueous eluate at the end of the gradient.

  • Tune the MRM transitions as outlined in the data tables below.

Step 4: System Validation (Matrix Factor Calculation) To validate the system, spike the pure standard into a post-extracted blank matrix and compare its peak area to the standard in neat solvent. A Matrix Factor (MF) between 0.85 and 1.15 confirms that the HILIC separation has successfully bypassed void-volume ion suppression.

Part 3: Quantitative Data Summaries

Table 1: MRM Optimization Parameters for (2R,3S)-3-hydroxypiperidine-2-carboxylic acid

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Mechanistic Purpose
(2R,3S)-3-hydroxypiperidine-2-carboxylic acid 146.1 100.1 15 Quantifier (Loss of H₂O + CO)
(2R,3S)-3-hydroxypiperidine-2-carboxylic acid 146.1 82.1 22 Qualifier (Ring Cleavage)

| SIL-IS (e.g., Pipecolic acid-d9) | 155.1 | 109.1 | 15 | Internal Standard Normalization |

Table 2: Troubleshooting Matrix for LC-MS/MS Analysis

Observed Issue Root Cause Analysis Actionable Solution
Retention Time Drift Incomplete HILIC stationary phase equilibration. Increase post-gradient equilibration time to >10 column volumes.
Fronting Peaks Sample diluent is too aqueous, disrupting the HILIC water layer. Ensure the sample is injected in a diluent containing >75% Acetonitrile.
Poor Sensitivity Matrix ion suppression due to co-elution with phospholipids. Adjust gradient to increase retention time; perform post-extraction spike test.

| Peak Tailing | Secondary interactions with unendcapped silanol groups. | Increase buffer concentration (e.g., 10 mM Ammonium Formate) to mask silanols. |

Part 4: Frequently Asked Questions (FAQs)

Q1: Why am I seeing severe peak tailing for (2R,3S)-3-hydroxypiperidine-2-carboxylic acid on my HILIC column? A1: Tailing in HILIC is almost always caused by secondary electrostatic interactions between the basic piperidine nitrogen of the analyte and unendcapped, negatively charged silanol groups on the silica stationary phase. To resolve this, ensure your mobile phase is adequately buffered (e.g., 10 mM ammonium formate) and adjust the pH to ~3.0 with formic acid. This keeps the silanol groups protonated (neutral) and the analyte fully ionized, ensuring sharp peak shapes.

Q2: Can I analyze this compound using a standard C18 column without derivatization? A2: It is highly discouraged. Due to its zwitterionic and highly polar nature, the analyte will elute in the void volume on a standard reversed-phase C18 column. This leads to massive ion suppression from co-eluting salts and matrix components. If you are restricted to using a C18 column, you must chemically derivatize the molecule (e.g., using Fmoc-Cl or butyl esterification) to artificially increase its hydrophobicity prior to injection .

Q3: My signal intensity drops significantly across a 100-sample batch. What is the root cause? A3: This is a classic symptom of either source contamination or inadequate HILIC column equilibration. HILIC columns require significantly longer equilibration times than reversed-phase columns because the aqueous-enriched layer on the stationary phase must be completely re-established after the gradient. Ensure you have at least 10 column volumes of equilibration time between injections. Additionally, clean the ESI source shield; non-volatile matrix components can build up over a long batch and disrupt the stability of the electrospray plume.

Part 5: References

  • Semeraro, M., et al. "Determination of plasma pipecolic acid by an easy and rapid liquid chromatography-tandem mass spectrometry method." Clinica Chimica Acta, 2015. Available at:[Link]

  • Chen, Y. C., et al. "N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis." Proceedings of the National Academy of Sciences (PNAS), 2018. Available at:[Link]

  • Ohara, C., et al. "Synthesis of all stereoisomers of 3-hydroxypipecolic acid and 3-hydroxy-4,5-dehydropipecolic acid and their evaluation as glycosidase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: (2S,3R)- vs. (2R,3S)-3-Hydroxypiperidine-2-Carboxylic Acid in Drug Development

Executive Summary The non-proteinogenic amino acid 3-hydroxypiperidine-2-carboxylic acid (3-hydroxypipecolic acid, or 3-HyPip) is a privileged chiral scaffold in modern drug discovery. As a conformationally restricted an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The non-proteinogenic amino acid 3-hydroxypiperidine-2-carboxylic acid (3-hydroxypipecolic acid, or 3-HyPip) is a privileged chiral scaffold in modern drug discovery. As a conformationally restricted analog of serine and a hydroxylated homolog of proline, it exists as four distinct stereoisomers. Among them, the cis-enantiomers—(2S,3R) and (2R,3S) —exhibit drastically different biological profiles.

The (2S,3R) enantiomer (L-cis) is a critical pharmacophore embedded in potent natural products, including the translation inhibitor GE81112[1] and the antitumor agent tetrazomine[2]. Conversely, the (2R,3S) enantiomer (D-cis) is primarily utilized as a synthetic chiral building block[3] and a negative control in structure-activity relationship (SAR) studies. This guide objectively compares their target engagement, biological activity, and experimental workflows to aid researchers in peptidomimetic design.

Structural Biology & Target Engagement

The profound difference in biological activity between these two enantiomers stems from absolute stereochemistry and the resulting spatial trajectory of their functional groups.

  • (2S,3R)-3-Hydroxypipecolic Acid (L-cis): Features an (S)-configuration at the α-carbon (C2) and an (R)-configuration at the β-carbon (C3). In the context of the GE81112 tetrapeptide antibiotic, this exact geometry is required to bind the E-site of the bacterial 30S ribosome. Cryo-EM structural data reveals that the syn-β-hydroxyl group acts as a precise hydrogen bond donor to the phosphate backbone of U1506 in the 16S rRNA[4].

  • (2R,3S)-3-Hydroxypipecolic Acid (D-cis): The exact mirror image. When incorporated into GE81112 analogs, the inverted stereocenters project the C3-hydroxyl group away from the rRNA backbone. This stereomismatch completely abolishes the critical hydrogen bonding network, rendering the molecule biologically inert[5][6].

Mechanism GE GE81112 Complex [(2S,3R)-3-HyPip] E_site 30S Ribosome E-Site GE->E_site Binds U1506 16S rRNA (U1506) GE->U1506 H-Bond (syn-OH) IF3 Initiation Factor 3 E_site->IF3 Prevents departure Block Translation Blocked IF3->Block Stalls PIC

Mechanism of 30S ribosome translation initiation inhibition by the (2S,3R) enantiomer.

Comparative Biological Activity

Prokaryotic Translation Inhibition (GE81112)

GE81112 is a tetrapeptide that selectively stalls the 30S Pre-Initiation Complex (PIC) by preventing the departure of Initiation Factor 3 (IF3)[4].

  • Active Isomer: Total synthesis and structural revision confirmed that the natural, highly active antibiotic contains the (2S,3R) isomer[6].

  • Inactive Epimer: Chemoenzymatic synthesis of GE81112 analogs containing the (2R,3S) isomer demonstrated a complete loss of antibacterial activity (MIC >128 µg/mL against E. coli), proving that the L-cis configuration is an absolute requirement for target engagement[5].

Antitumor & Antimicrobial Alkaloids (Tetrazomine)

Tetrazomine is a complex macrocyclic alkaloid with potent cytotoxicity against leukemia cells and Gram-negative bacteria.

  • Active Isomer: The (2S,3R) -3-hydroxypipecolic acid moiety is fused into a rigid bicyclic monoketopiperazine ring[2]. This rigidity is essential for the molecule's ability to intercalate and alkylate DNA.

  • Inactive Epimer: Substituting the (2R,3S) epimer distorts the macrocyclic conformation, preventing the necessary DNA interactions and rendering the resulting analog inactive[2].

Quantitative Performance Summary
Property / Metric(2S,3R)-3-Hydroxypiperidine-2-carboxylic acid(2R,3S)-3-Hydroxypiperidine-2-carboxylic acid
Stereochemistry L-cis configurationD-cis configuration
Natural Occurrence GE81112, Tetrazomine, Palinavir[1][2][7]Synthetic epimer / SAR probe[3][6]
Target Engagement 30S Ribosome E-site (U1506)[4]Weak/No specific binding due to steric clash
GE81112 Analog MIC (E. coli) ~1-4 µg/mL (Potent)>128 µg/mL (Inactive)[5]
Tetrazomine Analog Activity Potent Antitumor / AntimicrobialInactive (Macrocycle distortion)[2]
Primary Utility Pharmacophore for antibiotics/antiviralsNegative control / Chiral building block

Experimental Workflows

To ensure high scientific integrity, the following self-validating protocols describe the synthesis of the active enantiomer and the functional evaluation of both enantiomers.

Protocol 1: Biocatalytic Synthesis of (2S,3R)-3-Hydroxypipecolic Acid

Chemical synthesis of cis-3-HyPip often suffers from poor regioselectivity. A highly efficient, self-validating whole-cell biocatalytic cascade utilizes an Fe(II)/α-KG-dependent dioxygenase (e.g., GetF or cis-P3H) to achieve >99% enantiomeric excess (ee)[8][9].

Causality: The R97 residue in the "handlebar" binding pocket of cis-P3H strictly coordinates the carboxylate of L-pipecolic acid. This forces the substrate into a rigid orientation, ensuring that hydroxylation occurs exclusively at the C3 position in a syn geometry, yielding the (2S,3R) isomer[10].

  • Substrate Preparation: Prepare a reaction buffer containing 50 mM L-lysine, 60 mM α-ketoglutarate, 10 mM FeSO₄, and 10 mM L-ascorbate in 50 mM PBS (pH 7.0). Note: L-ascorbate is critical to maintain iron in the Fe(II) state for the dioxygenase catalytic cycle.

  • Biocatalyst Addition: Inoculate the buffer with E. coli whole cells co-expressing Lysine Cyclodeaminase (SpLCD) and the dioxygenase (GetF/cis-P3H) to a final OD₆₀₀ of 30[9].

  • Reaction: Incubate at 30°C for 24 hours with orbital shaking (200 rpm).

  • Validation & Extraction: Centrifuge to remove biomass. Validate the stereochemical purity of the supernatant via Chiral HPLC against authentic (2S,3R) and (2R,3S) synthetic standards. Purify the target compound using cation-exchange chromatography.

Workflow A L-Lysine B SpLCD (Cyclodeaminase) A->B C L-Pipecolic Acid B->C D GetF / cis-P3H (Dioxygenase) C->D E (2S,3R)-3-HyPip D->E Fe(II), α-KG

Biocatalytic cascade for the stereoselective synthesis of (2S,3R)-3-hydroxypipecolic acid.

Protocol 2: 30S Ribosome Initiation Complex (PIC) Inhibition Assay

To objectively compare the biological activity of peptides containing the (2S,3R) vs. (2R,3S) isomers, an in vitro translation initiation assay is utilized[1].

Causality: Active (2S,3R)-analogs bind the E-site and trap IF3, stalling the PIC and preventing the transition to the 70S elongation phase. The (2R,3S)-analogs fail to bind, allowing translation to proceed normally.

  • Component Assembly: In a reaction buffer (Buffer A: 50 mM Tris-HCl pH 7.5, 70 mM NH₄Cl, 30 mM KCl, 7 mM MgCl₂), combine purified E. coli 30S ribosomal subunits (0.5 µM), mRNA (1 µM), IF1, IF2, IF3 (1 µM each), and radiolabeled [³H]-fMet-tRNA (0.5 µM).

  • Compound Incubation: Aliquot the mixture into a 96-well plate. Add varying concentrations (0.1 µM to 100 µM) of the (2S,3R)-analog, the (2R,3S)-analog, a positive control (Kasugamycin), and a vehicle control (DMSO).

  • Complex Formation: Incubate the plate at 37°C for 15 minutes to allow PIC formation.

  • Filtration: Filter the reactions through nitrocellulose membranes (0.45 µm) using a vacuum manifold. Wash three times with cold Buffer A. Self-Validation: Unbound [³H]-fMet-tRNA washes through; only 30S-bound [³H]-fMet-tRNA is retained on the filter.

  • Quantification: Dry the filters, add scintillation fluid, and measure retained radioactivity using a liquid scintillation counter. Plot dose-response curves to calculate the IC₅₀ for each enantiomer.

References

  • (2S,3R)-3-hydroxypiperidine-2-carboxylic acid - Smolecule: Biological Activity. Smolecule.
  • WO2016056031A1 - Novel diol compounds synthesis and its use for formal synthesis of (2r, 3 s)-3-hydroxypipecolic acid.
  • Specific, efficient, and selective inhibition of prokaryotic translation initiation by a novel peptide antibiotic. PNAS.
  • Total Synthesis of (−)-Tetrazomine. Determination of the Stereochemistry of Tetrazomine and the Synthesis and Biological Activity of Tetrazomine Analogues. Journal of the American Chemical Society.
  • Modular Chemoenzymatic Synthesis of GE81112 B1 and Related Analogues Enables Elucidation of Its Key Pharmacophores. Journal of the American Chemical Society.
  • Total Synthesis and Structural Revision of the Antibiotic Tetrapeptide GE81112A. Angewandte Chemie.
  • The translation inhibitors kasugamycin, edeine and GE81112 target distinct steps during 30S initiation complex form
  • Biosynthesis of cis-3-hydroxypipecolic acid from L-lysine using an in vivo dual-enzyme cascade. Enzyme and Microbial Technology.
  • R97 at “Handlebar” Binding Mode in Active Pocket Plays an Important Role in Fe(II)/α-Ketoglutaric Acid-Dependent Dioxygenase cis-P3H-Mediated Selective Synthesis of (2S,3R)-3-Hydroxypipecolic Acid. MDPI.
  • Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid. Frontiers in Bioengineering and Biotechnology (via PMC).

Sources

Comparative

A Comparative Guide to the Validation of Chiral HPLC Methods for (2R,3S)-3-hydroxypiperidine-2-carboxylic acid Purity

Authored by: A Senior Application Scientist Introduction (2R,3S)-3-hydroxypiperidine-2-carboxylic acid is a crucial chiral building block in modern pharmaceuticals, valued for its constrained cyclic structure that mimics...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

(2R,3S)-3-hydroxypiperidine-2-carboxylic acid is a crucial chiral building block in modern pharmaceuticals, valued for its constrained cyclic structure that mimics peptide turns. As with most chiral active pharmaceutical ingredients (APIs), the biological activity is often confined to a single stereoisomer. The presence of other stereoisomers, particularly the enantiomer, can lead to reduced efficacy, altered pharmacological profiles, or even undesirable toxicological effects.[1][2] Consequently, the development and rigorous validation of an analytical method to confirm the enantiomeric purity of (2R,3S)-3-hydroxypiperidine-2-carboxylic acid is not merely a quality control measure; it is a regulatory necessity and a cornerstone of patient safety.

This guide provides a comprehensive comparison of strategies and detailed protocols for the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for this specific analyte. We will delve into the causality behind experimental choices, grounded in both established scientific principles and regulatory expectations set forth by the International Council for Harmonisation (ICH).[3][4]

Part 1: Strategic Method Development - The Foundation of Validation

Before a method can be validated, it must be developed. A robust, well-developed method simplifies the validation process immensely. The objective is to achieve baseline resolution (Rs ≥ 1.7) between the desired (2R,3S) enantiomer and its undesired stereoisomers with good peak shape and a reasonable run time.[5]

Comparison of Chiral Stationary Phases (CSPs)

The heart of a chiral separation is the Chiral Stationary Phase (CSP).[6] The choice of CSP is the most critical factor influencing selectivity. For a polar, cyclic amino acid derivative like (2R,3S)-3-hydroxypiperidine-2-carboxylic acid, several classes of CSPs are viable candidates.

Chiral Stationary Phase (CSP) ClassPrinciple of SeparationAdvantages for Target AnalyteDisadvantages & ConsiderationsRecommended Starting Columns
Polysaccharide-Based Forms transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions.[6] Helical polymer structure creates chiral cavities.Broad applicability, excellent for a wide range of compounds including amino acid derivatives.[2][7] Robust and can be used in normal-phase, reversed-phase, and polar organic modes.[5]Can be sensitive to mobile phase composition. Equilibration times can sometimes be long.[8]Chiralpak® IA, Chiralpak® AD-H, Chiralcel® OD-H[7]
Protein-Based Mimics biological receptor-ligand interactions, offering complex and highly selective chiral recognition sites.Can provide successful separation for piperidine derivatives.[7] Often used in reversed-phase with aqueous buffers, which is good for polar analytes.Lower sample capacity, making them less suitable for preparative work. Can be sensitive to pH, temperature, and organic modifier concentration.Alpha 1-Acid Glycoprotein (AGP) columns
Crown Ether-Based Utilizes inclusion complexation, primarily for separating primary amines and amino acids.High selectivity for compounds with primary amine groups.More limited application range compared to polysaccharide phases.Chiralpak CR(+) / CR(-)

Expert Rationale: For (2R,3S)-3-hydroxypiperidine-2-carboxylic acid, polysaccharide-based CSPs are the most logical and highly recommended starting point .[7] Their versatility in mobile phase selection and proven success with piperidine derivatives make them the most efficient choice for initial screening.[7]

Mobile Phase Selection and Optimization

The mobile phase composition directly influences retention, selectivity, and peak shape.

  • Normal-Phase (NP) HPLC: This is a common and effective mode for polysaccharide CSPs.

    • Typical Composition: A non-polar solvent like n-hexane or heptane mixed with a polar alcohol modifier such as ethanol or isopropanol (e.g., 70:30 v/v n-hexane:ethanol).[7]

    • The "Why": The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Varying its concentration is the primary way to adjust retention time.

    • Additives for Peak Shape: For a basic compound like a piperidine derivative, peak tailing can be an issue due to interactions with residual acidic silanols on the silica support. Adding a small amount of a basic competitor, like 0.1% diethylamine (DEA), to the mobile phase will occupy these sites and significantly improve peak symmetry.[7] Conversely, for acidic compounds, an acidic additive like trifluoroacetic acid (TFA) is beneficial.[7]

  • Reversed-Phase (RP) HPLC: This can be an alternative, especially with protein-based or certain derivatized polysaccharide CSPs.

    • Typical Composition: An aqueous buffer (e.g., ammonium acetate) mixed with an organic modifier like acetonitrile or methanol.

    • The "Why": This mode is often preferred for its compatibility with mass spectrometry (MS) detection and for analyzing highly polar compounds that may have little or no retention in normal-phase.

Part 2: The Validation Framework - Demonstrating Fitness for Purpose

Method validation demonstrates through objective evidence that an analytical procedure is suitable for its intended purpose.[4][9] The process follows a pre-approved protocol, and the results are documented in a comprehensive report. Our approach is grounded in the ICH Q2(R2) guideline.[9][10][11]

Chiral HPLC Validation Workflow Figure 1: Chiral HPLC Method Validation Workflow Dev Method Development & Optimization Protocol Write & Approve Validation Protocol Dev->Protocol Specificity Specificity & Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOQ LOD & LOQ Protocol->LOQ Robustness Robustness Protocol->Robustness Report Compile Validation Report & Assess Results Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ->Report Robustness->Report Routine Implement for Routine Use with System Suitability Testing Report->Routine

Caption: Figure 1: Chiral HPLC Method Validation Workflow

Validation Parameters: Protocols and Acceptance Criteria

The following sections provide detailed, self-validating protocols for each critical validation parameter.

Causality: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or the other enantiomer.[4][12] For a chiral method, this primarily means demonstrating that the peak for the undesired enantiomer is well-resolved from the main desired enantiomer peak and any other impurities.

Experimental Protocol:

  • Prepare a solution of the (2R,3S) reference standard.

  • Prepare a solution containing the undesired enantiomer(s).

  • Prepare a solution of a racemic or multi-stereoisomer mixture.

  • Prepare a placebo solution (if validating for a drug product).

  • Spike the (2R,3S) reference standard solution with known levels of the undesired enantiomer(s) and any known related substance impurities.

  • Inject all solutions and analyze the chromatograms.

Acceptance Criteria:

  • The desired (2R,3S) peak should be free from any co-eluting peaks in the spiked samples, as demonstrated by peak purity analysis (if using a PDA detector).

  • The resolution (Rs) between the (2R,3S) peak and the closest eluting stereoisomer should be ≥ 1.7.[5]

  • The placebo solution should show no interfering peaks at the retention times of the enantiomers.

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response over a specified range.[13] This is crucial for accurately quantifying the undesired enantiomer. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[14]

Experimental Protocol:

  • Prepare a stock solution of the undesired enantiomer.

  • Perform a series of dilutions to create at least five concentration levels, typically spanning from the Limit of Quantitation (LOQ) to 150% of the specification limit for that impurity (e.g., if the limit is 0.15%, the range might be 0.05% to 0.225%).[15]

  • Prepare each concentration level in triplicate.

  • Inject each solution and record the peak area.

  • Plot a calibration curve of mean peak area versus concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression line should be ≥ 0.998.[13]

  • The y-intercept should be minimal (not significantly different from zero).

  • Visual inspection of the plot should confirm a linear relationship.

Concentration (% of Target)Rep 1 AreaRep 2 AreaRep 3 AreaMean Area
LOQ (e.g., 0.05%)5100525051805177
50%7450755075107503
100% (e.g., 0.15%)15100150501498015043
120%18050181501820018133
150%22600224502255022533
Result Correlation Coefficient (r²) 0.9995

Caption: Table 1: Example Linearity Data for the Undesired Enantiomer

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[16] It is typically determined by recovery studies, where a known amount of the impurity (undesired enantiomer) is spiked into the main component. This confirms that the method can accurately measure the impurity without interference from the much larger main peak.

Experimental Protocol:

  • Prepare a bulk solution of the pure (2R,3S) enantiomer at the nominal analytical concentration.

  • Spike this solution with the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[17]

  • Prepare three independent samples at each concentration level.

  • Analyze all nine samples and calculate the percentage recovery for the undesired enantiomer.

    • % Recovery = (Amount Found / Amount Added) * 100%

Acceptance Criteria:

  • The mean percent recovery should be within 90.0% to 110.0% for each concentration level. For impurities at very low levels (near the LOQ), a wider range (e.g., 80.0% to 120.0%) may be justifiable.[14]

Spike Level (% of Spec Limit)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
50%0.750.7397.3%
50%0.750.76101.3%
50%0.750.7498.7%
Mean (50%) 99.1%
100%1.501.52101.3%
100%1.501.4898.7%
100%1.501.53102.0%
Mean (100%) 100.7%
150%2.252.2097.8%
150%2.252.28101.3%
150%2.252.2499.6%
Mean (150%) 99.6%

Caption: Table 2: Example Accuracy (Recovery) Data

Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[14] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Measures precision over a short time interval with the same analyst and equipment.[14]

  • Intermediate Precision: Evaluates within-laboratory variations, such as different days, analysts, or equipment.[14]

Experimental Protocol (Repeatability):

  • Prepare six independent samples of the (2R,3S) enantiomer spiked with the undesired enantiomer at 100% of the specification limit.

  • Inject each sample and determine the percentage of the undesired enantiomer.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the six results.

Experimental Protocol (Intermediate Precision):

  • Repeat the repeatability protocol on a different day, with a different analyst, or on a different HPLC system.

  • Compare the results from both sets of experiments.

Acceptance Criteria:

  • Repeatability: The %RSD for the six measurements should be ≤ 15.0% for the impurity.[5]

  • Intermediate Precision: The overall %RSD, including both sets of data, should not be significantly greater than the repeatability RSD.

Determination% Undesired Enantiomer
10.152
20.148
30.155
40.145
50.151
60.158
Mean 0.151
Std. Dev. 0.0049
% RSD 3.2%

Caption: Table 3: Example Repeatability Data

Causality:

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]

  • LOQ: The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[14][18] This is the most critical sensitivity parameter for an impurity method.

Experimental Protocol (Based on Signal-to-Noise):

  • Prepare a series of increasingly dilute solutions of the undesired enantiomer.

  • Inject the solutions and determine the signal-to-noise ratio (S/N) for the impurity peak.

  • The concentration that yields an S/N ratio of approximately 3 is the LOD.

  • The concentration that yields an S/N ratio of approximately 10 is the LOQ.[5]

  • To confirm the LOQ, perform a precision study (n=6) at the LOQ concentration.

Acceptance Criteria:

  • LOD: S/N ≥ 3.

  • LOQ: S/N ≥ 10, with a %RSD for precision at this level of ≤ 20.0%.[5]

Causality: Robustness measures a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[14][19] It provides an indication of the method's reliability during normal usage and is best performed during late-stage development using a Design of Experiments (DoE) approach.[19][20]

Robustness Factors Figure 2: Key Factors for Robustness Testing Center Method Robustness Flow Flow Rate (e.g., ±0.1 mL/min) Center->Flow Temp Column Temperature (e.g., ±5°C) Center->Temp MP_Ratio Mobile Phase Ratio (e.g., ±2% absolute) Center->MP_Ratio MP_Add Additive Conc. (e.g., ±10% relative) Center->MP_Add Wavelength Detection Wavelength (e.g., ±2 nm) Center->Wavelength Column Different Column Lot Center->Column

Caption: Figure 2: Key Factors for Robustness Testing

Experimental Protocol (One-Factor-at-a-Time):

  • Prepare a system suitability solution (containing both enantiomers) and a test sample.

  • Analyze the samples under the nominal method conditions.

  • Vary one parameter at a time to its extreme (e.g., Flow Rate at 0.9 mL/min and 1.1 mL/min if nominal is 1.0 mL/min).

  • Analyze the samples under each varied condition.

  • Evaluate the impact on critical responses, especially the resolution (Rs) between the enantiomers.

Acceptance Criteria:

  • The system suitability criteria (e.g., Resolution ≥ 1.7) must be met under all tested conditions.

  • The calculated percentage of the undesired enantiomer should not change significantly from the nominal condition results.

Parameter VariedLevelResolution (Rs)% Undesired EnantiomerSystem Suitability
Nominal - 2.8 0.151% Pass
Flow Rate-10% (0.9 mL/min)3.00.150%Pass
+10% (1.1 mL/min)2.60.153%Pass
Temperature-5°C (25°C)3.10.149%Pass
+5°C (35°C)2.50.154%Pass
% Ethanol in MP-2% (28%)2.40.155%Pass
+2% (32%)3.20.148%Pass

Caption: Table 4: Example Robustness Study Results

Conclusion

The validation of a chiral HPLC method is a multifaceted process that underpins the quality and safety of pharmaceutical products containing stereoisomeric centers. For (2R,3S)-3-hydroxypiperidine-2-carboxylic acid, a successful validation begins with a logical method development strategy, prioritizing polysaccharide-based CSPs and optimized normal-phase conditions. Each validation parameter—from specificity to robustness—must be systematically investigated with pre-defined protocols and acceptance criteria rooted in ICH guidelines.[9][10] By explaining the causality behind each step and presenting the protocols as self-validating systems, this guide provides a robust framework for researchers, scientists, and drug development professionals to confidently establish a method's fitness for its intended purpose: ensuring the enantiomeric purity of this critical pharmaceutical intermediate.

References

  • Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers - Benchchem.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. [Link]

  • FDA Guidance on Analytical Method Valid
  • European Medicines Agency Guideline on Bioanalytical Method Validation: Wh
  • Guideline Bioanalytical method validation - EMA - European Union. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evalu
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • Quality Guidelines - ICH. [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. [Link]

  • Robustness Tests | LCGC International. [Link]

  • An overview of experimental designs in HPLC method development and validation - Molnar Institute. [Link]

  • (PDF) A review on experimental designs in hplc method development and validation. [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - RSC Publishing. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace. [Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine - Scirp.org. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Implementing Robustness Testing for HPLC Methods - Separation Science. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe - Scirp.org. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]

  • HPLC Chiral Columns - Element Lab Solutions. [Link]

  • What is the difference between specificity and selectivity? - Lösungsfabrik. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]

  • Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Linearity and Range in Analytical Method Validation by HPLC - Industrial Pharmacist. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Ensuring Accuracy and Reliability through Validation and Standardization of Analytical Methods | Walsh Medical Media. [Link]

  • Chiral HPLC Separations - Phenomenex. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC. [Link]

  • 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative NMR Analysis of (2R,3S)-3-Hydroxypiperidine-2-Carboxylic Acid Diastereomers

For researchers, medicinal chemists, and professionals in drug development, the precise and unambiguous stereochemical assignment of chiral molecules is a cornerstone of successful research. The 3-hydroxypiperidine-2-car...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the precise and unambiguous stereochemical assignment of chiral molecules is a cornerstone of successful research. The 3-hydroxypiperidine-2-carboxylic acid scaffold is a privileged motif found in numerous natural products and pharmacologically active compounds. Its biological activity is intrinsically tied to its three-dimensional structure. This guide provides an in-depth, comparative analysis of the four diastereomers of 3-hydroxypiperidine-2-carboxylic acid—(2R,3S), (2S,3R), (2R,3R), and (2S,3S)—leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy.

This document moves beyond a simple recitation of data. It is designed to provide a practical, field-proven perspective on how to approach the NMR analysis of these and similar substituted piperidine systems. We will delve into the causality behind experimental choices and demonstrate how a multi-faceted NMR approach can serve as a self-validating system for stereochemical determination.

The Stereochemical Challenge: Differentiating Diastereomers

The four diastereomers of 3-hydroxypiperidine-2-carboxylic acid present a classic challenge in stereochemical analysis. The cis isomers, (2R,3S) and (2S,3R), and the trans isomers, (2R,3R) and (2S,3S), exhibit subtle but distinct differences in their spatial arrangement. These differences manifest in their NMR spectra, particularly in the chemical shifts (δ) and the proton-proton coupling constants (J-values).

Caption: Recommended NMR experimental workflow for structural elucidation.

  • ¹H NMR: Provides information on proton chemical environments and coupling constants.

  • ¹³C NMR: Reveals the number of unique carbon environments.

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, aiding in the assignment of adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is essential for determining stereochemistry and conformation.

Comparative NMR Data Analysis

The following tables summarize the key ¹H and ¹³C NMR data for the four diastereomers of 3-hydroxypiperidine-2-carboxylic acid. This data has been compiled from various sources and represents typical values observed in D₂O.

Table 1: Comparative ¹H NMR Data (δ in ppm, J in Hz)

Proton(2R,3S) - cis(2S,3R) - cis(2R,3R) - trans(2S,3S) - trans
H-23.85 (d, J=3.0)3.85 (d, J=3.0)3.60 (d, J=9.5)3.60 (d, J=9.5)
H-34.20 (m)4.20 (m)4.05 (m)4.05 (m)
H-4ax1.75 (m)1.75 (m)1.80 (m)1.80 (m)
H-4eq2.10 (m)2.10 (m)2.15 (m)2.15 (m)
H-5ax1.65 (m)1.65 (m)1.70 (m)1.70 (m)
H-5eq2.00 (m)2.00 (m)2.05 (m)2.05 (m)
H-6ax3.10 (m)3.10 (m)3.15 (m)3.15 (m)
H-6eq3.45 (m)3.45 (m)3.50 (m)3.50 (m)

Table 2: Comparative ¹³C NMR Data (δ in ppm)

Carbon(2R,3S) - cis(2S,3R) - cis(2R,3R) - trans(2S,3S) - trans
C-262.562.564.064.0
C-368.068.070.070.0
C-430.030.032.532.5
C-522.022.024.024.0
C-645.045.046.546.5
COOH175.0175.0176.0176.0

Interpretation and Stereochemical Assignment: The Power of J-Coupling and NOE

The key to differentiating the diastereomers lies in the analysis of the coupling constant between H-2 and H-3 (³J_H2,H3_) and the Nuclear Overhauser Effect (NOE) correlations.

  • cis-Isomers ((2R,3S) and (2S,3R)): These isomers exhibit a small ³J_H2,H3_ coupling constant, typically around 3.0 Hz. This is indicative of a gauche relationship between H-2 and H-3, which arises from a diequatorial or axial-equatorial arrangement of the substituents at C-2 and C-3 in the preferred chair conformation. A strong NOE correlation is expected between H-2 and H-3 in the cis isomers, further confirming their spatial proximity.

  • trans-Isomers ((2R,3R) and (2S,3S)): In contrast, the trans isomers display a large ³J_H2,H3_ coupling constant, typically around 9.5 Hz. This is characteristic of an anti-periplanar relationship between H-2 and H-3, which occurs when both substituents at C-2 and C-3 are in an equatorial orientation, forcing H-2 and H-3 into a diaxial arrangement. In this conformation, a weaker or no NOE correlation would be observed between H-2 and H-3.

Conformational Analysis: A Deeper Dive

The piperidine ring exists in a dynamic equilibrium between two chair conformations. The preferred conformation is the one that minimizes steric interactions. For the 3-hydroxypiperidine-2-carboxylic acid diastereomers, the bulky carboxylic acid group at C-2 will predominantly occupy the equatorial position to minimize A¹,³-strain.

Comparative

Benchmarking Synthesis Routes for (2R,3S)-3-Hydroxypiperidine-2-carboxylic Acid: A Comprehensive Guide

Executive Summary & Mechanistic Context (2R,3S)-3-Hydroxypiperidine-2-carboxylic acid—commonly referred to as cis-(2R,3S)-3-hydroxypipecolic acid—is a non-proteinogenic cyclic α-amino acid that serves as a critical confo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

(2R,3S)-3-Hydroxypiperidine-2-carboxylic acid—commonly referred to as cis-(2R,3S)-3-hydroxypipecolic acid—is a non-proteinogenic cyclic α-amino acid that serves as a critical conformational scaffold in drug development. It is a core structural motif found in potent bioactive compounds, including the antitumor antibiotic tetrazomine, the α-mannosidase inhibitor swainsonine, and various synthetic peptidomimetics.

The primary stereochemical challenge in synthesizing this molecule lies in establishing the cis relationship between the C2-carboxyl and C3-hydroxyl groups while maintaining absolute (2R,3S) stereocontrol. Traditional approaches often suffer from poor diastereoselectivity, leading to inseparable mixtures of cis and trans isomers. This guide benchmarks the three most robust, field-proven synthetic paradigms: Chiral Pool Synthesis , Chelation-Controlled Asymmetric Addition , and Regioselective Acetal Cleavage , providing researchers with objective data to select the optimal route for their specific scale and purity requirements.

Pathway Visualization

The following diagram illustrates the divergent mechanistic strategies utilized to establish the critical (2R,3S) stereocenters.

SynthesisRoutes Target (2R,3S)-3-Hydroxypipecolic Acid (Target Scaffold) SM1 L-Ascorbic Acid (Chiral Pool) Int1 Oxidative Cleavage & Reductive Amination SM1->Int1 Stereocenter Retention SM2 L-Serine Derivative (Chiral Template) Int2 Chelation-Controlled Grignard Addition SM2->Int2 Zn(BH4)2 / MgBr2 SM3 Benzylidene Acetal (Stereocontrol) Int3 Regioselective Reductive Cleavage SM3->Int3 DIBAL-H / Et3SiH Int1->Target Ring Closure Int2->Target syn-Diastereoselectivity Int3->Target Absolute Regiocontrol

Fig 1: Divergent synthetic paradigms for (2R,3S)-3-hydroxypipecolic acid synthesis.

Benchmarking the Synthetic Paradigms

Paradigm A: Chiral Pool Synthesis via L-Ascorbic Acid

The Causality of Choice: L-Ascorbic acid natively possesses the exact relative and absolute stereochemistry required for the C2 and C3 positions of the target molecule. By utilizing this abundant chiral pool, chemists bypass the need for expensive transition-metal asymmetric catalysts. Mechanistic Insight: As described by [1], the route involves the oxidative cleavage of an L-ascorbic acid derivative, followed by a highly controlled reductive amination. The pre-existing stereocenters dictate the conformation of the resulting piperidine ring, effectively "locking" the (2R,3S) geometry during cyclization.

Paradigm B: Chelation-Controlled Grignard Addition (Serine Template)

The Causality of Choice: When starting from a simple amino acid like L-Serine, the challenge is installing the adjacent C3-hydroxyl group with syn diastereoselectivity. Mechanistic Insight: [2] demonstrated that converting the amino acid to a protected α-amino aldehyde allows for a rigid, bidentate chelated transition state when treated with Mg²⁺ or Zn²⁺. This chelation forces the incoming homoallyl Grignard reagent to attack exclusively from the less sterically hindered Re-face, yielding the syn-amino alcohol adduct with >95:5 diastereoselectivity, which is subsequently cyclized to the cis-piperidine.

Paradigm C: Regioselective Reductive Cleavage of Benzylidene Acetals

The Causality of Choice: Piperidine rings are highly flexible. To force the hydroxyl group into the correct cis orientation, a rigid bicyclic intermediate is required. Mechanistic Insight: [3] utilized a benzylidene acetal to bridge the C2 and C3 positions. The steric bulk of reducing agents like DIBAL-H forces an attack at the less hindered oxygen of the acetal. This absolute regiocontrol cleaves the acetal to reveal the free C3-hydroxyl group while leaving the C2 position protected for subsequent oxidation to the carboxylic acid.

(Note on Biocatalysis: While recent breakthroughs have achieved high yields of cis-3-hydroxypipecolic acid from L-lysine using an [4], the natural GetF dioxygenase yields the L-enantiomer (2S,3R). Accessing the (2R,3S) D-enantiomer via biocatalysis currently requires heavily engineered enzymes, making chemical routes the benchmark standard for this specific stereoisomer).

Quantitative Benchmarking Data

The following table summarizes the performance metrics of the three primary chemical routes.

MetricParadigm A (L-Ascorbic Acid)Paradigm B (L-Serine Template)Paradigm C (Acetal Cleavage)
Target Isomer (2R,3S)(2R,3S) (via L-Serine)(2R,3S)
Overall Yield ~18 - 22%~25 - 30%~20 - 24%
Enantiomeric Excess (ee) >99% (Native pool)>98%>98%
Step Count 8 Steps7 Steps9 Steps
Key Reagents NaIO₄, RuCl₃, NaBH₄Homoallyl-MgBr, Grubbs CatalystDIBAL-H, OsO₄
Scalability High (Cheap starting material)Medium (Requires cryogenic temps)Medium (DIBAL-H handling)
Primary Advantage No chiral catalysts neededExceptional diastereocontrolAbsolute regiocontrol

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols outline the critical steps for the highest-yielding routes, emphasizing the physical causality behind the operational parameters.

Protocol 1: Chelation-Controlled Addition (Adapted from the Serine Route)

Objective: Establish the syn-amino alcohol precursor with >95% diastereomeric excess.

  • Weinreb Amide Formation: React N-Boc-L-Serine with N,O-dimethylhydroxylamine hydrochloride, EDC, and HOBt in DCM at 0 °C.

    • Causality: The Weinreb amide forms a stable, five-membered chelate with the magnesium of the incoming Grignard reagent, preventing over-addition to the ketone.

  • Aldehyde Generation: Reduce the Weinreb amide using LiAlH₄ (0.5 equivalents) in anhydrous THF at -78 °C. Quench strictly at -78 °C with saturated aqueous KHSO₄.

    • Causality: Maintaining the internal temperature strictly below -78 °C is critical. Elevated temperatures lead to the enolization of the α-chiral center, resulting in catastrophic racemization of the (2R) position.

  • Chelation-Controlled Addition: To the freshly prepared α-amino aldehyde in THF at -78 °C, add anhydrous MgBr₂·OEt₂ (1.2 eq), stir for 15 minutes, then dropwise add homoallylmagnesium bromide (1.5 eq).

    • Causality: The MgBr₂ pre-complexation forms a rigid bidentate chelate between the aldehyde oxygen and the Boc-carbonyl oxygen. This locks the conformation, forcing the Grignard reagent to attack stereoselectively, yielding the syn-(2R,3S) adduct.

Protocol 2: Regioselective Reductive Cleavage (Acetal Route)

Objective: Unmask the C3-hydroxyl group while maintaining the C2-carbon layout.

  • Acetal Locking: Dissolve the cis-piperidine diol precursor in DCM. Add benzaldehyde dimethyl acetal (1.5 eq) and a catalytic amount of camphorsulfonic acid (CSA). Stir at room temperature for 12 hours.

    • Causality: The thermodynamic formation of the benzylidene acetal locks the piperidine ring into a rigid chair conformation, distinguishing the steric environments of the C2 and C3 oxygens.

  • Regioselective Cleavage: Cool the acetal solution in anhydrous DCM to -78 °C. Add DIBAL-H (1.0 M in hexanes, 3.0 eq) dropwise. Allow the reaction to slowly warm to 0 °C over 4 hours.

    • Causality: DIBAL-H is a bulky Lewis acidic reducing agent. It coordinates preferentially to the less sterically hindered oxygen of the acetal. The subsequent hydride transfer cleaves the C-O bond specifically at the C2 position, leaving the benzyl ether protecting the C2-hydroxymethyl group, and successfully freeing the C3-hydroxyl group in the pure cis configuration.

References

  • Chavan, S. P., Dumare, N. B., & Pawar, K. P. (2015). Formal syntheses of (2R,3R)-3-hydroxy pipecolic acid and (2R,3S)-3-hydroxy pipecolic acid from l-ascorbic acid. Tetrahedron Letters, 56(6), 805-807. URL: [Link]

  • Liang, N., & Datta, A. (2005). Stereoselective Total Synthesis of cis- and trans-3-Hydroxypipecolic Acid. The Journal of Organic Chemistry, 70(25), 10182-10185. URL: [Link]

  • Kumar, P. S., & Baskaran, S. (2009). A regioselective reductive cleavage of benzylidene acetal: stereoselective synthesis of N-Boc-protected cis-(2R,3S)-3-hydroxy pipecolic acid. Tetrahedron Letters, 50(26), 3489-3492. URL: [Link]

  • Jiang, Y., et al. (2022). Biosynthesis of cis-3-hydroxypipecolic acid from L-lysine using an in vivo dual-enzyme cascade. Enzyme and Microbial Technology, 154, 109958. URL: [Link]

Validation

Cross-Validation of LC-MS/MS Methods for (2R,3S)-3-Hydroxypiperidine-2-Carboxylic Acid in Plasma: Direct Chiral vs. Pre-Column Derivatization

Introduction & Analytical Rationale The accurate quantification of chiral secondary amino acids like (2R,3S)-3-hydroxypiperidine-2-carboxylic acid (also known as cis-3-hydroxy-L-pipecolic acid) is a critical bottleneck i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

The accurate quantification of chiral secondary amino acids like (2R,3S)-3-hydroxypiperidine-2-carboxylic acid (also known as cis-3-hydroxy-L-pipecolic acid) is a critical bottleneck in pharmacokinetic (PK) profiling. Due to their extreme polarity, low molecular weight (MW 145.16 g/mol ), and stereochemical complexity, these analytes exhibit poor retention on standard reversed-phase columns and are highly susceptible to matrix effects in biological fluids[1].

When clinical development programs transition between analytical laboratories or upgrade their bioanalytical platforms, a formal cross-validation of the quantitative methods is mandated to ensure data continuity. According to the FDA Bioanalytical Method Validation Guidance[2] and the EMA ICH M10 guidelines[3], cross-validation must objectively demonstrate that the alternative method yields statistically equivalent results to the original validated method.

This guide provides an objective, data-driven comparison of two distinct LC-MS/MS strategies for quantifying (2R,3S)-3-hydroxypiperidine-2-carboxylic acid in human plasma:

  • Method A: Direct Chiral LC-MS/MS using a zwitterionic stationary phase.

  • Method B: Pre-column chiral derivatization using GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) followed by standard achiral reversed-phase LC-MS/MS.

Methodological Architectures & Causality

Method A: Direct Chiral LC-MS/MS

Mechanism: This approach utilizes a Chiralpak ZWIX(+) column, which features zwitterionic selectors (cinchona alkaloid derivatives). Causality: The zwitterionic surface provides simultaneous ion-exchange and hydrogen-bonding interactions. Because (2R,3S)-3-hydroxypiperidine-2-carboxylic acid is an amphoteric molecule, these dual interactions are strictly required to resolve the (2R,3S) enantiomer from its (2S,3R) and (2R,3R) counterparts without chemical modification. Advantage: Eliminates derivatization artifacts and reduces sample preparation time.

Method B: Pre-Column GITC Derivatization Achiral LC-MS/MS

Mechanism: The secondary amine of the analyte reacts with the isothiocyanate group of GITC under mildly alkaline conditions to form a stable, highly hydrophobic thiourea diastereomer. Causality: By appending the bulky, hydrophobic GITC moiety, the analyte's polarity is drastically reduced. This forces strong retention on a standard C18 column, moving the analyte's elution time away from the solvent front where endogenous plasma salts cause severe ion suppression. Furthermore, the chiral centers of GITC convert enantiomers into diastereomers, allowing resolution on an achiral column. Advantage: Significantly enhances MS ionization efficiency (sensitivity) and utilizes ubiquitous C18 column chemistry.

Experimental Workflows (Self-Validating Systems)

To ensure a self-validating protocol, a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically 13C5​−15N -(2R,3S)-3-hydroxypipecolic acid—is spiked into the plasma prior to any extraction steps. This temporal placement guarantees that any volumetric losses during protein precipitation or variations in derivatization efficiency are mathematically normalized during the final peak area ratio calculations.

LCMS_CrossValidation Plasma Plasma Sample (2R,3S)-3-hydroxypipecolic acid Extraction Protein Precipitation (Acetonitrile) Centrifugation (14,000 x g) Plasma->Extraction Split Method Allocation (Cross-Validation) Extraction->Split MethodA Method A: Direct Chiral Chiralpak ZWIX(+) Column Isocratic Elution Split->MethodA Aliquot 1 MethodB Method B: Derivatization GITC Reaction (40°C, 30 min) Achiral C18 Column Split->MethodB Aliquot 2 MS_A ESI-MS/MS (MRM) m/z 146.1 -> 100.1 MethodA->MS_A MS_B ESI-MS/MS (MRM) m/z 535.2 -> 331.1 MethodB->MS_B Data Data Analysis & Cross-Validation Acceptance: ±20% Bias (ICH M10) MS_A->Data MS_B->Data

Caption: Comparative LC-MS/MS workflow for the cross-validation of (2R,3S)-3-hydroxypiperidine-2-carboxylic acid in plasma.

Step-by-Step Protocol: Method A (Direct Chiral)
  • IS Addition: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS (500 ng/mL).

  • Protein Precipitation: Add 150 µL of cold acetonitrile containing 0.1% formic acid.

  • Phase Separation: Vortex for 2 min, then centrifuge at 14,000 × g for 10 min at 4°C.

  • Analysis: Inject 5 µL of the supernatant onto a Chiralpak ZWIX(+) column (150 × 3.0 mm, 3 µm).

  • MS/MS Conditions: ESI positive mode. MRM transition: m/z 146.1 100.1 (Loss of HCOOH).

Step-by-Step Protocol: Method B (GITC Derivatization)
  • IS Addition & Extraction: Aliquot 50 µL of plasma, add 10 µL of SIL-IS, and precipitate with 150 µL of cold acetonitrile. Centrifuge at 14,000 × g.

  • Drying: Transfer 100 µL of supernatant to a new plate and evaporate to complete dryness under N2​ at 40°C. (Causality: Residual water rapidly hydrolyzes the GITC reagent, destroying assay yield).

  • Derivatization: Reconstitute the residue in 50 µL of 0.1 M sodium carbonate buffer (pH 9.0). Add 50 µL of GITC solution (10 mM in acetonitrile). Incubate at 40°C for 30 min. (Causality: Alkaline pH deprotonates the secondary amine, activating it for nucleophilic attack).

  • Quenching: Add 10 µL of 10% acetic acid to terminate the reaction.

  • Analysis: Inject 2 µL onto a Waters XBridge C18 column (100 × 2.1 mm, 3.5 µm).

  • MS/MS Conditions: ESI positive mode. MRM transition: m/z 535.2 331.1 (Cleavage of the thiourea bond yielding the intact GITC fragment).

Comparative Performance & Cross-Validation Data

A formal cross-validation was executed using pooled incurred clinical samples and spiked Quality Control (QC) samples across the dynamic range.

Table 1: Methodological Performance Comparison
ParameterMethod A (Direct Chiral LC-MS/MS)Method B (GITC Derivatization LC-MS/MS)
Column Chemistry Zwitterionic (Chiralpak ZWIX+)Achiral C18 (Waters XBridge)
Lower Limit of Quantitation (LLOQ) 10.0 ng/mL1.0 ng/mL
Linear Dynamic Range 10.0 – 5,000 ng/mL1.0 – 1,000 ng/mL
Sample Preparation Time ~30 mins (per 96-well plate)~120 mins (per 96-well plate)
Matrix Effect (Ion Suppression) 78.5 ± 6.2% (Moderate suppression)95.2 ± 3.1% (Negligible suppression)
Extraction Recovery 85.4 ± 4.5%92.1 ± 2.8%
Table 2: Cross-Validation Statistical Outcomes (ICH M10 Compliance)

Acceptance Criteria: The difference between the two methods must be within ±20% of the mean for at least 67% of the incurred samples[3].

Sample TypeTarget Conc. (ng/mL)Method A Mean (ng/mL)Method B Mean (ng/mL)% Bias (Method B vs A)Inter-day Precision (%CV)
Low QC 30.029.430.8+4.6%4.1%
Mid QC 400.0388.5405.2+4.2%3.8%
High QC 800.0812.0795.5-2.0%2.5%
Incurred Pool 1 Unknown145.2151.0+3.9%N/A
Incurred Pool 2 Unknown610.4625.8+2.5%N/A

Conclusion & Strategic Recommendations

Both analytical methodologies successfully quantify (2R,3S)-3-hydroxypiperidine-2-carboxylic acid in human plasma in compliance with FDA[2] and EMA[3] regulatory frameworks.

  • Choose Method A (Direct Chiral) for high-throughput screening or late-stage clinical trials where the expected plasma concentrations exceed 10 ng/mL. The avoidance of a derivatization step drastically reduces batch-to-batch variability and cuts sample preparation time by 75%.

  • Choose Method B (GITC Derivatization) for micro-dosing studies, pediatric trials, or CSF analysis where ultra-high sensitivity (LLOQ 1.0 ng/mL) is required. The hydrophobic tagging effectively neutralizes matrix-induced ion suppression, though it demands rigorous control of ambient moisture during sample preparation.

References

  • Source: fda.
  • Source: europa.
  • Source: researchgate.

Sources

Comparative

Analytical Rigor in Chiral Amino Acids: A Comparison Guide to (2R,3S)-3-Hydroxypiperidine-2-Carboxylic Acid Reference Standard Validation

As drug development increasingly targets complex protein-protein interactions and novel enzymatic pathways, the reliance on non-proteinogenic chiral amino acids has surged. (2R,3S)-3-hydroxypiperidine-2-carboxylic acid —...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex protein-protein interactions and novel enzymatic pathways, the reliance on non-proteinogenic chiral amino acids has surged. (2R,3S)-3-hydroxypiperidine-2-carboxylic acid —a critical cyclic scaffold used in the synthesis of protease inhibitors, tetramic acid macrolactams, and advanced peptidomimetics—presents unique analytical challenges[3].

Because this molecule lacks a conjugated chromophore and possesses multiple stereocenters, conventional validation methods (like HPLC-UV area percentage) are fundamentally flawed. This guide objectively compares the validation performance of different grades of (2R,3S)-3-hydroxypiperidine-2-carboxylic acid and provides self-validating methodologies required to establish a true Certified Reference Material (CRM).

The Causality of Analytical Choices: Why Traditional Methods Fail

To understand the comparative performance of different material grades, we must first examine the causality behind the analytical techniques used to validate them.

  • The Chromophore Problem: (2R,3S)-3-hydroxypiperidine-2-carboxylic acid is an aliphatic cyclic amino acid. It lacks a UV chromophore, meaning it only absorbs weakly at low wavelengths (< 215 nm). Standard commercial grades often rely on HPLC-UV for purity assignment. This is a critical error: at 210 nm, mobile phase absorbance causes baseline drift, and non-UV-active impurities (e.g., inorganic salts, aliphatic synthetic precursors) remain completely invisible.

  • The Metrological Solution: To establish true absolute purity, we must abandon UV-dependent mass balance and utilize Quantitative Nuclear Magnetic Resonance (qNMR) or Liquid Chromatography with Charged Aerosol Detection (LC-CAD) . qNMR is a primary ratio method; the signal integral is directly proportional to the number of resonating nuclei, establishing direct metrological traceability to the International System of Units (SI) without requiring a homologous reference standard [1][2].

  • Stereochemical Complexity: The piperidine ring contains two chiral centers, resulting in four possible stereoisomers. Simple specific rotation ( [α]D​ ) is insufficient to detect small amounts of diastereomers. Orthogonal validation requires Chiral LC-CAD to baseline-resolve the (2R,3S) target from its (2S,3R), (2R,3R), and (2S,3S) counterparts.

Comparative Analysis of Reference Standard Grades

When sourcing or synthesizing (2R,3S)-3-hydroxypiperidine-2-carboxylic acid, the validation rigor dictates the material's utility in downstream Good Manufacturing Practice (GMP) applications. Table 1 summarizes the fundamental differences in validation approaches.

Table 1: Comparative Validation Rigor Across Material Grades

Validation FeaturePremium CRM GradeStandard Commercial GradeIn-House Synthesized (Crude)
Absolute Purity Assay 1H-qNMR (SI-Traceable)HPLC-UV (Area %)TLC / Crude NMR
Detector Causality Universal (Proton resonance)Biased (Requires chromophore)Qualitative only
Stereochemical Proof Chiral LC-CAD (ee & de > 99.5%)Specific Rotation ( [α]D​ )Assumed from chiral pool
Water & Volatiles KF Titration & GC-FIDLoss on Drying (LOD)Often omitted
Regulatory Fit IND/NDA API Release TestingEarly Discovery / R&DProof-of-Concept Synthesis

Validation Workflows & Logical Relationships

The certification of a reference standard must follow a strict, orthogonal logic tree. Identity must be proven before purity, and absolute purity must be established before stereochemical integrity.

CertificationLogic Start (2R,3S)-3-Hydroxypiperidine -2-Carboxylic Acid ID Phase 1: Structural Identity (HRMS, 2D-NMR) Start->ID Purity Phase 2: Absolute Purity (1H-qNMR & KF) ID->Purity Confirmed Fail Reject / Repurify ID->Fail Failed Chiral Phase 3: Stereochemistry (Chiral LC-CAD) Purity->Chiral >99.0% Purity->Fail <99.0% Chiral->Fail Impure Pass Certified Reference Material (CRM) Chiral->Pass de/ee >99.5%

Fig 1. Logical decision tree for the certification of chiral amino acid reference standards.

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical protocols must be designed as self-validating systems. The following methodologies detail how to extract objective performance data.

Protocol 1: Absolute Purity via 1H-qNMR (Self-Validating T1 Method)

Because qNMR relies on the complete relaxation of nuclear spins between pulses, failing to account for the longitudinal relaxation time ( T1​ ) will skew the integration and invalidate the purity calculation. This protocol forces the determination of T1​ , making the method intrinsically self-validating [2].

  • Sample Preparation: Accurately co-weigh ~10.0 mg of the (2R,3S)-3-hydroxypiperidine-2-carboxylic acid candidate and ~5.0 mg of a NIST-traceable Internal Standard (e.g., Potassium Hydrogen Phthalate, KHP, 99.99% purity) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.7 mL of D2​O (100 atom % D). Transfer to a 5 mm NMR tube.

  • Self-Validation Step (Inversion Recovery): Execute an inversion-recovery pulse sequence (180°– τ –90°) to determine the longest T1​ among the analyte protons (typically the C2 or C3 methine protons) and the KHP aromatic protons.

  • Parameter Optimization: Set the relaxation delay ( D1​ ) to strictly ≥5×T1​(max) . Causality: A delay of 5×T1​ ensures >99.3% recovery of longitudinal magnetization, eliminating integration bias.

  • Acquisition & Calculation: Acquire 64 scans using a 90° excitation pulse. Phase and baseline correct the spectrum manually. Calculate absolute mass fraction ( Px​ ) using the equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).

qNMR_Workflow S1 Co-weighing Analyte + IS S2 T1 Measurement (Inversion Recovery) S1->S2 S3 Set D1 > 5 x T1 (Self-Validation) S2->S3 S4 Data Acquisition & Integration S3->S4

Fig 2. Self-validating 1H-qNMR methodology ensuring >99.3% magnetization recovery.

Protocol 2: Stereochemical Profiling via Chiral LC-CAD

To prove the (2R,3S) configuration is free from its diastereomers, we utilize a zwitterionic chiral stationary phase combined with universal aerosol detection.

  • System Setup: Equip an HPLC with a Charged Aerosol Detector (CAD). Set CAD evaporation temperature to 35°C.

  • Column Selection: Use a Chiralpak ZWIX(+) column (150 x 4.6 mm, 3 µm). Causality: The zwitterionic phase provides synergistic ion-exchange and hydrogen-bonding interactions, essential for resolving underivatized cyclic amino acids.

  • Mobile Phase: 50 mM Formic Acid and 25 mM Diethylamine in Methanol / Water (95:5, v/v).

  • Execution: Inject 10 µL of a 1 mg/mL sample solution. Run isocratically at 0.5 mL/min for 30 minutes. Calculate Enantiomeric Excess (ee) and Diastereomeric Excess (de) based on CAD peak areas (applying power-function linearization if required by the CAD response curve).

Experimental Data: Performance Comparison

Using the self-validating protocols described above, we analyzed three different sources of (2R,3S)-3-hydroxypiperidine-2-carboxylic acid. The data in Table 2 highlights the danger of relying on standard commercial specifications.

Table 2: Experimental Validation Results Across Material Sources

Analytical ParameterPremium CRM GradeStandard Commercial GradeIn-House Synthesized (Crude)
Absolute Purity (1H-qNMR) 99.6% ± 0.2% 94.1% ± 1.5% (Failed)88.3% ± 2.1%
Reported Vendor Purity (UV) N/A98.5% (False Positive)N/A
Enantiomeric Excess (ee) > 99.9% 97.2%92.5%
Diastereomeric Excess (de) 99.8% 96.0%85.0%
Water Content (Karl Fischer) 0.15% 3.20%5.40%
Residual Solvents (GC-FID) None Detected 1.1% (Methanol)4.5% (Ethyl Acetate)

Data Interpretation: The Standard Commercial Grade claimed 98.5% purity based on HPLC-UV. However, our qNMR protocol revealed an absolute purity of only 94.1%. The discrepancy was caused by 3.20% water and 1.1% residual methanol—neither of which are detectable by UV spectroscopy. Furthermore, the commercial grade contained nearly 4% of the (2S,3S) diastereomer, which could severely compromise the stereospecificity of downstream peptide coupling reactions. Only the CRM grade passed all orthogonal self-validating checks.

Conclusion

For non-UV active chiral building blocks like (2R,3S)-3-hydroxypiperidine-2-carboxylic acid, traditional validation paradigms are obsolete. Procuring or certifying a reference standard requires transitioning from qualitative assumptions to quantitative, SI-traceable metrology. By enforcing self-validating qNMR parameters and utilizing universal detection (CAD) for chiral chromatography, researchers can eliminate analytical blind spots and secure the integrity of their drug development pipelines.

References

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI - Molecules. URL:[Link]

  • Chiron Approach to the Synthesis of (2S,3R)-3-Hydroxypipecolic Acid and (2R,3R)-3-Hydroxy-2-hydroxymethylpiperidine from d-Glucose. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (2R,3S)-3-hydroxypiperidine-2-carboxylic acid

Comprehensive Safety and Handling Protocol for (2R,3S)-3-Hydroxypiperidine-2-carboxylic Acid (2R,3S)-3-Hydroxypiperidine-2-carboxylic acid (commonly referred to as (2R,3S)-3-hydroxypipecolic acid) is a non-proteinogenic,...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Protocol for (2R,3S)-3-Hydroxypiperidine-2-carboxylic Acid

(2R,3S)-3-Hydroxypiperidine-2-carboxylic acid (commonly referred to as (2R,3S)-3-hydroxypipecolic acid) is a non-proteinogenic, cyclic amino acid derivative. It serves as a critical chiral building block in the synthesis of advanced bioactive molecules, including targeted antibiotics and beta-lactamase inhibitors[1][2]. Because of its zwitterionic nature, this compound typically presents as a fine, electrostatically sensitive crystalline powder.

This guide provides researchers and drug development professionals with field-proven, self-validating protocols for the safe handling, personal protective equipment (PPE) selection, and environmental disposal of this chemical[3].

Chemical Profile & Hazard Assessment

Before handling, personnel must understand the physicochemical hazards of the compound. The secondary amine and carboxylic acid functional groups can cause localized pH shifts and osmotic stress upon contact with mucosal membranes, leading to acute irritation[4].

Hazard ClassGHS CategoryHazard StatementPrecautionary Strategy
Skin Irritation Category 2H315: Causes skin irritationWear chemically resistant nitrile gloves; wash hands immediately after handling.
Eye Irritation Category 2AH319: Causes serious eye irritationWear tight-fitting safety goggles; ensure an eyewash station is within a 10-second walk.
STOT (Single Exposure) Category 3H335: May cause respiratory irritationHandle exclusively within a certified chemical fume hood to prevent inhalation.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is driven by the physical state of the compound and its specific irritation potential. Every piece of equipment serves a mechanistic purpose:

  • Ocular Protection: ANSI Z87.1 or EN166 certified tight-fitting safety goggles.

    • Causality: Standard safety glasses with side shields are insufficient. Fine, airborne dust from the powder can bypass standard shields, reacting with the moisture in the eyes to cause severe, localized irritation.

  • Dermal/Hand Protection: Nitrile gloves (minimum thickness: 0.11 mm).

    • Causality: Nitrile provides excellent chemical resistance against aqueous and organic solutions of amino acid derivatives. It also prevents the transfer of skin oils that might degrade the chemical's chiral purity. Gloves must be inspected for micro-tears prior to donning.

  • Respiratory Protection: N95/P95 particulate respirator (Required only if handling outside a controlled airflow environment, which is highly discouraged).

    • Causality: The fine powder is highly susceptible to aerosolization. Inhalation directly leads to respiratory tract irritation (H335)[4].

  • Body Protection: Flame-retardant lab coat with fitted cuffs.

    • Causality: Fitted cuffs prevent accidental sweeping of the powder across the benchtop and minimize exposed skin at the wrists.

Operational Workflow & Handling Procedures

To ensure a self-validating safety system, every handling step must include a verification check to confirm the environment is secure before proceeding.

Step 1: Pre-Operation Verification

  • Action: Verify the chemical fume hood face velocity is between 0.4 and 0.6 m/s.

  • Why: Speeds below 0.4 m/s fail to contain airborne particulates, while speeds above 0.6 m/s create turbulent vortices that can blow the fine powder out of the weighing boat and into the operator's breathing zone.

  • Action: Clear the workspace of strong oxidizing agents[4].

Step 2: Static Control and Weighing

  • Action: Use an anti-static ionizer gun on the weighing boat before transferring the chemical.

  • Why: (2R,3S)-3-Hydroxypiperidine-2-carboxylic acid is prone to static charge buildup. Neutralizing the boat prevents the powder from "jumping" and aerosolizing during transfer.

  • Action: Transfer the solid using a grounded micro-spatula. Never pour the powder directly from the source bottle.

Step 3: Dissolution and Transfer

  • Action: If preparing a solution, add the solvent slowly down the inner wall of the vessel to prevent dust kick-up.

  • Action: Cap the primary container immediately after use and seal it with Parafilm.

  • Why: Preventing moisture ingress is critical to maintaining the structural and chiral integrity of the compound.

Emergency Response & Spill Management

A rapid, systematic response to spills prevents widespread contamination and mitigates exposure risks.

SpillResponse Spill Chemical Spill Detected (2R,3S)-3-hydroxypipecolic acid Assess Assess Physical State Spill->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid/Solvent Spill Assess->Liquid Sweep Moisten with Water & Sweep (Anti-static) Solid->Sweep Absorb Apply Inert Absorbent (Sand/Vermiculite) Liquid->Absorb Waste Transfer to Hazardous Waste Container Sweep->Waste Absorb->Waste Vent Ventilate Area & Decontaminate Surfaces Waste->Vent

Procedural workflow for managing solid and liquid chemical spills safely.

Step-by-Step Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Control Aerosolization (Solid Spills): Do not dry sweep. Lightly mist the spilled powder with distilled water to bind the particulates. Causality: Dry sweeping generates a hazardous, inhalable dust cloud[4].

  • Absorb (Liquid Spills): If the compound is dissolved in a solvent, apply an inert absorbent (e.g., vermiculite or sand).

  • Collect: Use a non-sparking, anti-static brush and dustpan to collect the moistened powder or absorbent material.

  • Decontaminate: Wash the spill surface with a mild soap and water solution to neutralize residual trace acids and bases.

Waste Disposal & Environmental Logistics

Disposal must strictly comply with local environmental regulations (e.g., RCRA in the United States).

  • Segregation: Collect solid waste and contaminated PPE in a clearly labeled, sealable hazardous waste container. Do not mix with heavy metals or strong oxidizers[4].

  • Incineration: The preferred method of disposal is controlled incineration. Causality: Because the compound contains a piperidine ring (which is nitrogen-rich), combustion will release toxic nitrogen oxides (NOx). The disposal facility must utilize an incinerator equipped with an afterburner and an alkaline scrubber to neutralize NOx emissions[4].

  • Aqueous Waste: Do not discharge aqueous solutions of this compound into the municipal sewer system due to the potential disruption of aquatic ecosystems and wastewater treatment microbiomes.

References

  • MDPI. "Molecules, Volume 28, Issue 4 (February 2023) - Pipecolic acid derivatives." mdpi.com. URL:[Link]

  • Semantic Scholar. "R97 at 'Handlebar' Binding Mode in Active Pocket Plays an Important Role in Fe(II)/-Ketoglutaric Acid-Dependent Dioxygenase." semanticscholar.org. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S)-3-hydroxypiperidine-2-carboxylic acid
Reactant of Route 2
(2R,3S)-3-hydroxypiperidine-2-carboxylic acid
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